1,2,3,4-Tetrabromobutane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrabromobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRZLIGHKHRTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CBr)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883686 | |
| Record name | Butane, 1,2,3,4-tetrabromo- | |
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Molecular Weight |
373.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 1,2,3,4-Tetrabromobutane | |
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Vapor Pressure |
0.00672 [mmHg] | |
| Record name | 1,2,3,4-Tetrabromobutane | |
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CAS No. |
1529-68-6 | |
| Record name | 1,2,3,4-Tetrabromobutane | |
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| Record name | 1,2,3,4-Tetrabromobutane | |
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| Record name | Tetrabromobutane | |
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| Record name | Butane, 1,2,3,4-tetrabromo- | |
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| Record name | Butane, 1,2,3,4-tetrabromo- | |
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| Record name | 1,2,3,4-tetrabromobutane | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrabromobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrabromobutane is a halogenated hydrocarbon of significant interest in synthetic organic chemistry, primarily for its role as a precursor to 1,3-butadiene (B125203) and other derivatives. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a discussion of its potential biological interactions based on related compounds. Due to the stereogenic centers at the C2 and C3 positions, 1,2,3,4-tetrabromobutane exists as two diastereomers: a meso compound and a racemic mixture of two enantiomers, each with distinct physical properties. This guide will address both forms where applicable.
Physicochemical Properties
1,2,3,4-Tetrabromobutane is a dense, white crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. It is important to note the distinct melting points of the meso and racemic forms.[2][3] The racemic form has a significantly lower melting point than the meso form.[2][3] The compound is generally insoluble in water but soluble in various organic solvents such as ethanol (B145695), acetone, and chloroform.[2][3]
| Property | Value | References |
| Molecular Formula | C₄H₆Br₄ | [4] |
| Molecular Weight | 373.71 g/mol | [4] |
| Appearance | White crystalline solid | [1] |
| Melting Point (meso) | 116-119 °C | [5] |
| Melting Point (racemic) | 40-41 °C | [3] |
| Boiling Point | Decomposes upon boiling at atmospheric pressure. A boiling point of 180-181 °C at 8.0 kPa has been reported for the meso form. | [4] |
| Density | ~2.45 g/cm³ | [6] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, and chloroform; slightly soluble in petroleum ether. | [2][3] |
| Vapor Pressure | 0.00672 mmHg | [4] |
| CAS Number | 1529-68-6 (unspecified stereochemistry), 2657-67-2 (meso), 2657-65-0 (racemic) | [5][7][8] |
Synthesis and Purification
The primary synthetic route to 1,2,3,4-tetrabromobutane is the bromination of 1,3-butadiene.[6] This reaction typically yields a mixture of the meso and racemic diastereomers.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrabromobutane
This protocol is based on established principles of alkene bromination.
Materials:
-
1,3-Butadiene (liquefied gas)
-
Bromine
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Ice-water bath
-
Round-bottom flask with a condenser and dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve a known amount of 1,3-butadiene in a minimal amount of cold carbon tetrachloride, maintaining the temperature at approximately 0°C using an ice-water bath.
-
Slowly add a stoichiometric equivalent of bromine, dissolved in carbon tetrachloride, to the stirred solution via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white solid.
Experimental Protocol: Purification and Separation of Diastereomers
The separation of the meso and racemic forms can be achieved by fractional crystallization due to their different solubilities and melting points.
Materials:
-
Crude 1,2,3,4-tetrabromobutane
-
Ethanol
-
Beakers and Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice-water bath
-
Filtration apparatus (Buchner funnel)
Procedure:
-
Dissolve the crude 1,2,3,4-tetrabromobutane in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature. The meso isomer, being less soluble, will crystallize out first.
-
Collect the crystals of the meso isomer by vacuum filtration and wash with a small amount of cold ethanol.
-
The filtrate, now enriched in the racemic isomer, can be cooled further in an ice-water bath to induce crystallization of the racemic form.
-
Collect the crystals of the racemic isomer by vacuum filtration.
-
The purity of each isomer can be assessed by melting point determination and spectroscopic analysis.
Chemical Reactivity
The primary reactivity of 1,2,3,4-tetrabromobutane involves the elimination of bromine atoms to form unsaturated compounds.
Dehydrobromination to 1,3-Butadiene
1,2,3,4-Tetrabromobutane is a stable precursor for the in-situ generation of 1,3-butadiene via dehydrobromination.[6]
Experimental Protocol: Dehydrobromination of 1,2,3,4-Tetrabromobutane
Materials:
-
1,2,3,4-Tetrabromobutane (10.0 g, 0.0268 mol)
-
Potassium hydroxide (B78521) (15.0 g, 0.267 mol)
-
Ethanol (50 mL)
-
Reflux apparatus
-
Cold trap (for collecting gaseous product)
Procedure:
-
In a round-bottom flask, prepare a solution of potassium hydroxide in ethanol and bring it to a reflux.
-
Add 1,2,3,4-tetrabromobutane portion-wise to the refluxing solution.
-
Continue to reflux the reaction mixture for an additional 2 hours.
-
The product, 1,3-butadiene, is a gas at room temperature and can be collected in a cold trap or used directly for subsequent reactions. This reaction typically results in a high yield, often around 80%.[6]
Caption: Dehydrobromination of 1,2,3,4-Tetrabromobutane to 1,3-Butadiene.
Spectroscopic Characterization
The meso and racemic forms of 1,2,3,4-tetrabromobutane can be distinguished by NMR spectroscopy due to their different symmetries.
-
¹H NMR: The meso isomer, having a plane of symmetry, will show a simpler spectrum with fewer signals compared to the racemic mixture where the protons are in a more complex environment.[5]
-
¹³C NMR: Similarly, the meso isomer will exhibit fewer carbon signals than the racemic form due to the equivalence of carbons C1/C4 and C2/C3.[5]
Spectroscopic data for 1,2,3,4-tetrabromobutane is available in various databases.[9][10][11]
Potential Biological Signaling Pathways (Hypothetical)
As a polybrominated alkane, 1,2,3,4-tetrabromobutane shares structural similarities with brominated flame retardants (BFRs), a class of compounds known for their environmental persistence and potential health concerns. While specific studies on the biological activity of 1,2,3,4-tetrabromobutane are limited, the known mechanisms of action of other BFRs, such as Tetrabromobisphenol A (TBBPA) and Hexabromocyclododecane (HBCD), can provide a basis for a hypothetical signaling pathway for research purposes.
It is crucial to emphasize that the following proposed pathway is speculative and intended to guide future research.
Many BFRs have been shown to induce cellular stress, particularly through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[12][13] This can trigger a cascade of downstream signaling events.
Caption: Hypothetical Signaling Pathway of 1,2,3,4-Tetrabromobutane.
This hypothetical pathway suggests that 1,2,3,4-tetrabromobutane, similar to other BFRs, could induce mitochondrial dysfunction, leading to increased ROS production.[12][13] This oxidative stress can then activate stress-responsive signaling cascades like the MAPK and Ras pathways.[6][14] Activation of the MAPK pathway is often associated with apoptosis and inflammatory responses.[14] The Ras pathway can lead to altered gene expression, affecting cell proliferation and survival.[6] Furthermore, some BFRs have been shown to modulate the interferon pathway, which could contribute to inflammatory responses.[15][16]
Conclusion
1,2,3,4-Tetrabromobutane is a valuable chemical intermediate with well-defined physicochemical properties, particularly with respect to its stereoisomers. Its synthesis from 1,3-butadiene and subsequent dehydrobromination are key reactions in organic synthesis. While direct evidence of its biological activity is scarce, its structural similarity to known brominated flame retardants suggests potential for inducing cellular stress and activating various signaling pathways. Further research is warranted to elucidate the specific biological effects and mechanisms of action of this compound.
References
- 1. Insights into brominated flame retardant neurotoxicity: mechanisms of hippocampal neural cell death and brain region-specific transcriptomic shifts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into brominated flame retardant neurotoxicity: mechanisms of hippocampal neural cell death and brain region-sp… [ouci.dntb.gov.ua]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,2,3,4-Tetrabromobutane|99+%|CAS 1529-68-6 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3,4-Tetrabromobutane, (+/-)- | C4H6Br4 | CID 92144531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. MESO-1,2,3,4-TETRABROMOBUTANE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. benchchem.com [benchchem.com]
- 10. MESO-1,2,3,4-TETRABROMOBUTANE(2657-67-2) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondria under fire: toxicological mechanisms of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Tetrabromobisphenol A activates the hepatic interferon pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,2,3,4-Tetrabromobutane (CAS Number: 1529-68-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrabromobutane is a halogenated aliphatic hydrocarbon with the chemical formula C₄H₆Br₄. It exists as two main stereoisomers: a meso form and a racemic mixture (a pair of enantiomers).[1] This technical guide provides a comprehensive overview of the synthesis, properties, and key reactions of 1,2,3,4-tetrabromobutane, with a focus on its application as a synthetic intermediate. While its primary commercial use is as a flame retardant, its reactivity makes it a versatile reagent in organic synthesis.[2][3] Currently, there are no established applications of 1,2,3,4-tetrabromobutane in drug development.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of 1,2,3,4-tetrabromobutane are crucial for its identification, handling, and use in experimental settings. The properties of the meso and racemic isomers differ, particularly in their melting points.
Physicochemical Properties
| Property | Value (meso-isomer) | Value (racemic mixture) | Reference(s) |
| CAS Number | 2657-67-2 | 1529-68-6 (mixture) | [1] |
| Molecular Formula | C₄H₆Br₄ | C₄H₆Br₄ | [4] |
| Molecular Weight | 373.71 g/mol | 373.71 g/mol | [4] |
| Appearance | White to off-white crystalline powder | Thin crystals | [1][5] |
| Melting Point | 116-119 °C | 40-41 °C | [1][5] |
| Boiling Point | 180-181 °C at 8.0 kPa | Decomposes | [5][6] |
| Density | ~2.53 g/cm³ (estimate) | ~2.45 g/cm³ | [2][6] |
| Solubility | Soluble in ethanol (B145695), acetone, chloroform (B151607); slightly soluble in petroleum ether; insoluble in water. | Soluble in ethanol, ether, acetone, petroleum ether; insoluble in water. | [5] |
| Vapor Pressure | 0.00115 mmHg at 25°C | Not available | [5] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of 1,2,3,4-tetrabromobutane.
| Technique | Data Description | Reference(s) |
| ¹H NMR | Spectra are available for the meso-isomer. | [2] |
| ¹³C NMR | Spectra are available for the meso-isomer. | [7] |
| Infrared (IR) | IR spectra are available. | [6] |
| Mass Spectrometry (MS) | Mass spectra (electron ionization) are available. | [5] |
Synthesis and Reactions
1,2,3,4-Tetrabromobutane is primarily synthesized through the bromination of 1,3-butadiene (B125203). It serves as a precursor for the generation of 1,3-butadiene and can undergo nucleophilic substitution reactions.
Synthesis of 1,2,3,4-Tetrabromobutane
The synthesis involves the addition of bromine across the double bonds of 1,3-butadiene. The reaction is typically carried out in a chlorinated solvent.
This protocol is a general description based on available literature.
-
Materials: 1,3-butadiene, bromine, chloroform.
-
Procedure:
-
In a suitable reaction vessel, dissolve 1,3-butadiene in chloroform.
-
Slowly add a solution of bromine in chloroform to the butadiene solution while maintaining the reaction temperature at approximately 60 °C.[1]
-
Continue the reaction for 10-12 hours.[1]
-
After the reaction is complete, cool the mixture and collect the solid product by vacuum filtration.
-
Wash the product with ethanol and dry to obtain 1,2,3,4-tetrabromobutane.[1]
-
-
Purification: The resulting product is a mixture of meso and racemic diastereomers.[2] Separation of the isomers can be challenging due to their similar physical properties. Fractional crystallization is a potential method for purification.
Key Reactions
1,2,3,4-Tetrabromobutane is a useful intermediate for various chemical transformations, most notably the generation of 1,3-butadiene through dehydrobromination.
References
- 1. chembk.com [chembk.com]
- 2. spectrabase.com [spectrabase.com]
- 3. (2R,3R)-1,2,3,4-tetrabromobutane | C4H6Br4 | CID 92144530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetrabromobutane | C4H6Br4 | CID 15221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Butane, 1,2,3,4-tetrabromo- [webbook.nist.gov]
- 6. Butane, 1,2,3,4-tetrabromo- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
Synthesis of 1,2,3,4-Tetrabromobutane from 1,3-Butadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of 1,2,3,4-tetrabromobutane from 1,3-butadiene (B125203). The synthesis proceeds via an electrophilic addition mechanism, where bromine adds across the conjugated diene system of 1,3-butadiene. This reaction typically yields a mixture of diastereomers, the meso compound and a racemic mixture, due to the formation of two chiral centers. This document provides an overview of the reaction mechanism, a summary of physical and spectroscopic properties of the product, a general experimental protocol, and visualizations of the reaction pathway and experimental workflow. While the synthesis is a well-established method, specific quantitative data on reaction yields under varied conditions are not extensively reported in readily available literature.
Introduction
1,2,3,4-Tetrabromobutane is a polyhalogenated alkane that serves as a valuable intermediate in organic synthesis.[1] Its primary application lies in its utility as a precursor for the generation of 1,3-butadiene through dehydrobromination.[1] The presence of four bromine atoms also makes it a subject of interest in the development of flame retardants. The synthesis from 1,3-butadiene is a classic example of electrophilic addition to a conjugated diene, involving the formation of dibrominated intermediates and subsequent further bromination. The stereochemical outcome of this reaction, leading to meso and racemic diastereomers, is a key aspect of its chemistry.
Reaction Mechanism and Stereochemistry
The synthesis of 1,2,3,4-tetrabromobutane from 1,3-butadiene occurs in a stepwise manner. The initial reaction of 1,3-butadiene with one equivalent of bromine leads to a mixture of 1,2- and 1,4-addition products: 3,4-dibromo-1-butene and 1,4-dibromo-2-butene.[2] The ratio of these initial products can be influenced by reaction conditions such as temperature.[3]
Further addition of bromine to these dibrominated intermediates yields the final product, 1,2,3,4-tetrabromobutane. The addition of bromine to the remaining double bonds results in the formation of two chiral centers at the C2 and C3 positions. This leads to the formation of two diastereomers: a meso compound and a pair of enantiomers (racemic mixture).[1]
dot
Caption: Reaction pathway for the synthesis of 1,2,3,4-tetrabromobutane.
Data Presentation
Physicochemical Properties
The physical properties of the meso and racemic diastereomers of 1,2,3,4-tetrabromobutane differ, which can be exploited for their separation.[4][5]
| Property | meso-1,2,3,4-Tetrabromobutane | racemic-1,2,3,4-Tetrabromobutane |
| Molecular Formula | C₄H₆Br₄ | C₄H₆Br₄ |
| Molecular Weight | 373.71 g/mol | 373.71 g/mol |
| Appearance | Crystalline solid | Crystalline solid |
| Melting Point | 118-119 °C[4][5] | 40-41 °C[4][5] |
| Boiling Point | 180-181 °C at 8.0 kPa[5] | Decomposes[1] |
| Solubility | Soluble in ethanol (B145695), acetone, chloroform (B151607); slightly soluble in petroleum ether; insoluble in water.[5] | Soluble in ethanol, ether, acetone, petroleum ether; insoluble in water.[5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of the synthesized 1,2,3,4-tetrabromobutane.
¹H NMR Spectroscopy
The ¹H NMR spectra of the meso and racemic diastereomers are distinct due to their different symmetries.[6]
| Diastereomer | C1-H & C4-H Chemical Shift (ppm) | C2-H & C3-H Chemical Shift (ppm) |
| meso | 3.9 - 4.1 (multiplet) | 4.6 - 4.8 (multiplet) |
| racemic | Four distinct multiplets are expected due to the lack of symmetry. |
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR spectra provide a clear distinction between the two diastereomers.[6]
| Diastereomer | Number of Signals | Expected Chemical Shift Regions (ppm) |
| meso | 2 | Two signals corresponding to the equivalent C1/C4 and C2/C3 carbons. |
| racemic | 4 | Four signals corresponding to the four non-equivalent carbons. |
Mass Spectrometry
The mass spectrum of 1,2,3,4-tetrabromobutane is characterized by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). The molecular ion peak is often not observed, but characteristic fragmentation patterns involving the loss of bromine atoms and HBr are present.[7]
| m/z | Interpretation |
| 293/295/297 | [M-Br]⁺ |
| 213/215/217 | [M-2Br-H]⁺ |
| 134/136 | [C₄H₅Br]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of 1,2,3,4-tetrabromobutane displays characteristic absorption bands for C-H and C-Br bonds.[8]
| Wavenumber (cm⁻¹) | Assignment |
| 2950-3000 | C-H stretching |
| 1420-1450 | C-H bending |
| 550-650 | C-Br stretching |
Experimental Protocols
A general procedure for the synthesis of 1,2,3,4-tetrabromobutane is described below. It is important to note that specific quantitative yields are not consistently reported in the literature, and optimization of the reaction conditions may be necessary.
General Synthesis of 1,2,3,4-Tetrabromobutane [4][5]
-
Materials:
-
1,3-Butadiene
-
Bromine
-
Chloroform (or other suitable solvent)
-
Ethanol (for washing)
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 1,3-butadiene in chloroform.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in chloroform dropwise to the butadiene solution with constant stirring. A molar excess of bromine is required for the complete conversion to the tetrabrominated product.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10-12 hours.[5]
-
Cool the reaction mixture to induce crystallization of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted bromine and other impurities.
-
Dry the purified 1,2,3,4-tetrabromobutane.
-
-
Purification:
-
The separation of the meso and racemic diastereomers can be achieved by fractional crystallization due to their different solubilities.[5]
-
dot
Caption: General experimental workflow for the synthesis of 1,2,3,4-tetrabromobutane.
Conclusion
The synthesis of 1,2,3,4-tetrabromobutane from 1,3-butadiene is a straightforward and well-understood electrophilic addition reaction. The reaction yields a mixture of meso and racemic diastereomers with distinct physical and spectroscopic properties. While a general experimental protocol is available, there is a lack of comprehensive quantitative data on reaction yields and diastereoselectivity under varied conditions in the public domain. Further research to quantify these parameters would be beneficial for optimizing the synthesis for specific applications in research and development. The provided data and protocols in this guide serve as a foundational resource for professionals in the fields of chemistry and drug development.
References
Stereoisomers of 1,2,3,4-Tetrabromobutane
An In-Depth Technical Guide to the
Introduction
1,2,3,4-Tetrabromobutane is a halogenated organic compound with the molecular formula C₄H₆Br₄.[1][2] It serves as a significant intermediate in organic synthesis and has been utilized as a flame retardant.[2][3] The molecule is particularly notable for its stereochemical complexity, arising from two chiral centers. This guide provides a comprehensive overview of the stereoisomers of 1,2,3,4-tetrabromobutane, their synthesis, separation, characterization, and properties, tailored for researchers, scientists, and professionals in drug development.
The primary route to synthesizing 1,2,3,4-tetrabromobutane is through the bromination of 1,3-butadiene (B125203).[1][4] This reaction typically yields a mixture of diastereomers, which can be separated based on their differing physical properties.[5] The distinct spatial arrangements of the bromine atoms in these stereoisomers lead to different chemical and physical characteristics, making their individual study and separation crucial for specific applications.
Stereoisomerism in 1,2,3,4-Tetrabromobutane
The structure of 1,2,3,4-tetrabromobutane contains two chiral centers at the C2 and C3 positions.[5] This gives rise to a total of three stereoisomers: a meso compound and a pair of enantiomers, which exist as a racemic mixture.[5]
-
Meso-1,2,3,4-tetrabromobutane: This isomer possesses a plane of symmetry, rendering it achiral and optically inactive.
-
Racemic-1,2,3,4-tetrabromobutane: This is an equimolar mixture of the (2R,3R) and (2S,3S) enantiomers. These enantiomers are non-superimposable mirror images of each other and are optically active, though the racemic mixture itself is not.
Synthesis and Separation
Synthesis
The synthesis of 1,2,3,4-tetrabromobutane is primarily achieved through the electrophilic addition of bromine to 1,3-butadiene.[5] The reaction proceeds via a cyclic bromonium ion intermediate, and the subsequent nucleophilic attack by a bromide ion occurs with anti-addition.[5] The addition of the first mole of bromine can result in 1,2- and 1,4-addition products, which are further brominated to yield the final tetrabromobutane stereoisomers.[5]
Experimental Protocol for Synthesis
A documented method for the preparation of 1,2,3,4-tetrabromobutane involves the reaction of 1,3-butadiene with bromine in a chloroform (B151607) solvent.[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve 1,3-butadiene in chloroform.
-
Bromine Addition: Slowly add a solution of bromine in chloroform to the butadiene solution. The reaction is typically carried out at a temperature of 60°C.[2]
-
Reaction Time: Allow the reaction to proceed for 10-12 hours.[2]
-
Work-up: After the reaction is complete, the resulting product can be purified by vacuum filtration.
-
Purification: Wash the filtered product with ethanol (B145695) and dry to obtain the mixture of 1,2,3,4-tetrabromobutane stereoisomers.[2]
Separation of Stereoisomers
The meso and racemic forms of 1,2,3,4-tetrabromobutane can be separated effectively through fractional crystallization due to their significant differences in melting points and solubilities in various solvents.[5] The meso isomer, having a higher melting point, will crystallize out of a suitable solvent, leaving the lower-melting racemic form in the solution.
Physicochemical Properties
The stereoisomers of 1,2,3,4-tetrabromobutane exhibit distinct physical properties, which are summarized in the table below.
| Property | Meso-1,2,3,4-tetrabromobutane | Racemic-1,2,3,4-tetrabromobutane |
| Melting Point | 116-119 °C[5][6] | 40-41 °C[1][5] |
| Boiling Point | 180-181 °C at 8.0 kPa[2][6] | Not available |
| Appearance | Needle-like crystals or white powder[2][5] | Thin crystals[2] |
| Solubility | Soluble in ethanol, acetone, chloroform; slightly soluble in petroleum ether; insoluble in water.[2][6] | Soluble in ethanol, ether, acetone, and petroleum ether; insoluble in water.[2] |
| CAS Number | 2657-67-2[5] | 2657-65-0[7] |
Spectroscopic Characterization
Spectroscopic methods are essential for the identification and structural elucidation of the 1,2,3,4-tetrabromobutane stereoisomers.
NMR Spectroscopy
Proton-decoupled ¹³C NMR spectroscopy is a powerful tool for distinguishing between the meso and racemic forms.[5]
-
Meso-isomer: Due to the plane of symmetry, only two distinct carbon signals are observed. The terminal carbons (C1 and C4) are equivalent, and the internal methine carbons (C2 and C3) are also equivalent.[5]
-
Racemic-isomer: The lack of symmetry in the individual enantiomers results in four chemically non-equivalent carbon atoms, leading to four distinct signals in the ¹³C NMR spectrum.[5]
¹H NMR spectra are also available for the characterization of these isomers.[8]
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) can be used to separate the stereoisomers and analyze their fragmentation patterns.[5] The mass spectra are characterized by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which aids in identification.[9]
General Experimental Protocol for Spectroscopic Analysis
-
Sample Preparation:
-
NMR: Dissolve a small amount of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃).
-
IR: Analyze the sample as a KBr pellet if it is a solid.
-
GC-MS: Prepare a dilute solution in a volatile organic solvent such as dichloromethane (B109758) or hexane.[1][9]
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
IR: Obtain the infrared spectrum using an FTIR spectrometer.
-
GC-MS: Inject the sample into the GC-MS system. A non-polar or semi-polar capillary column is typically used for the separation of halogenated hydrocarbons. The oven temperature is programmed to ramp from a low to a high temperature to ensure the separation of isomers.[9]
-
Applications
1,2,3,4-Tetrabromobutane has several applications in both laboratory and industrial settings:
-
Precursor for 1,3-Butadiene: It serves as a stable, solid precursor for 1,3-butadiene, which can be generated through a dehalogenation reaction, often using zinc dust.[5][10]
-
Flame Retardant: Due to its high bromine content (approximately 85.6%), it has been used as an effective additive flame retardant, for instance, in polystyrene foam.[2][5]
-
Synthetic Intermediate: The multiple reactive sites on the carbon chain allow it to be used as a building block for more complex molecules through nucleophilic substitution reactions.[5] For example, it can be used in the synthesis of 2,5-dihydrothiophene.[4]
Conclusion
The stereochemistry of 1,2,3,4-tetrabromobutane is a classic example of how the spatial arrangement of atoms can significantly influence the physical and chemical properties of a molecule. The existence of a meso compound and a racemic pair of enantiomers, arising from two chiral centers, necessitates careful consideration during synthesis, separation, and characterization. Understanding the distinct properties of these stereoisomers is crucial for their effective application in organic synthesis and materials science. The methodologies outlined in this guide provide a framework for the synthesis, separation, and detailed analysis of these important chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Cas 1529-68-6,1,2,3,4-Tetrabromobutane | lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,2,3,4-Tetrabromobutane|99+%|CAS 1529-68-6 [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,2,3,4-Tetrabromobutane, (+/-)- | C4H6Br4 | CID 92144531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to meso-1,2,3,4-Tetrabromobutane: Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characterization of meso-1,2,3,4-tetrabromobutane (B1632186). This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may encounter or consider utilizing polyhalogenated alkanes in their work. While detailed experimental protocols are provided for synthesis and analysis, it is crucial to note the current absence of published data regarding the biological activity and potential signaling pathways of this specific compound.
Core Properties
Meso-1,2,3,4-tetrabromobutane is a halogenated hydrocarbon with the molecular formula C4H6Br4. It is the meso diastereomer of 1,2,3,4-tetrabromobutane, meaning it possesses two chiral centers but is achiral overall due to an internal plane of symmetry. This structural feature significantly influences its physical properties, distinguishing it from its racemic counterpart.
Physicochemical Data
A summary of the key physicochemical properties of meso-1,2,3,4-tetrabromobutane is presented in Table 1. These properties are essential for its handling, purification, and use in synthetic applications.
| Property | Value | Reference(s) |
| Molecular Formula | C4H6Br4 | [1][2] |
| Molecular Weight | 373.71 g/mol | [2] |
| CAS Number | 2657-67-2 | |
| Appearance | White to almost white crystalline solid | |
| Melting Point | 116-119 °C | [2] |
| Boiling Point | 180-181 °C at 8.0 kPa | [2] |
| Solubility | Soluble in ethanol (B145695), acetone, chloroform (B151607); slightly soluble in petroleum ether; insoluble in water. | [2] |
Synthesis and Purification
The primary synthetic route to 1,2,3,4-tetrabromobutane is the bromination of 1,3-butadiene (B125203).[3] This reaction proceeds via an electrophilic addition mechanism and typically yields a mixture of the meso and racemic diastereomers.
Experimental Protocol: Synthesis
Objective: To synthesize 1,2,3,4-tetrabromobutane from 1,3-butadiene.
Materials:
-
1,3-butadiene
-
Bromine
-
Chloroform
-
Ethanol
Procedure:
-
In a well-ventilated fume hood, dissolve 1,3-butadiene in chloroform in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in chloroform dropwise to the stirred solution of 1,3-butadiene. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of meso and racemic 1,2,3,4-tetrabromobutane, is obtained as a solid.
Experimental Protocol: Purification by Recrystallization
Objective: To isolate the meso-1,2,3,4-tetrabromobutane from the crude product mixture.
Principle: The meso and racemic diastereomers of 1,2,3,4-tetrabromobutane exhibit different solubilities. The meso isomer is typically less soluble in ethanol than the racemic form, allowing for its selective crystallization.
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
As the solution cools, the less soluble meso isomer will crystallize out.
-
For complete crystallization, place the flask in an ice bath for at least 30 minutes.[4]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified meso-1,2,3,4-tetrabromobutane crystals in a desiccator.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of meso-1,2,3,4-tetrabromobutane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.[5]
3.1.1. Experimental Protocol: NMR Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified meso-1,2,3,4-tetrabromobutane in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
¹H NMR Analysis:
-
Expected Chemical Shifts: The protons attached to the bromine-bearing carbons (CHBr) are expected to appear in the downfield region of the spectrum. Due to the symmetry of the meso isomer, the two methine protons (H-2 and H-3) are chemically equivalent, as are the four methylene (B1212753) protons (H-1 and H-4).
-
Splitting Patterns: The multiplicity of the signals will depend on the coupling between adjacent non-equivalent protons.
¹³C NMR Analysis:
-
Expected Chemical Shifts: Due to the symmetry of the meso isomer, only two signals are expected in the ¹³C NMR spectrum. One signal corresponds to the two equivalent methine carbons (C-2 and C-3), and the other to the two equivalent methylene carbons (C-1 and C-4).[6] The carbons bonded to bromine will be shifted downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
3.2.1. Experimental Protocol: FTIR Analysis
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the purified solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR instrument for analysis.
Expected Absorption Bands:
-
C-H stretching (alkane): 2950-2850 cm⁻¹
-
C-H bending (alkane): 1470-1350 cm⁻¹
-
C-Br stretching: 650-550 cm⁻¹ (in the fingerprint region)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.[7]
3.3.1. Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Dissolve a small amount of the purified compound in a volatile solvent such as dichloromethane (B109758) or hexane.
Analysis:
-
Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The gas chromatograph will separate the compound from any volatile impurities.
-
The mass spectrometer will ionize the compound, and the resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. A key feature to observe is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in characteristic M+2 peaks for bromine-containing fragments.[8]
Biological Activity and Drug Development Potential
A comprehensive search of the scientific literature reveals a significant gap in the knowledge regarding the biological activity of meso-1,2,3,4-tetrabromobutane. There are currently no published studies detailing its pharmacological effects, mechanism of action, or any potential signaling pathways it may modulate.
For professionals in drug development, the absence of such data is a critical consideration. While polyhalogenated compounds are utilized in medicinal chemistry to modulate properties like lipophilicity and metabolic stability, the specific toxicological and pharmacological profiles of meso-1,2,3,4-tetrabromobutane remain uninvestigated.
General studies on brominated compounds have indicated potential for cytotoxicity and endocrine disruption, but these findings are not specific to the meso-1,2,3,4-tetrabromobutane isomer and cannot be directly extrapolated.[9] Therefore, any consideration of this compound for pharmaceutical applications would necessitate extensive in vitro and in vivo screening to establish its biological and toxicological profiles.
Conclusion
Meso-1,2,3,4-tetrabromobutane is a well-defined chemical entity with established physicochemical properties and a straightforward synthetic route. The analytical techniques for its characterization are standard and reliable. However, for the drug development community, the complete absence of data on its biological effects represents a significant unknown. This guide provides the necessary foundational chemical knowledge, while highlighting the critical need for future research to explore the pharmacological and toxicological landscape of this and similar polyhalogenated compounds before any potential applications in medicine can be considered.
References
- 1. MESO-1,2,3,4-TETRABROMOBUTANE(2657-67-2) 1H NMR [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. A practical synthesis and biological evaluation of 9-halogenated PGF analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Racemic Mixture of 1,2,3,4-Tetrabromobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the racemic mixture of 1,2,3,4-tetrabromobutane, a halogenated hydrocarbon of interest in synthetic chemistry. This document details its synthesis, the stereochemical landscape of the resulting products, methods for the separation of its diastereomers, and its known chemical reactivity. While the primary focus is the racemic mixture, this guide also provides comparative data for the meso isomer, which is a concurrent product of the synthesis.
Stereochemistry and Physical Properties
1,2,3,4-Tetrabromobutane possesses two stereogenic centers at the C2 and C3 positions, giving rise to three stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-1,2,3,4-tetrabromobutane, which constitute the racemic mixture, and an achiral meso compound, (2R,3S)-1,2,3,4-tetrabromobutane.[1] The synthesis of 1,2,3,4-tetrabromobutane via the bromination of 1,3-butadiene (B125203) typically yields a mixture of the racemic and meso forms.[2] These diastereomers exhibit distinct physical properties, which allows for their separation.[1]
The racemic mixture and the meso form of 1,2,3,4-tetrabromobutane have significantly different melting points. The meso isomer is a higher melting solid, while the racemic mixture has a much lower melting point.[1] This difference is the basis for their separation by fractional crystallization.[1]
Table 1: Physical Properties of 1,2,3,4-Tetrabromobutane Stereoisomers
| Property | Racemic Mixture ((±)-1,2,3,4-Tetrabromobutane) | meso-1,2,3,4-Tetrabromobutane |
| Appearance | Crystalline solid | Crystalline solid |
| Melting Point (°C) | 40-41[1][3] | 116-119[1][4] |
| Boiling Point (°C) | Decomposes | 180-181 (at 8.0 kPa)[3][4] |
| Solubility | Soluble in ethanol, ether, acetone, and petroleum ether; insoluble in water.[3] | Soluble in ethanol, acetone, chloroform (B151607); slightly soluble in petroleum ether; insoluble in water.[3][4] |
| Molecular Weight ( g/mol ) | 373.71 | 373.71 |
| Molecular Formula | C₄H₆Br₄ | C₄H₆Br₄ |
| CAS Number | 2657-65-0 | 2657-67-2 |
Note: Data for the individual enantiomers, such as specific optical rotation, is not extensively documented in readily available literature.
Synthesis and Separation
The primary route to 1,2,3,4-tetrabromobutane is the electrophilic addition of bromine to 1,3-butadiene.[2] This reaction proceeds through a bromonium ion intermediate and results in the formation of a mixture of the racemic and meso diastereomers.[1]
Experimental Protocol: Synthesis of 1,2,3,4-Tetrabromobutane
A documented method for the preparation of 1,2,3,4-tetrabromobutane involves the reaction of 1,3-butadiene with bromine in a chloroform solvent.[3][5]
-
Materials: 1,3-Butadiene, Bromine, Chloroform (solvent), Ethanol (for washing).
-
Procedure:
-
1,3-Butadiene and bromine are added to a chloroform solvent.
-
The reaction is carried out at a temperature of 60°C for 10-12 hours.
-
The resulting reaction product is subjected to vacuum filtration.
-
The filtered solid is washed with ethanol.
-
The final product, a mixture of meso and racemic 1,2,3,4-tetrabromobutane, is dried.[3][5]
-
Separation of Diastereomers
The significant difference in the melting points and solubilities of the meso and racemic forms of 1,2,3,4-tetrabromobutane allows for their separation via fractional crystallization.[1] While the general principle is established, a detailed, step-by-step protocol for this specific separation is not widely published. The general procedure would involve dissolving the mixture in a suitable solvent and carefully controlling the temperature to selectively crystallize the higher-melting meso isomer, leaving the lower-melting racemic mixture in the solution.
Resolution of the Racemic Mixture
The resolution of the racemic mixture into its individual enantiomers, (2R,3R)- and (2S,3S)-1,2,3,4-tetrabromobutane, is not well-documented in the available scientific literature.[1] Standard techniques for resolving racemic mixtures include chiral chromatography or the formation of diastereomeric derivatives with a chiral resolving agent, which can then be separated by conventional methods like crystallization. However, specific protocols for applying these techniques to 1,2,3,4-tetrabromobutane are not readily found.
Chemical Reactivity
The primary and secondary bromine atoms in 1,2,3,4-tetrabromobutane provide multiple reactive sites for nucleophilic substitution and elimination reactions.
Dehydrobromination
1,2,3,4-Tetrabromobutane can undergo double dehydrobromination to yield 1,3-butadiene.[2] This reaction is a reversal of its synthesis and makes it a stable, solid precursor for the gaseous diene in a laboratory setting.[1]
Experimental Protocol: Dehydrobromination of 1,2,3,4-Tetrabromobutane
-
Materials: 1,2,3,4-Tetrabromobutane, Potassium hydroxide (B78521), Ethanol.
-
Procedure:
-
To a refluxing solution of potassium hydroxide (15.0 g, 0.267 mol) in 50 mL of ethanol, add 1,2,3,4-tetrabromobutane (10.0 g, 0.0268 mol) portion-wise.
-
Reflux the reaction mixture for an additional 2 hours.
-
The product, 1,3-butadiene, is a gas at room temperature and can be collected in a cold trap or used in situ for subsequent reactions. The reported yield for this type of reaction is typically around 80%.[2]
-
Visualizations
Synthesis and Diastereomer Separation Workflow
Caption: Synthesis of 1,2,3,4-tetrabromobutane and separation of diastereomers.
Logical Relationship of Stereoisomers
Caption: Stereoisomeric relationship of 1,2,3,4-tetrabromobutane.
Conclusion
The racemic mixture of 1,2,3,4-tetrabromobutane is a readily accessible chemical intermediate, co-produced with its meso diastereomer from the bromination of 1,3-butadiene. The distinct physical properties of these diastereomers allow for their separation, providing access to the racemic form. While the synthesis and some reactions of the stereoisomeric mixture are well-characterized, a significant gap exists in the scientific literature regarding the resolution of the racemic mixture into its constituent enantiomers and the specific properties and reactivities of these chiral molecules. Further research would be required to develop protocols for enantiomeric separation and to explore the potential applications of the individual enantiomers in stereoselective synthesis.
References
An In-depth Technical Guide to the Physical Properties of Solid 1,2,3,4-Tetrabromobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of the solid forms of 1,2,3,4-tetrabromobutane. Due to the presence of two chiral centers, 1,2,3,4-tetrabromobutane exists as two stereoisomers: a meso compound and a racemic mixture (a pair of enantiomers). These stereoisomers exhibit distinct physical properties, which are detailed herein. This guide is intended to be a valuable resource for researchers and professionals involved in drug development and materials science, providing key data and experimental methodologies.
Physicochemical Properties
The physical characteristics of the meso and racemic forms of 1,2,3,4-tetrabromobutane differ significantly, particularly in their melting points. The following tables summarize the available quantitative data for these two solid forms.
Table 1: Physical Properties of meso-1,2,3,4-Tetrabromobutane
| Property | Value |
| Melting Point | 118-119 °C[1] |
| Boiling Point | 180-181 °C at 8.0 kPa[1] |
| Density | 2.5 ± 0.1 g/cm³ |
Table 2: Physical Properties of racemic-1,2,3,4-Tetrabromobutane
| Property | Value |
| Melting Point | 40-41 °C[1] |
| Density | 2.5297 g/cm³ (rough estimate)[1] |
Table 3: Solubility Profile of 1,2,3,4-Tetrabromobutane Isomers
| Solvent | meso-1,2,3,4-Tetrabromobutane | racemic-1,2,3,4-Tetrabromobutane |
| Water | Insoluble[1] | Insoluble[1] |
| Ethanol | Soluble[1] | Soluble[1] |
| Acetone | Soluble[1] | Soluble[1] |
| Chloroform | Soluble[1] | Soluble |
| Ether | Soluble[1] | |
| Petroleum Ether | Slightly Soluble[1] | Soluble[1] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical properties of solid 1,2,3,4-tetrabromobutane.
Melting Point Determination (Capillary Method)
The melting point of a solid is a critical indicator of its purity and is determined as a temperature range from the initial to the complete melting of the substance.
Methodology:
-
Sample Preparation: A small amount of the dried, powdered 1,2,3,4-tetrabromobutane is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or an electronic sensor.
-
Heating: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) to ensure thermal equilibrium.
-
Observation: The temperatures at which the first droplet of liquid appears (onset of melting) and at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range represents the melting point of the sample.
Solubility Determination (Shake-Flask Method)
This method is used to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.
Methodology:
-
Sample Preparation: An excess amount of solid 1,2,3,4-tetrabromobutane is added to a known volume of the desired solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
-
Separation: After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation.
-
Analysis: The concentration of 1,2,3,4-tetrabromobutane in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC). The solubility is then expressed in units such as g/100 mL or mol/L.
Density Determination (Gas Pycnometry)
Gas pycnometry is a non-destructive method used to determine the true density of a solid by measuring the volume of gas it displaces.
Methodology:
-
Sample Preparation: A known mass of solid 1,2,3,4-tetrabromobutane is placed in the sample chamber of the gas pycnometer.
-
Analysis: The sample chamber is filled with an inert gas (typically helium) at a known pressure. The gas is then expanded into a reference chamber of a known volume, and the resulting pressure is measured.
-
Calculation: By applying Boyle's Law, the volume of the solid sample can be accurately calculated from the pressure difference.
-
Density Calculation: The density is then calculated by dividing the mass of the sample by its measured volume.
Crystal Structure Determination (X-ray Crystallography)
X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal.
Methodology:
-
Crystal Growth: High-quality single crystals of the desired isomer of 1,2,3,4-tetrabromobutane are grown from a suitable solvent.
-
Data Collection: The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded on a detector as the crystal is rotated.
-
Data Processing: The intensities and positions of the diffracted spots are measured and used to calculate the electron density map of the crystal.
-
Structure Solution and Refinement: The electron density map is interpreted to determine the positions of the individual atoms. This initial model is then refined to best fit the experimental data, yielding a precise three-dimensional structure of the molecule.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Experimental workflows for determining key physical properties.
Caption: Workflow for X-ray crystallography.
References
Technical Overview of 1,2,3,4-Tetrabromobutane: Molecular Formula and Weight
This document provides a concise technical summary of the fundamental molecular properties of 1,2,3,4-Tetrabromobutane, a halogenated organic compound. The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise data for experimental design and analysis.
Molecular Properties
The core molecular identifiers for 1,2,3,4-Tetrabromobutane are its chemical formula and molecular weight. These quantitative data points are essential for stoichiometric calculations, analytical characterization, and material specification.
| Property | Value |
| Molecular Formula | C₄H₆Br₄[1][2][3][4][5] |
| Molecular Weight | 373.71 g/mol [1][3][5] |
| Alternate Molecular Weight | 373.706 g/mol [2][4] |
The slight variation in molecular weight values reported in the literature (373.71 vs. 373.706 g/mol ) is attributable to differences in the atomic weight values used for the constituent elements in the calculations.[1][2][3][4][5] For most practical applications, either value provides sufficient accuracy.
Logical Relationship of Molecular Properties
The relationship between the chemical name, its structural formula, and its resulting molecular weight is a foundational concept in chemistry. The diagram below illustrates this logical flow for 1,2,3,4-Tetrabromobutane.
Caption: Logical workflow from chemical name to molecular weight.
References
An In-depth Technical Guide to the Spectroscopic Data of 1,2,3,4-Tetrabromobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for 1,2,3,4-tetrabromobutane, a halogenated alkane with applications as a flame retardant and as an intermediate in organic synthesis.[1] The data presented herein, primarily for the meso-diastereomer, is intended to serve as a crucial reference for the identification, characterization, and quality control of this compound in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for meso-1,2,3,4-tetrabromobutane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for meso-1,2,3,4-Tetrabromobutane
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.0 | Multiplet | CH₂Br |
| ~4.6 | Multiplet | CHBr |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The spectrum is complex due to the diastereotopic nature of the methylene (B1212753) protons and their coupling to the adjacent methine protons.[2][3]
Table 2: ¹³C NMR Spectroscopic Data for meso-1,2,3,4-Tetrabromobutane [4]
| Chemical Shift (δ) ppm | Assignment |
| ~35 | CH₂Br |
| ~55 | CHBr |
Note: Due to the symmetry in the meso isomer, only two signals are expected in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 1,2,3,4-Tetrabromobutane
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Medium-Strong | C-H stretching (alkane) |
| 1440-1420 | Medium | C-H bending (scissoring) |
| 1250-1150 | Strong | C-H bending (wagging) |
| 600-500 | Strong | C-Br stretching |
Note: The IR spectrum is characterized by the absence of C=C or O-H bonds and the prominent C-H and C-Br stretching and bending vibrations.[5]
Mass Spectrometry (MS)
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of 1,2,3,4-Tetrabromobutane [6]
| m/z | Putative Fragment | Comments |
| 370, 372, 374, 376, 378 | [C₄H₆Br₄]⁺ | Molecular ion peak cluster. |
| 291, 293, 295, 297 | [C₄H₅Br₃]⁺ | Loss of HBr. |
| 213, 215, 217 | [C₄H₅Br₂]⁺ | Loss of Br and HBr. |
| 133, 135 | [C₄H₅Br]⁺ | Loss of 3 Br atoms. |
| 53 | [C₄H₅]⁺ | Butadienyl cation. |
Note: The mass spectrum of 1,2,3,4-tetrabromobutane exhibits a characteristic isotopic pattern due to the presence of two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a distinctive cluster of peaks for the molecular ion and any bromine-containing fragments.[7]
Experimental Protocols
Synthesis of meso-1,2,3,4-Tetrabromobutane via Bromination of 1,3-Butadiene[8]
This protocol describes a common method for the synthesis of 1,2,3,4-tetrabromobutane, which typically yields the meso isomer as the major product.
Materials:
-
Bromine
-
A suitable chlorinated solvent (e.g., dichloromethane (B109758) or chloroform)
-
Sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-butadiene in a chlorinated solvent and cool the solution to 0°C using an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the cooled butadiene solution with vigorous stirring. Maintain the temperature below 5°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0°C.
-
Wash the reaction mixture with a dilute solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) to yield crystalline meso-1,2,3,4-tetrabromobutane.
General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: [8]
-
Sample Preparation: Dissolve approximately 10-20 mg of purified 1,2,3,4-tetrabromobutane in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific nucleus to be observed (¹H or ¹³C).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy: [9]
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.
-
Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹). A background spectrum is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): [8]
-
Sample Introduction: A dilute solution of the sample in a volatile solvent is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: The sample is ionized, typically using electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
Synthesis of 1,2,3,4-Tetrabromobutane
Caption: Synthesis workflow for meso-1,2,3,4-tetrabromobutane.
General Workflow for Spectroscopic Characterization
Caption: General workflow for spectroscopic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. MESO-1,2,3,4-TETRABROMOBUTANE(2657-67-2) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Butane, 1,2,3,4-tetrabromo- [webbook.nist.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the 1H NMR Spectrum of meso-1,2,3,4-Tetrabromobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of meso-1,2,3,4-tetrabromobutane (B1632186). Due to its stereochemistry, this molecule presents a simplified yet informative NMR spectrum that offers insights into its structural and conformational properties. This document outlines the theoretical basis for the spectrum, predicted spectral parameters, a detailed experimental protocol for its acquisition, and a visual representation of the spin-spin coupling network.
Core Concepts: Symmetry and Spectral Simplicity
Meso-1,2,3,4-tetrabromobutane possesses a plane of symmetry that bisects the C2-C3 bond. This symmetry renders the protons on C1 and C4 chemically and magnetically equivalent (H-1 ≡ H-4). Similarly, the methine protons on C2 and C3 are also equivalent (H-2 ≡ H-3). Consequently, the ¹H NMR spectrum is simplified to two distinct proton environments, which is a key characteristic that distinguishes it from its racemic diastereomer. The expected integration ratio for the signals corresponding to these two sets of protons is 2:1 (or 4:2).
Predicted ¹H NMR Data and Interpretation
The protons on C1 and C4 (Hₐ) and the protons on C2 and C3 (Hₓ) form an A₂X₂ spin system, which can be more complex due to the chiral centers. However, due to the symmetry in the meso isomer, this simplifies to an AA'XX' or a deceptively simple system that can be analyzed as a first-order A₂X₂ system for approximation.
Table 1: Predicted ¹H NMR Spectral Data for meso-1,2,3,4-Tetrabromobutane
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration | Coupling Constant (J, Hz) |
| H-1, H-4 | Multiplet (likely a doublet of doublets) | ~ 4.0 - 4.5 | 4H | J(H-1, H-2), J(H-1', H-2) |
| H-2, H-3 | Multiplet | ~ 4.6 - 5.1 | 2H | J(H-2, H-1), J(H-2, H-1') |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
The multiplicity of the signals is a result of vicinal coupling between the protons on adjacent carbon atoms. The protons on C1 are coupled to the proton on C2, and the protons on C4 are coupled to the proton on C3. Due to the prochiral nature of the methylene (B1212753) protons, they are diastereotopic and will likely exhibit distinct couplings to the adjacent methine proton.
Conformational Analysis and its Impact on Coupling Constants
The magnitude of the vicinal coupling constants (³JHH) is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. The molecule exists as a mixture of conformers due to rotation around the C2-C3 bond. The two primary staggered conformers are the anti and gauche forms.
In the anti conformer , the two bromine atoms on C2 and C3 are positioned at a 180° dihedral angle to each other. In this arrangement, the relationship between a proton on C1 and the proton on C2 can be either gauche or anti.
In the gauche conformer , the bromine atoms on C2 and C3 have a 60° dihedral angle. This will lead to different vicinal coupling constants compared to the anti conformer. The observed coupling constant in the NMR spectrum will be a weighted average of the coupling constants of the individual conformers, reflecting their relative populations. A detailed analysis of these coupling constants can therefore provide valuable information about the conformational preferences of the molecule in solution.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of meso-1,2,3,4-tetrabromobutane.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of solid meso-1,2,3,4-tetrabromobutane.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Probe: A standard 5 mm broadband or proton-dedicated probe.
-
Temperature: The experiment should be conducted at a constant, controlled temperature, typically 298 K (25 °C).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is generally sufficient for proton NMR of organic molecules.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the multiplicities and measure the coupling constants.
Visualization of Spin-Spin Coupling
The following diagram, generated using the DOT language, illustrates the spin-spin coupling relationships within the meso-1,2,3,4-tetrabromobutane molecule.
Caption: Spin-spin coupling network in meso-1,2,3,4-tetrabromobutane.
This guide provides a comprehensive overview of the ¹H NMR spectrum of meso-1,2,3,4-tetrabromobutane, intended to be a valuable resource for researchers in the fields of chemistry and drug development. The principles and protocols outlined here can be applied to the analysis of other small molecules with similar structural features.
13C NMR Analysis of 1,2,3,4-Tetrabromobutane Diastereomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrabromobutane exists as two diastereomers: a meso compound and a pair of enantiomers that form a racemic mixture (±). The distinction between these stereoisomers is crucial in various fields, including stereoselective synthesis and the development of pharmaceutical compounds, where specific stereochemistry can dictate biological activity. 13C NMR spectroscopy is a powerful analytical technique for differentiating diastereomers due to its sensitivity to the local electronic environment of each carbon atom.
Principles of Diastereomer Differentiation by 13C NMR
The key to distinguishing the meso and racemic diastereomers of 1,2,3,4-tetrabromobutane lies in their inherent molecular symmetry.
-
Meso-1,2,3,4-Tetrabromobutane: This isomer possesses a plane of symmetry. Consequently, the carbon atoms on one side of the molecule are chemically equivalent to those on the other. This symmetry results in a simplified 13C NMR spectrum with fewer signals than the number of carbon atoms in the molecule. Specifically, C1 is equivalent to C4, and C2 is equivalent to C3. Therefore, the 13C NMR spectrum of the meso diastereomer is expected to show only two distinct signals.
-
(±)-1,2,3,4-Tetrabromobutane: The enantiomers of the racemic mixture lack a plane of symmetry. As a result, all four carbon atoms (C1, C2, C3, and C4) are chemically non-equivalent. This will give rise to a more complex 13C NMR spectrum, with a distinct signal for each carbon atom. Therefore, the 13C NMR spectrum of the racemic diastereomer is expected to show four signals.
This fundamental difference in the number of expected signals provides a clear and definitive method for distinguishing between the two diastereomers.
Data Presentation
As of the latest literature search, specific, experimentally verified 13C NMR chemical shift values for the individual diastereomers of 1,2,3,4-tetrabromobutane have not been published in readily accessible sources. However, based on the principles of 13C NMR spectroscopy and the effects of halogen substitution, the following represents the expected data structure.
| Diastereomer | Carbon Atom | Expected Number of Signals | Predicted Chemical Shift (ppm) Range |
| meso-1,2,3,4-Tetrabromobutane | C1/C4 | 2 | 30 - 45 |
| C2/C3 | 50 - 65 | ||
| (±)-1,2,3,4-Tetrabromobutane | C1 | 4 | 30 - 45 |
| C2 | 50 - 65 | ||
| C3 | 50 - 65 | ||
| C4 | 30 - 45 |
Note: The predicted chemical shift ranges are estimates based on typical values for brominated alkanes. The actual chemical shifts will be influenced by the specific solvent and experimental conditions.
Experimental Protocols
The following provides a detailed methodology for the 13C NMR analysis of 1,2,3,4-tetrabromobutane diastereomers.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for halogenated compounds. Other potential solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated acetone (B3395972) (acetone-d₆).
-
Concentration: Dissolve 10-50 mg of the 1,2,3,4-tetrabromobutane sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.
2. NMR Instrument Parameters (for a 400 MHz Spectrometer):
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used to obtain a spectrum with singlets for each carbon, which simplifies analysis.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer relaxation delay (5-10 times the longest T₁ of the carbon atoms) is necessary, though for simple diastereomer identification, this is less critical.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are acquired, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of carbon atoms in organic molecules.
-
Temperature: The experiment is typically run at room temperature (298 K).
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline for accurate peak identification.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.
Mandatory Visualizations
The following diagrams illustrate key relationships and workflows in the 13C NMR analysis of 1,2,3,4-tetrabromobutane diastereomers.
Caption: Logical relationship between diastereomers and their expected 13C NMR spectra.
Caption: General experimental workflow for 13C NMR analysis.
Mass Spectrometry of 1,2,3,4-Tetrabromobutane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1,2,3,4-tetrabromobutane (C₄H₆Br₄). Due to its polyhalogenated nature, this compound exhibits a characteristic mass spectrum vital for its identification and structural elucidation. This document outlines a generalized experimental protocol for its analysis, details its fragmentation pattern, and presents quantitative data derived from publicly available spectral information.
Introduction to Mass Spectrometry of Halogenated Compounds
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. For halogenated molecules like 1,2,3,4-tetrabromobutane, the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance ratio results in a distinctive isotopic pattern in the mass spectrum.[1][2] This pattern is a key diagnostic feature for identifying bromine-containing fragments.[1]
Electron ionization (EI) is a common technique for the analysis of such compounds, inducing fragmentation that provides valuable structural information.[3] The fragmentation of 1,2,3,4-tetrabromobutane is expected to involve the cleavage of carbon-carbon and carbon-bromine bonds, leading to a series of characteristic fragment ions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A generalized protocol for the analysis of 1,2,3,4-tetrabromobutane using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on established methodologies for volatile halogenated hydrocarbons.
Objective: To separate 1,2,3,4-tetrabromobutane from a sample matrix and obtain its mass spectrum for identification and quantification.
a) Sample Preparation:
-
Dissolve a small, accurately weighed amount of the 1,2,3,4-tetrabromobutane sample in a high-purity volatile solvent such as dichloromethane (B109758) or hexane.
-
The concentration should be adjusted based on the sensitivity of the instrument, typically in the range of 1-10 µg/mL.
b) Instrumentation:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of halogenated compounds (e.g., a DB-5 or equivalent 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer (MS): A quadrupole or ion trap mass analyzer is commonly used.
c) GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Inlet | Split/Splitless, operated in split mode (e.g., 50:1) |
| Inlet Temperature | 250-280 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Program | |
| Initial Temperature | 50-70 °C, hold for 1-2 minutes |
| Ramp Rate | 10-20 °C/min |
| Final Temperature | 280-300 °C, hold for 5-10 minutes |
| MS Interface | |
| Transfer Line Temp. | 280-300 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Scan Rate | 2-3 scans/second |
d) Data Analysis:
-
The retention time of the peak corresponding to 1,2,3,4-tetrabromobutane is used for its identification.
-
The mass spectrum of the peak is compared with reference spectra from databases such as the NIST Mass Spectrometry Data Center for confirmation.[3][4]
-
The fragmentation pattern is analyzed to elucidate the structure of the molecule.
Below is a workflow diagram for the GC-MS analysis of 1,2,3,4-tetrabromobutane.
Mass Spectrum and Fragmentation Pattern
The electron ionization mass spectrum of 1,2,3,4-tetrabromobutane is characterized by the absence of a prominent molecular ion peak due to its instability upon ionization. The molecule readily undergoes fragmentation, primarily through the loss of bromine atoms and cleavage of the carbon-carbon backbone.
Quantitative Data of Major Fragments:
The following table summarizes the major fragment ions observed in the mass spectrum of 1,2,3,4-tetrabromobutane, with their mass-to-charge ratio (m/z) and relative intensity. This data is compiled from the NIST Mass Spectrometry Data Center.[3][4]
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 53 | [C₄H₅]⁺ | 100.0 |
| 133 | [C₄H₅Br]⁺ | 95.5 |
| 213 | [C₄H₅Br₂]⁺ | 85.2 |
| 293 | [C₄H₅Br₃]⁺ | 50.7 |
| 374 | [C₄H₆Br₄]⁺ (M⁺) | Not Observed |
Note: The m/z values represent the nominal mass of the most abundant isotope.
Fragmentation Pathway:
The fragmentation of 1,2,3,4-tetrabromobutane is initiated by the ionization of the molecule, followed by a cascade of fragmentation steps. The primary fragmentation events involve the sequential loss of bromine radicals (Br•) and hydrogen bromide (HBr).
The proposed fragmentation pathway is illustrated in the diagram below.
Conclusion
The mass spectrometry of 1,2,3,4-tetrabromobutane, particularly when coupled with gas chromatography, provides a robust method for its identification and structural analysis. The characteristic isotopic pattern of bromine and the predictable fragmentation pathway, involving the sequential loss of bromine and hydrogen bromide, are key to its characterization. The absence of a molecular ion peak in the EI spectrum highlights the lability of the C-Br bonds. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this and similar polyhalogenated compounds.
References
An In-depth Technical Guide to the Infrared Spectrum Analysis of 1,2,3,4-Tetrabromobutane
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1,2,3,4-tetrabromobutane, tailored for researchers, scientists, and professionals in drug development. The document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a visual workflow for the analytical process.
Core Principles of IR Spectroscopy in Halogenated Compounds
Infrared (IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule. This absorption corresponds to the excitation of specific vibrational modes within the molecule, such as stretching and bending of chemical bonds. In halogenated hydrocarbons like 1,2,3,4-tetrabromobutane, the IR spectrum is characterized by absorptions arising from carbon-hydrogen (C-H) and carbon-bromine (C-Br) bonds. The C-Br stretching vibrations are particularly noteworthy as they typically appear in the fingerprint region of the spectrum (below 800 cm⁻¹), providing valuable structural information.[1] The position of these absorption bands is influenced by the mass of the atoms and the strength of the bonds.[2]
Quantitative Infrared Spectrum Data for 1,2,3,4-Tetrabromobutane
The infrared spectrum of 1,2,3,4-tetrabromobutane exhibits several characteristic absorption bands. The following table summarizes the key peaks and their corresponding vibrational assignments based on data available from the NIST Chemistry WebBook and general knowledge of group frequencies for halogenated alkanes.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~2950 - 3000 | Strong | C-H Stretching (sp³ C-H) |
| ~1440 - 1470 | Medium | CH₂ Bending (Scissoring) |
| ~1200 - 1300 | Medium | CH₂ Wagging |
| ~690 - 515 | Strong | C-Br Stretching |
Note: The exact peak positions and intensities can vary slightly depending on the experimental conditions and the physical state of the sample. The C-H stretching vibrations appear in the typical region for saturated hydrocarbons.[3][4] The prominent absorptions in the lower frequency region are characteristic of the carbon-bromine bonds.[5][6]
Experimental Protocol for FTIR Analysis of 1,2,3,4-Tetrabromobutane
This section details the methodology for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of 1,2,3,4-tetrabromobutane. The protocol described here is for the Attenuated Total Reflectance (ATR)-FTIR technique, which is well-suited for liquid and solid samples and requires minimal sample preparation.
I. Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
Sample: 1,2,3,4-Tetrabromobutane (a few milligrams or a single drop).
-
Solvent: Isopropanol (B130326) or ethanol (B145695) for cleaning the ATR crystal.
-
Wipes: Lint-free laboratory wipes.
II. Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.
-
Allow the instrument to warm up according to the manufacturer's instructions to ensure a stable signal.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This spectrum will account for any environmental interferences (e.g., CO₂, water vapor) and the absorbance of the ATR crystal itself.
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol and allow it to dry completely.
-
With the clean, empty ATR stage in place, collect the background spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Place a small amount of the 1,2,3,4-tetrabromobutane sample directly onto the center of the ATR crystal. For a liquid sample, one or two drops are sufficient. For a solid sample, a small amount of the powder should be used.
-
If the sample is a solid, apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Collect the infrared spectrum of the sample over the desired spectral range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).
-
As with the background scan, co-add multiple scans to obtain a high-quality spectrum.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
-
Identify the wavenumbers of the major absorption peaks and compare them to known values for 1,2,3,4-tetrabromobutane and related compounds to assign the vibrational modes.
-
-
Cleaning:
-
After the analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with a solvent-dampened wipe. Ensure the crystal is completely dry before the next use.
-
Logical Workflow for IR Spectrum Analysis
The following diagram illustrates the logical workflow for the infrared spectrum analysis of 1,2,3,4-tetrabromobutane.
Caption: Workflow for the FTIR Analysis of 1,2,3,4-Tetrabromobutane.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
Solubility Profile of 1,2,3,4-Tetrabromobutane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3,4-tetrabromobutane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a general experimental framework for determining solubility.
Introduction to 1,2,3,4-Tetrabromobutane
1,2,3,4-Tetrabromobutane is a halogenated hydrocarbon with the chemical formula C₄H₆Br₄. It exists as two stereoisomers: a meso form and a racemic mixture (a pair of enantiomers). These stereoisomers can exhibit different physical properties, including melting points and potentially solubility. The high bromine content of this compound makes it a subject of interest in materials science, particularly as a flame retardant. For drug development professionals, understanding the solubility of such halogenated compounds is crucial for reaction chemistry, purification, and formulation.
Qualitative Solubility Data
Based on available chemical literature, the solubility of 1,2,3,4-tetrabromobutane has been described qualitatively. The meso and racemic forms exhibit broadly similar solubility profiles in common organic solvents. The following table summarizes the reported qualitative solubility of both the meso and racemic forms of 1,2,3,4-tetrabromobutane.
| Solvent Classification | Solvent | Racemic 1,2,3,4-Tetrabromobutane | meso-1,2,3,4-Tetrabromobutane |
| Polar Protic | Ethanol | Soluble[1] | Soluble[1] |
| Methanol | No Data Available | Almost transparent in hot methanol[2] | |
| Polar Aprotic | Acetone | Soluble[1] | Soluble[1] |
| Nonpolar | Chloroform | Soluble[1] | Soluble[1] |
| Diethyl Ether | Soluble[1] | No Data Available | |
| Petroleum Ether | Soluble[1] | Slightly Soluble[1] | |
| Aqueous | Water | Insoluble[1] | Insoluble[1] |
Note: "Soluble" indicates that the compound dissolves to a significant extent, while "slightly soluble" suggests limited dissolution. "Insoluble" indicates negligible dissolution. The term "almost transparent in hot methanol" for the meso form suggests that solubility increases with temperature.
General Experimental Protocol for Solubility Determination
The following is a general experimental protocol that can be adapted to quantitatively determine the solubility of 1,2,3,4-tetrabromobutane in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Objective: To determine the solubility of 1,2,3,4-tetrabromobutane in a specific organic solvent at a controlled temperature.
Materials:
-
1,2,3,4-Tetrabromobutane (specify isomer: meso or racemic)
-
Selected organic solvent (e.g., ethanol, acetone, chloroform)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Gas chromatograph (GC) or other suitable analytical instrument
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of 1,2,3,4-tetrabromobutane to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to remain undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended solid particles.
-
Record the exact volume of the filtered solution.
-
-
Gravimetric Analysis (for non-volatile solvents) or Instrumental Analysis:
-
Gravimetric Method: If the solvent is sufficiently volatile and the solute is not, the solvent in the volumetric flask can be evaporated under controlled conditions (e.g., in a fume hood or under reduced pressure). The mass of the remaining 1,2,3,4-tetrabromobutane is then determined by weighing the flask.
-
Instrumental Method (Recommended): Dilute the filtered solution in the volumetric flask to a known final volume with the same solvent. Analyze the concentration of 1,2,3,4-tetrabromobutane in the diluted solution using a calibrated analytical technique such as Gas Chromatography (GC). A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
From the determined concentration of the saturated solution, calculate the solubility in desired units (e.g., g/100 mL, mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for assessing the solubility of a compound like 1,2,3,4-tetrabromobutane.
Caption: A logical workflow for the experimental determination of solubility.
Conclusion
References
An In-depth Technical Guide to (2R,3R)-1,2,3,4-Tetrabromobutane: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2R,3R)-1,2,3,4-tetrabromobutane, a halogenated organic compound with applications in synthetic chemistry and materials science. This document will cover the structural features, physicochemical properties, and synthetic approaches to this molecule, with a focus on its stereochemistry.
Molecular Structure and Stereoisomerism
(2R,3R)-1,2,3,4-Tetrabromobutane is a stereoisomer of 1,2,3,4-tetrabromobutane. The structure contains two chiral centers at the C2 and C3 positions, giving rise to three possible stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)).[1] The (2R,3R) and (2S,3S) enantiomers are non-superimposable mirror images of each other and, when present in equal amounts, form a racemic mixture.
The absolute configuration of the chiral centers is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. For (2R,3R)-1,2,3,4-tetrabromobutane, both chiral centers possess the 'R' configuration.
Key Structural Information:
-
IUPAC Name: (2R,3R)-1,2,3,4-tetrabromobutane[1]
-
Molecular Formula: C₄H₆Br₄[1]
-
SMILES: C(--INVALID-LINK--Br">C@HBr)Br[1]
-
InChI Key: HGRZLIGHKHRTRE-QWWZWVQMSA-N[1]
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of 1,2,3,4-Tetrabromobutane
| Property | Value | Reference |
| Molecular Weight | 373.71 g/mol | [1] |
| Melting Point (Racemic) | 40-41 °C | |
| Melting Point (Meso) | 118-119 °C | |
| Boiling Point (Meso) | 180-181 °C (at 8.0 kPa) | |
| Density (estimate) | 2.5297 g/cm³ | |
| Exact Mass | 373.71620 Da | [1] |
| Monoisotopic Mass | 369.72030 Da | [1] |
Table 2: Spectroscopic Data for 1,2,3,4-Tetrabromobutane (Isomeric Mixture/Meso)
| Spectroscopic Technique | Key Features | Source |
| ¹H NMR | Complex multiplets are expected due to the non-equivalence of protons in the chiral environment. For the racemic form, four distinct proton environments would lead to a more complex spectrum compared to the meso form, which has a higher degree of symmetry. | SpectraBase, Benchchem |
| ¹³C NMR | For the racemic mixture, four distinct carbon signals are expected. The meso isomer, due to its symmetry, would show fewer signals. | SpectraBase, Benchchem |
| FTIR | Characteristic C-H stretching and bending frequencies for an alkane backbone, along with strong C-Br stretching vibrations. | NIST WebBook, SpectraBase |
| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a molecule containing four bromine atoms. Fragmentation would likely involve the loss of bromine atoms and cleavage of the carbon-carbon bonds. | NIST WebBook, SpectraBase |
Synthesis of (2R,3R)-1,2,3,4-Tetrabromobutane
The synthesis of 1,2,3,4-tetrabromobutane is typically achieved through the bromination of 1,3-butadiene (B125203). However, this reaction generally produces a mixture of the meso and racemic diastereomers. The stereochemical outcome is dependent on the reaction mechanism, which can proceed via either a 1,2- or 1,4-addition of bromine to the diene.
Conceptual Stereoselective Synthesis Workflow
This proposed pathway starts from a commercially available chiral precursor, diethyl (2R,3R)-tartrate, to establish the desired stereochemistry early in the synthesis.
Caption: Conceptual workflow for the synthesis of (2R,3R)-1,2,3,4-tetrabromobutane.
Experimental Protocol: General Synthesis of 1,2,3,4-Tetrabromobutane (Mixture of Stereoisomers)
The following protocol describes a general method for the synthesis of 1,2,3,4-tetrabromobutane from 1,3-butadiene, which will yield a mixture of stereoisomers.
Materials:
-
1,3-Butadiene
-
Bromine
-
Chloroform (B151607) (or another suitable inert solvent)
-
Ethanol (for washing)
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 1,3-butadiene in chloroform.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in chloroform dropwise to the stirred solution of 1,3-butadiene. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Continue the addition until the bromine color persists, indicating the completion of the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
The solvent can be removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from ethanol. The different stereoisomers may be separable by fractional crystallization due to their different solubilities and melting points.
Note: This procedure will produce a mixture of (2R,3R)-, (2S,3S)-, and meso-1,2,3,4-tetrabromobutane. The separation of the desired (2R,3R) enantiomer would require chiral chromatography or resolution with a chiral resolving agent.
Applications and Reactivity
1,2,3,4-Tetrabromobutane is primarily used as a flame retardant and as a chemical intermediate in organic synthesis. The presence of four bromine atoms makes it a dense molecule capable of releasing bromine radicals upon heating, which can quench combustion reactions.
In synthetic chemistry, it can serve as a precursor for the generation of 1,3-butadiene through debromination with a reducing agent like zinc dust. The vicinal bromine atoms can also participate in various substitution and elimination reactions, making it a versatile building block for the synthesis of other functionalized molecules.
Conclusion
(2R,3R)-1,2,3,4-Tetrabromobutane is a chiral molecule with a defined stereochemistry that influences its physical and chemical properties. While detailed experimental data for the pure enantiomer is scarce, its structural and general chemical properties can be inferred from the data available for the isomeric mixture. The stereoselective synthesis of (2R,3R)-1,2,3,4-tetrabromobutane remains a challenge and presents an opportunity for further research in the field of asymmetric synthesis. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences.
References
An In-depth Technical Guide to (2S,3S)-1,2,3,4-Tetrabromobutane
This technical guide provides a comprehensive overview of the properties, synthesis, and stereochemistry of (2S,3S)-1,2,3,4-tetrabromobutane, a halogenated hydrocarbon of interest to researchers, scientists, and professionals in drug development and chemical synthesis. While specific experimental data for the (2S,3S) enantiomer is limited, this guide consolidates available information on 1,2,3,4-tetrabromobutane, with a focus on its stereoisomeric forms.
Introduction
1,2,3,4-Tetrabromobutane (C₄H₆Br₄) is a brominated derivative of butane.[1][2] Its structure contains two chiral centers at the second and third carbon atoms, giving rise to three stereoisomers: a meso compound and a pair of enantiomers, (2R,3R)- and (2S,3S)-1,2,3,4-tetrabromobutane.[3] The (2S,3S) isomer is one of the two enantiomers that constitute the racemic mixture. This guide will focus on the known properties of 1,2,3,4-tetrabromobutane, with specific distinctions made for its stereoisomers where information is available.
Physicochemical Properties
The physical and chemical properties of 1,2,3,4-tetrabromobutane are influenced by its stereochemistry. The most significant difference is observed in the melting points of the meso and racemic forms. While data specific to the pure (2S,3S) enantiomer is scarce, its physical properties, with the exception of optical activity, are expected to be identical to its (2R,3R) counterpart and very similar to the racemic mixture.
Table 1: Physicochemical Properties of 1,2,3,4-Tetrabromobutane Stereoisomers
| Property | Meso-1,2,3,4-tetrabromobutane | Racemic 1,2,3,4-tetrabromobutane | (2S,3S)-1,2,3,4-tetrabromobutane (Predicted) |
| Molecular Formula | C₄H₆Br₄[4] | C₄H₆Br₄[1][2] | C₄H₆Br₄[1] |
| Molecular Weight | 373.71 g/mol [4] | 373.71 g/mol [1][2] | 373.71 g/mol [1] |
| Appearance | Crystalline solid[4] | Thin crystals[5] | Solid |
| Melting Point | 118-119 °C[5] | 40-41 °C[5] | ~40-41 °C |
| Boiling Point | 180-181 °C at 8.0 kPa[5] | Not available | Not available |
| Solubility | Soluble in ethanol (B145695), acetone, chloroform; slightly soluble in petroleum ether; insoluble in water.[5] | Soluble in ethanol, ether, acetone, and petroleum ether; insoluble in water.[5] | Soluble in organic solvents; insoluble in water. |
| Density | ~2.53 g/cm³ (rough estimate)[6] | Not available | ~2.53 g/cm³ (rough estimate) |
Spectroscopic Data
Spectroscopic methods are crucial for the identification and characterization of the stereoisomers of 1,2,3,4-tetrabromobutane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can distinguish between the meso and racemic forms due to their different symmetries.[3]
-
Meso-1,2,3,4-tetrabromobutane: Possesses a plane of symmetry, resulting in a simpler NMR spectrum with fewer signals.[3]
-
Racemic 1,2,3,4-tetrabromobutane ((2S,3S) and (2R,3R)): Lacks a plane of symmetry, leading to a more complex spectrum with a greater number of distinct signals for the chemically non-equivalent protons and carbons.[3]
Available spectral data can be found in databases such as SpectraBase.[7][8]
Mass Spectrometry (MS): The mass spectrum of 1,2,3,4-tetrabromobutane provides information about its molecular weight and fragmentation pattern. The NIST WebBook contains mass spectral data for this compound.[9]
Synthesis and Stereochemistry
The primary method for synthesizing 1,2,3,4-tetrabromobutane is the bromination of 1,3-butadiene (B125203).[5][6] This reaction typically proceeds via an anti-addition mechanism, leading to a mixture of the meso compound and the racemic pair of (2R,3R)- and (2S,3S)-enantiomers.[3]
Caption: Synthesis of 1,2,3,4-tetrabromobutane stereoisomers from 1,3-butadiene.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrabromobutane
The following is a general procedure for the synthesis of 1,2,3,4-tetrabromobutane from 1,3-butadiene.[5]
Materials:
-
1,3-Butadiene
-
Bromine
-
Chloroform (or another suitable solvent)
-
Ethanol (for washing)
Procedure:
-
In a reaction vessel, dissolve 1,3-butadiene in a suitable solvent such as chloroform.
-
Slowly add a solution of bromine in the same solvent to the 1,3-butadiene solution. The reaction is exothermic and should be controlled, potentially by cooling the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 10-12 hours) to ensure complete reaction.[5]
-
After the reaction is complete, the product mixture, containing both meso- and racemic 1,2,3,4-tetrabromobutane, may precipitate.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid with a suitable solvent like ethanol to remove any unreacted starting materials or byproducts.
-
Dry the product to obtain a mixture of 1,2,3,4-tetrabromobutane stereoisomers.
Note: This procedure yields a mixture of stereoisomers. Separation of the meso compound from the racemic mixture can be achieved by techniques such as fractional crystallization, owing to their different physical properties like melting point and solubility. The resolution of the racemic mixture into its individual (2S,3S) and (2R,3R) enantiomers would require chiral separation techniques, such as chiral chromatography.
Biological Activity and Toxicology
There is limited information available regarding the specific biological activity or signaling pathways of (2S,3S)-1,2,3,4-tetrabromobutane. Halogenated hydrocarbons, in general, can exhibit toxicity. The available safety data for 1,2,3,4-tetrabromobutane indicates that it is harmful if swallowed or inhaled and causes skin and eye irritation.[10] It is also considered toxic to aquatic life with long-lasting effects.[10]
Applications
1,2,3,4-Tetrabromobutane is primarily used as a flame retardant and as an intermediate in chemical synthesis.[5] Its ability to release bromine radicals at high temperatures makes it effective in interrupting the combustion cycle of various materials. In chemical synthesis, it serves as a precursor for the formation of other molecules, often through dehydrobromination reactions to create dienes.
Logical Relationships of Stereoisomers
The stereoisomers of 1,2,3,4-tetrabromobutane are related through symmetry operations.
Caption: Relationships between the stereoisomers of 1,2,3,4-tetrabromobutane.
Conclusion
(2S,3S)-1,2,3,4-Tetrabromobutane is a specific chiral stereoisomer of 1,2,3,4-tetrabromobutane. While its isolated properties are not extensively documented, a comprehensive understanding can be built from the well-characterized meso and racemic forms. The synthesis from 1,3-butadiene provides a mixture of stereoisomers, and their distinct physical and spectroscopic properties allow for their differentiation. For researchers and professionals, a clear understanding of the stereochemistry of this compound is essential for its proper application in synthesis and materials science. Further research is needed to fully characterize the individual enantiomers and explore their potential unique properties.
References
- 1. 1,2,3,4-Tetrabromobutane, (+/-)- | C4H6Br4 | CID 92144531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R,3R)-1,2,3,4-tetrabromobutane | C4H6Br4 | CID 92144530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-Tetrabromobutane|99+%|CAS 1529-68-6 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. 1,2,3,4-Tetrabromobutane CAS#: 1529-68-6 [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Butane, 1,2,3,4-tetrabromo- [webbook.nist.gov]
- 10. 1,2,3,4-Tetrabromobutane | CAS#:1529-68-6 | Chemsrc [chemsrc.com]
Methodological & Application
Application Notes and Protocols: 1,2,3,4-Tetrabromobutane as a Precursor for 1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Butadiene (B125203), a crucial conjugated diene in the synthesis of polymers and various organic compounds, can be effectively generated in a laboratory setting from its stable solid precursor, 1,2,3,4-tetrabromobutane. This document provides detailed application notes and experimental protocols for the synthesis of 1,3-butadiene via the debromination of 1,2,3,4-tetrabromobutane. The primary method detailed is the dehalogenation using zinc dust in an alcohol solvent, a procedure noted for its efficacy in producing high-purity 1,3-butadiene. An alternative dehydrobromination method using potassium hydroxide (B78521) is also presented for comparison. These protocols are designed to be clear, concise, and reproducible for research and development applications.
Introduction
1,2,3,4-Tetrabromobutane serves as a convenient and solid source for the gaseous diene, 1,3-butadiene, facilitating its storage and handling in a laboratory environment.[1] The conversion is typically achieved through a dehalogenation reaction, most commonly employing zinc dust.[1] This method is particularly valuable for obtaining high-purity 1,3-butadiene, as the tetrabromide can be purified by crystallization before its conversion.[2] Understanding the stereochemistry of 1,2,3,4-tetrabromobutane is crucial, as it exists as a meso compound and a racemic mixture, which possess different physical properties.[1] This document outlines the necessary protocols for both the synthesis and purification of 1,3-butadiene from its tetrabromo precursor, providing quantitative data and procedural details to ensure successful implementation.
Data Presentation
Table 1: Physical Properties of 1,2,3,4-Tetrabromobutane Stereoisomers
| Property | meso-1,2,3,4-Tetrabromobutane | Racemic 1,2,3,4-Tetrabromobutane |
| Melting Point | 116-119 °C | 40-41 °C |
Data sourced from Benchchem[1]
Table 2: Reaction Conditions and Yields for the Synthesis of 1,3-Butadiene from 1,2,3,4-Tetrabromobutane
| Method | Reagents | Solvent | Reaction Time | Temperature | Reported Yield |
| Dehalogenation | Zinc dust | Ethanol (B145695) | Not specified | Not specified | Not specified (noted for high purity)[2] |
| Dehydrobromination | Potassium hydroxide | Ethanol | 2 hours | Reflux | ~80%[3] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Butadiene via Dehalogenation of 1,2,3,4-Tetrabromobutane with Zinc
This protocol is based on the established method of dehalogenation of vicinal dihalides using zinc metal.
Materials:
-
1,2,3,4-Tetrabromobutane (meso or racemic)
-
Zinc dust
-
Ethanol (95% or absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Gas delivery tube
-
Cold trap (e.g., Dewar condenser with dry ice/acetone)
-
Drying tube (filled with calcium chloride or other suitable drying agent)
Procedure:
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser. The top of the condenser should be fitted with a gas delivery tube leading to a cold trap to collect the gaseous 1,3-butadiene product. A drying tube should be placed at the exit of the cold trap to prevent atmospheric moisture from entering.
-
Reaction Mixture: In the round-bottom flask, place a stirred suspension of a twofold molar excess of zinc dust in ethanol.
-
Addition of Precursor: Slowly add a solution of 1,2,3,4-tetrabromobutane in ethanol to the stirred zinc suspension. The addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, gently heat the mixture to maintain a steady evolution of 1,3-butadiene gas. The reaction progress can be monitored by the rate of gas evolution.
-
Product Collection: The evolved 1,3-butadiene gas is passed through the condenser and collected in the cold trap, which should be maintained at -78 °C using a dry ice/acetone bath.
-
Purification: The collected liquid 1,3-butadiene can be further purified by a simple bulb-to-bulb distillation, ensuring the collection vessel is kept at a very low temperature.
Protocol 2: Synthesis of 1,3-Butadiene via Dehydrobromination of 1,2,3,4-Tetrabromobutane with Potassium Hydroxide
This protocol provides an alternative method for the synthesis of 1,3-butadiene.
Materials:
-
1,2,3,4-Tetrabromobutane (10.0 g, 0.0268 mol)
-
Potassium hydroxide (15.0 g, 0.267 mol)
-
Ethanol (50 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Gas delivery tube
-
Cold trap (e.g., Dewar condenser with dry ice/acetone)
Procedure:
-
Apparatus Setup: Set up a reflux apparatus as described in Protocol 1, with a gas collection system.
-
Reaction Mixture: Prepare a refluxing solution of potassium hydroxide in ethanol in the round-bottom flask.
-
Addition of Precursor: Add the 1,2,3,4-tetrabromobutane portion-wise to the refluxing potassium hydroxide solution.[3]
-
Reaction: Continue to reflux the reaction mixture for an additional 2 hours after the addition is complete.[3]
-
Product Collection: The gaseous 1,3-butadiene product is collected in a cold trap as described in Protocol 1.[3]
Visualizations
References
Application Notes and Protocols: Dehydrobromination of 1,2,3,4-Tetrabromobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,3-butadiene (B125203) via the double dehydrobromination of 1,2,3,4-tetrabromobutane. The primary method described utilizes potassium hydroxide (B78521) in an ethanolic solution, a robust and high-yielding procedure. This application note includes comprehensive experimental details, safety protocols, and data presentation to ensure safe and reproducible execution in a laboratory setting.
Introduction
1,3-Butadiene is a valuable C4 hydrocarbon that serves as a critical monomer in the production of synthetic rubbers and polymers.[1] A common laboratory-scale synthesis of 1,3-butadiene involves the double dehydrobromination of 1,2,3,4-tetrabromobutane. This elimination reaction, typically facilitated by a strong base, proceeds via a concerted E2 mechanism to yield the conjugated diene.[2][3] 1,2,3,4-Tetrabromobutane is itself accessible through the bromination of 1,3-butadiene. This application note outlines a well-established protocol using alcoholic potassium hydroxide, offering a reliable method for generating 1,3-butadiene for research and development purposes.
Data Presentation
A summary of the physical and chemical properties of the key reactant and product is provided below for easy reference.
| Property | 1,2,3,4-Tetrabromobutane | 1,3-Butadiene |
| Molecular Formula | C₄H₆Br₄ | C₄H₆ |
| Molecular Weight | 373.71 g/mol | 54.09 g/mol |
| Appearance | Solid | Colorless gas |
| Melting Point | 118-119 °C (meso form), 40-41 °C (racemic form)[1] | -108.9 °C |
| Boiling Point | 180-181 °C at 8.0 kPa[1] | -4.4 °C at 101.3 kPa |
| Solubility | Soluble in ethanol (B145695), ether, acetone, chloroform; slightly soluble in petroleum ether; insoluble in water.[1] | Insoluble in water |
| CAS Number | 1529-68-6 | 106-99-0 |
Experimental Protocols
Protocol 1: Dehydrobromination of 1,2,3,4-Tetrabromobutane using Alcoholic Potassium Hydroxide
This protocol describes the synthesis of 1,3-butadiene via a double E2 elimination reaction.
Materials:
-
1,2,3,4-Tetrabromobutane (10.0 g, 0.0268 mol)
-
Potassium hydroxide (KOH) (15.0 g, 0.267 mol)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Cold trap (e.g., Dewar condenser with dry ice/acetone slurry)
-
Gas collection apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, prepare a solution of potassium hydroxide (15.0 g) in ethanol (50 mL). Equip the flask with a reflux condenser.
-
Addition of Reactant: Heat the alcoholic KOH solution to reflux. Once refluxing, add 1,2,3,4-tetrabromobutane (10.0 g) portion-wise to the boiling solution.
-
Reaction: Maintain the reaction mixture at reflux for an additional 2 hours.
-
Product Collection: The product, 1,3-butadiene, is a gas at room temperature and will exit the top of the reflux condenser. Collect the gaseous product by passing it through a cold trap cooled with a dry ice/acetone slurry (-78 °C) to condense the butadiene.
-
Purification: The collected 1,3-butadiene can be further purified by a bulb-to-bulb distillation if necessary.[4]
Expected Yield: A typical yield for this reaction is approximately 80%.
Alternative Method: Dehydrobromination using Zinc Dust
Safety Information
1,2,3,4-Tetrabromobutane:
-
Hazards: Causes skin irritation and serious eye damage. May cause respiratory irritation. Toxic to aquatic life with long-lasting effects.[5]
-
Precautions: Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area. Avoid release to the environment.[5]
Potassium Hydroxide (KOH):
-
Hazards: Harmful if swallowed. Causes severe skin burns and eye damage.
-
Precautions: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves, eye, and face protection.
Ethanol:
-
Hazards: Highly flammable liquid and vapor. Causes serious eye irritation.
-
Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Keep container tightly closed. Ground and bond container and receiving equipment.
1,3-Butadiene:
-
Hazards: Extremely flammable gas. Contains gas under pressure; may explode if heated. May cause genetic defects and cancer.
-
Precautions: Obtain special instructions before use. Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. Wear protective gloves, clothing, eye, and face protection.
Mandatory Visualization
Caption: Workflow for the synthesis of 1,3-butadiene.
Caption: The reaction proceeds via two successive E2 eliminations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. 1910.1051 App D - Sampling and Analytical Method for 1,3-Butadiene (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
Synthetic Applications of 1,2,3,4-Tetrabromobutane in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthetic utilization of 1,2,3,4-tetrabromobutane in organic chemistry. This versatile building block serves as a key precursor for the synthesis of conjugated dienes and various heterocyclic compounds, and also finds application as a flame retardant.
Physicochemical Properties
A summary of the key physicochemical properties of 1,2,3,4-tetrabromobutane is presented in Table 1. Understanding these properties is crucial for its handling and application in synthesis.
Table 1: Physicochemical Properties of 1,2,3,4-Tetrabromobutane
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆Br₄ | [1][2] |
| Molecular Weight | 373.71 g/mol | [1] |
| CAS Number | 1529-68-6 | [1][2] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 116-118 °C (meso form) | [3] |
| Boiling Point | Decomposes upon heating | [3] |
| Solubility | Soluble in ethanol, ether, acetone, chloroform; slightly soluble in petroleum ether; insoluble in water. | [3] |
Application 1: Synthesis of 1,3-Butadiene (B125203)
1,2,3,4-Tetrabromobutane is an excellent precursor for the synthesis of 1,3-butadiene through a double dehydrobromination reaction. This transformation is typically achieved with a strong base.
Experimental Protocol: Dehydrobromination of 1,2,3,4-Tetrabromobutane
Objective: To synthesize 1,3-butadiene from 1,2,3,4-tetrabromobutane.
Reaction Scheme:
Caption: Synthesis of 1,3-Butadiene.
Materials:
-
1,2,3,4-Tetrabromobutane
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Standard glassware for reflux and gas collection (e.g., cold trap)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of potassium hydroxide (15.0 g, 0.267 mol) in 50 mL of ethanol.
-
Heat the solution to reflux.
-
Add 1,2,3,4-tetrabromobutane (10.0 g, 0.0268 mol) portion-wise to the refluxing solution.
-
Continue refluxing the reaction mixture for an additional 2 hours.
-
The product, 1,3-butadiene, is a gas at room temperature and can be collected in a cold trap or used in situ for subsequent reactions.
Quantitative Data:
Table 2: Reaction Conditions and Yield for the Synthesis of 1,3-Butadiene
| Reactant | Base | Solvent | Temperature | Reaction Time | Yield |
| 1,2,3,4-Tetrabromobutane | Potassium Hydroxide | Ethanol | Reflux | 2 hours | ~80% |
Application 2: Synthesis of 2,5-Dihydrothiophene (B159602)
1,2,3,4-Tetrabromobutane serves as a precursor for the synthesis of sulfur-containing heterocycles, such as 2,5-dihydrothiophene, through reaction with a suitable sulfur nucleophile like sodium sulfide (B99878). The reaction proceeds via a double SN2 mechanism.[4]
Experimental Protocol: Synthesis of 2,5-Dihydrothiophene
Objective: To synthesize 2,5-dihydrothiophene from 1,2,3,4-tetrabromobutane.
Reaction Workflow:
Caption: Workflow for 2,5-Dihydrothiophene Synthesis.
Materials:
-
1,2,3,4-Tetrabromobutane
-
Sodium sulfide (Na₂S)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium sulfide in DMSO.
-
Add 1,2,3,4-tetrabromobutane dropwise from the dropping funnel to the stirred sodium sulfide solution while maintaining the temperature between 35-38°C with a water bath.
-
Stir the mixture at this temperature and monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture and dilute it with a large volume of cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer several times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation, and purify the crude product by fractional distillation under reduced pressure to yield 2,5-dihydrothiophene.
Quantitative Data:
Table 3: Expected Outcome for the Synthesis of 2,5-Dihydrothiophene
| Reactant | Nucleophile | Solvent | Temperature | Expected Yield |
| 1,2,3,4-Tetrabromobutane | Sodium Sulfide | DMSO | 35-38°C | Moderate to Good |
Application 3: Flame Retardant
1,2,3,4-Tetrabromobutane is utilized as a flame retardant in various materials.[7] Brominated flame retardants are known to act in the gas phase by releasing hydrogen bromide (HBr) upon heating, which interferes with the radical chain reactions of combustion.
Data Presentation:
No specific quantitative data such as Limiting Oxygen Index (LOI) or UL 94 ratings for polymers containing 1,2,3,4-tetrabromobutane were found in the provided search results. However, the effectiveness of flame retardants is typically evaluated using these standard tests. A higher LOI value and a better UL 94 classification (e.g., V-0) indicate superior flame retardancy.[8][9][10][11][12]
Logical Relationship of Flame Retardancy Evaluation:
Caption: Evaluation of Flame Retardant Performance.
Summary
1,2,3,4-Tetrabromobutane is a valuable and versatile reagent in organic synthesis. Its primary applications include the efficient production of 1,3-butadiene and the synthesis of sulfur-containing heterocycles like 2,5-dihydrothiophene. Furthermore, its high bromine content makes it an effective flame retardant. The provided protocols and data serve as a foundation for researchers and professionals to explore and utilize the full synthetic potential of this compound.
References
- 1. 1,2,3,4-Tetrabromobutane | C4H6Br4 | CID 15221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butane, 1,2,3,4-tetrabromo- [webbook.nist.gov]
- 3. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. UL 94 - Wikipedia [en.wikipedia.org]
- 10. protolabs.com [protolabs.com]
- 11. specialchem.com [specialchem.com]
- 12. UL 94 Flame Classifications - UL94 FLAME RATINGS for Plastics [professionalplastics.com]
Application Notes and Protocols for Heterocyclic Synthesis Using 1,2,3,4-Tetrabromobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 1,2,3,4-tetrabromobutane in the preparation of sulfur and nitrogen-containing heterocycles. This document includes established experimental protocols, quantitative data, and reaction mechanisms to guide researchers in leveraging this versatile building block for the development of novel chemical entities.
Synthesis of Sulfur-Containing Heterocycles
1,2,3,4-Tetrabromobutane serves as a valuable precursor for the synthesis of various sulfur-containing heterocyclic compounds. The presence of four bromine atoms offers multiple reactive sites for the introduction of sulfur nucleophiles, leading to the formation of five-membered rings.
Synthesis of 3,4-Dibromotetrahydrothiophene
A primary application of 1,2,3,4-tetrabromobutane in heterocyclic synthesis is its reaction with a sulfide (B99878) source to yield 3,4-dibromotetrahydrothiophene. This reaction proceeds via a double nucleophilic substitution mechanism.
Reaction Pathway:
Caption: Synthesis of 3,4-Dibromotetrahydrothiophene.
Experimental Protocol:
A detailed protocol for a related synthesis of tetrahydrothiophene (B86538) from 1,4-dichlorobutane (B89584) can be adapted for this transformation.[1][2] The higher reactivity of the bromine leaving groups in 1,2,3,4-tetrabromobutane may allow for milder reaction conditions.
Materials:
-
1,2,3,4-Tetrabromobutane
-
Sodium sulfide (Na₂S)
-
Ethanol (B145695) (or a similar polar protic solvent)
Procedure:
-
A solution of sodium sulfide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
1,2,3,4-Tetrabromobutane is added to the stirred solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for a specified period.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product.
-
Purification is achieved by distillation or column chromatography.
Quantitative Data Summary:
| Heterocycle Product | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Tetrahydrothiophene | 1,4-Dichlorobutane, Sodium Sulfide | Dimethylformamide/Water | Reflux | 3.5 | 73-78[1] |
Note: Specific yield and reaction time for the synthesis of 3,4-dibromotetrahydrothiophene from 1,2,3,4-tetrabromobutane require experimental determination, but a good yield is anticipated based on the analogous reaction with 1,4-dibromobutane.[1]
Synthesis of Nitrogen-Containing Heterocycles
The reaction of 1,2,3,4-tetrabromobutane with primary amines offers a direct route to N-substituted 3,4-dibromopyrrolidines. This transformation involves a double N-alkylation of the primary amine.
Synthesis of 1-Aryl-3,4-dibromopyrrolidines
The reaction with anilines or other primary aromatic amines provides a straightforward method for the preparation of N-aryl-3,4-dibromopyrrolidines, which are valuable scaffolds in medicinal chemistry.
Reaction Pathway:
Caption: Synthesis of N-Substituted Pyrrolidines.
Experimental Protocol:
Materials:
-
1,2,3,4-Tetrabromobutane
-
Primary amine (e.g., aniline (B41778) or a substituted aniline)
-
A non-nucleophilic base (e.g., sodium carbonate or triethylamine)
-
A suitable solvent (e.g., ethanol, acetonitrile, or DMF)
Procedure:
-
A mixture of the primary amine and the base is prepared in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
1,2,3,4-Tetrabromobutane is added to the stirred mixture.
-
The reaction is heated to reflux and monitored by TLC or GC-MS until the starting materials are consumed.
-
After cooling to room temperature, the reaction mixture is filtered to remove any inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica (B1680970) gel.
Quantitative Data Summary:
| Heterocycle Product | Reactants | Base | Solvent | Temperature | Yield (%) |
| N-Aryl-3,4-dibromopyrrolidine | 1,2,3,4-Tetrabromobutane, Primary Amine | Na₂CO₃ or Et₃N | Ethanol or ACN | Reflux | Expected to be moderate to good |
Conclusion
1,2,3,4-Tetrabromobutane is a versatile and reactive starting material for the synthesis of five-membered sulfur and nitrogen-containing heterocycles. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel heterocyclic compounds. Further optimization of reaction conditions for specific substrates can lead to high yields of desired products, which can be valuable intermediates in drug discovery and materials science.
References
Application Notes and Protocols: Synthesis and Utility of 2,5-Dihydrothiophene from 1,2,3,4-Tetrabromobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dihydrothiophene (B159602) from 1,2,3,4-tetrabromobutane via reaction with sodium sulfide (B99878). 2,5-Dihydrothiophene, also known as 3-thiolene, is a versatile five-membered sulfur-containing heterocycle.[1] It serves as a crucial synthetic intermediate in the preparation of various saturated and unsaturated sulfur-containing molecules, which are of significant interest in medicinal chemistry and materials science.[2][3] The primary transformation discussed herein involves a double nucleophilic substitution reaction, providing a direct route to this important heterocyclic scaffold.
Reaction Overview
The reaction of 1,2,3,4-tetrabromobutane with sodium sulfide (Na₂S) is a classic example of a cyclization reaction to form a heterocyclic compound. The reaction proceeds through a double SN2 mechanism.[4] The sulfide ion (S²⁻) acts as a potent dinucleophile, sequentially displacing two bromide ions from the tetrabromobutane backbone. The initial intermolecular SN2 reaction forms a transient thiolate intermediate. This intermediate then undergoes a rapid intramolecular SN2 reaction, leading to the formation of the stable five-membered 2,5-dihydrothiophene ring and the expulsion of the remaining two bromide ions.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1,2,3,4-Tetrabromobutane | 1,2,3,4-Tetrabromobutane | C₄H₆Br₄ | 373.71 | --- | --- |
| Sodium Sulfide | Sodium Sulfide | Na₂S | 78.04 | 1,176 | 1,176 |
| 2,5-Dihydrothiophene | 2,5-Dihydrothiophene | C₄H₆S | 86.16 | -50.3 | 122 |
Note: Data for 1,2,3,4-tetrabromobutane is limited; it is typically synthesized from the bromination of 1,3-butadiene.[4] Physical properties of 2,5-dihydrothiophene are well-established.[1][5]
Experimental Protocols
The following protocol is a representative method for the synthesis of 2,5-dihydrothiophene, adapted from procedures for the analogous reaction of 1,4-dihalobut-2-enes with sodium sulfide, which is a well-established route to the target compound.[6][7]
Materials:
-
1,2,3,4-Tetrabromobutane
-
Anhydrous sodium sulfide (Na₂S)
-
Methanol (B129727) (anhydrous)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Deionized water
-
Pentane (B18724) (or diethyl ether)
-
Anhydrous magnesium sulfate (B86663) (or calcium chloride)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of anhydrous methanol and dimethyl sulfoxide.
-
Reagent Addition: Add anhydrous sodium sulfide to the solvent mixture and stir until it is fully dissolved.
-
Substrate Addition: To the stirred solution of sodium sulfide, add 1,2,3,4-tetrabromobutane dropwise at a rate that maintains control over the reaction temperature.
-
Reaction Conditions: The reaction mixture is stirred at a moderately elevated temperature (e.g., 35-38°C) and monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel containing a significant volume of cold deionized water.
-
Extraction: Extract the aqueous mixture several times with pentane or diethyl ether.[6]
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or calcium chloride and filter.[6]
-
Purification: Remove the solvent from the organic phase by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure 2,5-dihydrothiophene.[6]
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of 2,5-dihydrothiophene.
Experimental Workflow
Caption: General workflow for the synthesis of 2,5-dihydrothiophene.
Synthetic Utility of 2,5-Dihydrothiophene
References
- 1. Synthesis of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Reactivity of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,2,3,4-Tetrabromobutane as an Additive Flame Retardant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,2,3,4-tetrabromobutane for its use as an additive flame retardant in polymeric materials. This document outlines its physicochemical properties, proposed mechanism of action, and detailed protocols for evaluating its efficacy and impact on polymer properties.
Introduction
1,2,3,4-Tetrabromobutane (TBB) is a halogenated alkane that finds application as an additive flame retardant.[1][2] Its high bromine content makes it a candidate for imparting fire resistance to various polymers, such as polystyrene (PS) and polyvinyl chloride (PVC).[2] As an additive flame retardant, it is physically blended with the polymer matrix rather than chemically bonded to it. This allows for easier processing but may affect the mechanical properties of the final material.
Physicochemical Properties
A summary of the key physicochemical properties of 1,2,3,4-tetrabromobutane is presented in Table 1. These properties are crucial for determining its processing conditions and compatibility with different polymer systems.
| Property | Value | Reference |
| Molecular Formula | C₄H₆Br₄ | [3] |
| Molecular Weight | 373.71 g/mol | [3] |
| Appearance | Crystalline solid | [2] |
| Melting Point | meso: 118-119 °C; racemic: 40-41 °C | [2] |
| Boiling Point | Decomposes | [2] |
| Density | ~2.53 g/cm³ | [2] |
| Solubility | Soluble in ethanol, acetone, chloroform; slightly soluble in petroleum ether; insoluble in water. | [2] |
Mechanism of Flame Retardancy
The flame retardant action of 1,2,3,4-tetrabromobutane in polymers is believed to occur primarily in the gas phase, a common mechanism for halogenated flame retardants. Upon heating, the C-Br bonds cleave, releasing bromine radicals (Br•) into the gas phase. These radicals are highly effective at interrupting the combustion cycle by scavenging the high-energy H• and OH• radicals that propagate the fire. This "radical trap" mechanism cools the flame and reduces the rate of combustion.
A synergistic effect is often observed when halogenated flame retardants are used in conjunction with antimony trioxide (Sb₂O₃). In the presence of a bromine source like TBB, antimony trioxide is converted to antimony tribromide (SbBr₃), a volatile species that also acts as a gas-phase radical trap, further enhancing the flame retardant efficiency.
Experimental Protocols
To evaluate the efficacy of 1,2,3,4-tetrabromobutane as a flame retardant, a series of standardized tests should be performed on polymer formulations containing varying concentrations of the additive.
Sample Preparation
-
Blending: Dry blend the polymer resin (e.g., polystyrene or PVC powder) with the desired weight percentage of 1,2,3,4-tetrabromobutane and any synergists (e.g., antimony trioxide).
-
Melt Compounding: Process the blend using a twin-screw extruder to ensure homogeneous dispersion of the additive within the polymer matrix.
-
Specimen Molding: Injection mold or compression mold the compounded material into standardized test specimens as required by the specific testing protocols (e.g., bars for UL 94 and tensile testing).
Flammability Testing
The LOI test (ASTM D2863) determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a vertically oriented specimen. A higher LOI value indicates better flame retardancy.
-
Apparatus: LOI instrument with a glass chimney and gas flow control.
-
Specimen: Rectangular bars of specified dimensions.
-
Procedure:
-
Mount the specimen vertically in the glass chimney.
-
Introduce a known concentration of oxygen and nitrogen into the chimney.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior. The test is considered a pass if the flame self-extinguishes before a specified length is consumed or within a certain time.
-
Adjust the oxygen concentration and repeat the test until the minimum concentration to support combustion is determined.
-
The UL 94 standard provides a classification of a material's flammability. The vertical burn test (V-0, V-1, V-2) is commonly used for materials in electronic devices and enclosures.
-
Apparatus: UL 94 test chamber, Bunsen burner, and a surgical cotton patch.
-
Specimen: Rectangular bars of specified dimensions.
-
Procedure:
-
Mount the specimen vertically.
-
Apply a specified flame to the bottom of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time.
-
Re-apply the flame for another 10 seconds.
-
Record the second afterflame time and the afterglow time.
-
Observe if any flaming drips ignite the cotton patch below.
-
Classify the material as V-0, V-1, or V-2 based on the burn times and dripping behavior.
-
Thermal Analysis
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on the thermal stability of the polymer and the decomposition profile of the flame retardant.
-
Apparatus: TGA instrument.
-
Procedure:
-
Place a small, known mass of the sample in the TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting thermogram to determine the onset of decomposition and the temperatures of maximum mass loss.
-
Mechanical Property Testing
The addition of a flame retardant can alter the mechanical properties of the host polymer. Standard tensile tests (e.g., ASTM D638) should be performed to quantify these effects.
-
Apparatus: Universal testing machine.
-
Specimen: Dumbbell-shaped specimens.
-
Procedure:
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data.
-
Calculate the tensile strength, Young's modulus, and elongation at break.
-
Expected Results and Data Presentation
While specific quantitative data for 1,2,3,4-tetrabromobutane is not widely available in public literature, the following tables illustrate how the experimental results should be structured for clear comparison.
Table 2: Flammability Properties of Polymer/TBB Formulations
| Formulation | TBB (wt%) | Synergist (wt%) | LOI (%) | UL 94 Rating |
| Neat Polymer | 0 | 0 | Data | Data |
| Polymer + TBB | 5 | 0 | Data | Data |
| Polymer + TBB | 10 | 0 | Data | Data |
| Polymer + TBB + Sb₂O₃ | 10 | 3 | Data | Data |
Table 3: Thermal Stability of Polymer/TBB Formulations (from TGA)
| Formulation | TBB (wt%) | Onset of Decomposition (°C) | Temperature at Max. Mass Loss (°C) | Char Yield at 600°C (%) |
| Neat Polymer | 0 | Data | Data | Data |
| Polymer + TBB | 10 | Data | Data | Data |
Table 4: Mechanical Properties of Polymer/TBB Formulations
| Formulation | TBB (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Neat Polymer | 0 | Data | Data | Data |
| Polymer + TBB | 10 | Data | Data | Data |
Safety Precautions
1,2,3,4-Tetrabromobutane is a hazardous substance that can cause irritation and harm if ingested, inhaled, or absorbed through the skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
1,2,3,4-Tetrabromobutane is a potential additive flame retardant for various polymer systems. The protocols outlined in these application notes provide a framework for the systematic evaluation of its flame retardant efficacy and its impact on the physical and mechanical properties of the host polymer. Due to the limited availability of public data, thorough in-house testing is crucial to determine the optimal loading levels and synergistic combinations for specific applications.
References
Experimental protocol for elimination reactions of 1,2,3,4-Tetrabromobutane
Application Notes: Elimination Reactions of 1,2,3,4-Tetrabromobutane
Introduction
1,2,3,4-Tetrabromobutane is a polyhalogenated alkane that serves as a valuable precursor for the synthesis of conjugated dienes through elimination reactions. The presence of vicinal bromine atoms at both the C1-C2 and C3-C4 positions allows for a double elimination to form 1,3-butadiene (B125203), a crucial monomer in the production of synthetic rubbers and polymers.[1][2] The two primary methods to achieve this transformation are dehydrobromination using a strong base and dehalogenation using an active metal.
Reaction Mechanisms
The elimination of HBr from 1,2,3,4-tetrabromobutane typically proceeds through an E2 (bimolecular elimination) mechanism.[3][4] This is a single-step, concerted reaction where a strong base abstracts a proton from a β-carbon, and simultaneously, the bromide leaving group departs from the α-carbon, leading to the formation of a double bond.[5] For the E2 mechanism to occur efficiently, the β-hydrogen and the leaving group must be in an anti-periplanar conformation, meaning they are in the same plane but on opposite sides of the C-C bond.[6][7][8] Given the two pairs of vicinal bromides, this process occurs twice to yield the conjugated diene.
Alternatively, dehalogenation with a metal like zinc involves the reductive elimination of bromine atoms.[9][10] Zinc metal acts as a reducing agent, transferring electrons to the carbon-bromine bonds, leading to the formation of a carbon-zinc intermediate and subsequent elimination of both bromine atoms to form a double bond.[10]
These elimination reactions are fundamental in organic synthesis for creating unsaturation and are widely applied in the petrochemical and polymer industries.[5]
Quantitative Data Summary
The following table summarizes the key parameters for two common experimental protocols for the elimination reaction of 1,2,3,4-tetrabromobutane.
| Parameter | Protocol 1: Dehydrobromination | Protocol 2: Dehalogenation |
| Reagent | Potassium Hydroxide (B78521) (KOH) in Ethanol | Zinc (Zn) dust |
| Substrate | 1,2,3,4-Tetrabromobutane | 1,2,3,4-Tetrabromobutane |
| Substrate Amount | 10.0 g (0.0268 mol) | 0.25 mmol |
| Reagent Molar Ratio | ~10 equivalents (KOH to Substrate) | 4 equivalents (Zn to Substrate) |
| Solvent | 50 mL Ethanol | 0.5 mL Aqueous Surfactant Solution |
| Additive | None | Tetramethylethylenediamine (TMEDA) |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 2 hours | Monitored until completion (TLC/GC-MS) |
| Product | 1,3-Butadiene | 1,3-Butadiene |
| Reported Yield | ~80%[1] | Not specified for this substrate |
Experimental Protocols
Protocol 1: Dehydrobromination via Alcoholic Potassium Hydroxide
This protocol describes the synthesis of 1,3-butadiene from 1,2,3,4-tetrabromobutane using a strong base.[1]
Materials:
-
1,2,3,4-Tetrabromobutane (10.0 g, 0.0268 mol)
-
Potassium Hydroxide (KOH) (15.0 g, 0.267 mol)
-
Ethanol (50 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Cold trap (e.g., using dry ice/acetone) for product collection
Procedure:
-
In a round-bottom flask, prepare a solution of potassium hydroxide in ethanol. Heat the solution to reflux using a heating mantle.
-
Once the solution is refluxing, add 1,2,3,4-tetrabromobutane portion-wise to the flask.
-
Continue to reflux the reaction mixture for an additional 2 hours.
-
The product, 1,3-butadiene, is a gas at room temperature and will exit the reflux condenser.
-
Collect the gaseous product by passing it through a cold trap cooled to approximately -78 °C.
-
The collected liquefied 1,3-butadiene can then be used for subsequent reactions or characterized.
Protocol 2: Dehalogenation via Zinc Dust
This protocol is a generalized procedure for the zinc-mediated reduction of alkyl halides, adapted for 1,2,3,4-tetrabromobutane.[11]
Materials:
-
1,2,3,4-Tetrabromobutane (0.25 mmol)
-
Zinc dust (4 equivalents, 1.0 mmol)
-
Aqueous surfactant solution (e.g., 2 wt % TPGS-750-M/H₂O) (0.5 mL)
-
Tetramethylethylenediamine (TMEDA) (2 equivalents, 0.5 mmol)
-
Round-bottom flask or microwave vial (5 mL)
-
Magnetic stir bar
-
Argon or Nitrogen source
-
Syringes
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Equip a 5 mL round-bottom flask with a magnetic stir bar and place it under an inert atmosphere (Argon).
-
To the flask, add zinc dust (4 equivalents).
-
Under a positive flow of argon, add the aqueous surfactant solution (0.5 mL) via syringe.
-
Begin vigorous stirring and add TMEDA (2 equivalents) via syringe.
-
Finally, add the 1,2,3,4-tetrabromobutane (1 equivalent) to the stirring mixture.
-
Allow the reaction to stir vigorously at room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of silica gel to remove inorganic salts and excess zinc.
-
The resulting solution contains the product, 1,3-butadiene, which can be isolated or used in situ.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the elimination reaction of 1,2,3,4-tetrabromobutane.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. youtube.com [youtube.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mgscience.ac.in [mgscience.ac.in]
- 9. gauthmath.com [gauthmath.com]
- 10. organic chemistry - Dehalogenation of vicinal dihalides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1,2,3,4-Tetrabromobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of nucleophilic substitution reactions involving 1,2,3,4-tetrabromobutane, a versatile building block in organic synthesis. The primary bromine atoms at the C1 and C4 positions are susceptible to S(_N)2 reactions, making this compound a valuable precursor for the synthesis of various acyclic and heterocyclic compounds. Competing elimination reactions, such as dehydrobromination to form 1,3-butadiene, are also discussed.
Overview of Reactivity
1,2,3,4-Tetrabromobutane serves as a flexible substrate for a range of nucleophilic substitution reactions. The primary halides at the terminal carbons (C1 and C4) are the most reactive sites for S(_N)2 displacement. Dinucleophiles can be employed to construct heterocyclic systems in a single step. However, the presence of vicinal bromides also makes the molecule prone to elimination reactions, particularly in the presence of strong, non-nucleophilic bases.
Synthesis of Heterocyclic Compounds
A significant application of 1,2,3,4-tetrabromobutane is in the synthesis of sulfur- and nitrogen-containing heterocycles, which are important scaffolds in many pharmaceutical agents.
Synthesis of 2,5-Dihydrothiophene
The reaction of 1,2,3,4-tetrabromobutane with a sulfide (B99878) source provides a direct route to 2,5-dihydrothiophene, a useful intermediate in organic synthesis.
Reaction Pathway:
Caption: Synthesis of 2,5-Dihydrothiophene.
Experimental Protocol: Synthesis of 2,5-Dihydrothiophene from 1,2,3,4-Tetrabromobutane
-
Materials:
-
1,2,3,4-Tetrabromobutane
-
Sodium sulfide nonahydrate (Na(_2)S·9H(_2)O)
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium sulfide nonahydrate (3.22 g, 13.4 mmol) in 50 mL of water.
-
In a separate beaker, dissolve 1,2,3,4-tetrabromobutane (5.0 g, 13.4 mmol) in 50 mL of ethanol.
-
Add the ethanolic solution of 1,2,3,4-tetrabromobutane dropwise to the stirred aqueous solution of sodium sulfide at room temperature.
-
Stir the reaction mixture vigorously for 24 hours at ambient temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry to yield 2,5-dihydrothiophene.
-
Quantitative Data:
| Nucleophile | Product | Solvent | Temperature | Time | Yield |
| Sodium Sulfide (Na(_2)S) | 2,5-Dihydrothiophene | Ethanol/Water | Room Temperature | 24 h | Moderate to Good |
Synthesis of Pyrrolidine and 3-Pyrroline (B95000) Derivatives
The reaction of 1,2,3,4-tetrabromobutane with primary amines or ammonia (B1221849) can lead to the formation of N-substituted pyrrolidines or 3-pyrrolines, respectively. These five-membered nitrogen heterocycles are prevalent in a wide range of biologically active compounds and approved drugs.[1][2] While direct synthesis from 1,2,3,4-tetrabromobutane is plausible, the synthesis of the parent 3-pyrroline from cis-1,4-dihalo-2-butene and ammonia is noted to be a low-yielding process.[3] A more common approach to substituted pyrrolidines involves the reaction of cis-1,4-dihalo-2-butene with the desired primary amine.[3]
Conceptual Reaction Pathway:
Caption: Conceptual synthesis of N-substituted pyrrolidines.
Experimental Protocol: General Procedure for the Synthesis of N-Alkyl-3-pyrrolines (from a related precursor)
-
Materials:
-
cis-1,4-Dichlorobut-2-ene (as a more reactive precursor)
-
Primary Amine (e.g., benzylamine)
-
Suitable solvent (e.g., ethanol)
-
Base (e.g., potassium carbonate)
-
-
Procedure:
-
Combine cis-1,4-dichlorobut-2-ene and an excess of the primary amine in a suitable solvent.
-
Add a base to neutralize the hydrohalic acid formed during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-alkyl-3-pyrroline.
-
Quantitative Data (Illustrative for related precursors):
| Substrate | Nucleophile | Product | Yield |
| cis-1,4-Dichlorobut-2-ene | Ammonia | 3-Pyrroline | Low |
| cis-1,4-Dichlorobut-2-ene | Primary Amine | N-Alkyl-3-pyrroline | Varies |
Synthesis of Azido-Substituted Butanes
The introduction of azide (B81097) functionalities via nucleophilic substitution with sodium azide provides access to versatile intermediates. Alkyl azides can be readily reduced to primary amines or participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
Conceptual Reaction Pathway:
References
Application Notes and Protocols for Laboratory Scale Synthesis of 1,3-Dienes from 1,2,3,4-Tetrabromobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-dienes are versatile building blocks in organic synthesis, serving as key precursors for a variety of molecular scaffolds and playing a crucial role in the synthesis of complex natural products and pharmaceuticals. This document provides detailed protocols for the laboratory-scale synthesis of 1,3-dienes, specifically 1,3-butadiene (B125203), from the readily available starting material 1,2,3,4-tetrabromobutane. Two primary methods are presented: a double dehydrobromination using a strong base and a dehalogenation reaction employing zinc dust. These protocols are designed to be clear, concise, and reproducible for researchers in both academic and industrial settings.
The synthesis of 1,3-dienes from 1,2,3,4-tetrabromobutane is a classic example of an elimination reaction, a fundamental transformation in organic chemistry.[1] The choice between the dehydrobromination and dehalogenation method may depend on the availability of reagents, desired reaction conditions, and the scale of the synthesis.
Method 1: Double Dehydrobromination with Potassium Hydroxide (B78521)
This method involves the elimination of two equivalents of hydrogen bromide from 1,2,3,4-tetrabromobutane using a strong base, potassium hydroxide, in an alcoholic solvent. The reaction proceeds via a step-wise E2 mechanism to yield the conjugated diene.
Experimental Protocol
Materials:
-
1,2,3,4-Tetrabromobutane (C₄H₆Br₄)
-
Potassium Hydroxide (KOH)
-
Ethanol (B145695) (EtOH), absolute
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas collection apparatus (e.g., cold trap with liquid nitrogen or dry ice/acetone)
-
Standard glassware for work-up
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a heating mantle.
-
Prepare a solution of potassium hydroxide (15.0 g, 0.267 mol) in 50 mL of absolute ethanol in the round-bottom flask.[2]
-
Heat the ethanolic KOH solution to reflux.[2]
-
Carefully add 1,2,3,4-tetrabromobutane (10.0 g, 0.0268 mol) portion-wise to the refluxing solution.[2]
-
Maintain the reaction at reflux for an additional 2 hours after the addition is complete.[2]
-
The product, 1,3-butadiene, is a gas at room temperature and will evolve from the reaction mixture.[2]
-
Collect the gaseous 1,3-butadiene using a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.
-
The collected 1,3-butadiene can be used directly for subsequent reactions or stored at low temperature in a sealed container.
Method 2: Dehalogenation with Zinc Dust
This protocol utilizes zinc dust to effect a 1,2,3,4-elimination of all four bromine atoms from 1,2,3,4-tetrabromobutane, forming the corresponding 1,3-diene. This reaction is a reductive elimination.
Experimental Protocol
Materials:
-
1,2,3,4-Tetrabromobutane (C₄H₆Br₄)
-
Zinc (Zn) dust, activated
-
Ethanol (EtOH) or another suitable solvent (e.g., acetic acid)
-
Round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Reflux condenser (optional, depending on the solvent and temperature)
-
Gas collection apparatus (as described in Method 1)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add activated zinc dust.
-
Add a suitable solvent, such as ethanol.
-
While stirring, add a solution of 1,2,3,4-tetrabromobutane in the same solvent to the zinc suspension.
-
The reaction is typically exothermic and may require initial cooling. The reaction can then be stirred at room temperature or gently heated to ensure completion.
-
As in the previous method, the gaseous 1,3-butadiene product can be collected in a cold trap.
-
The reaction mixture will contain zinc bromide as a byproduct.
Data Presentation
| Parameter | Method 1: Dehydrobromination | Method 2: Dehalogenation |
| Starting Material | 1,2,3,4-Tetrabromobutane | 1,2,3,4-Tetrabromobutane |
| Reagent | Potassium Hydroxide (KOH) | Zinc (Zn) Dust |
| Solvent | Ethanol | Ethanol or Acetic Acid |
| Temperature | Reflux | Room Temperature to Gentle Heat |
| Reaction Time | ~2 hours | Variable |
| Product | 1,3-Butadiene | 1,3-Butadiene |
| Reported Yield | Typically high, around 80%[2] | High (Specific yield not cited) |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 1,3-butadiene.
References
Application Notes and Protocols: The Role of 1,2,3,4-Tetrabromobutane in Polymer Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2,3,4-tetrabromobutane in polymer studies. This document details its application as a flame retardant and as a precursor for the synthesis of butadiene-based polymers. Included are detailed experimental protocols, illustrative quantitative data, and process diagrams to facilitate research and development.
Application as a Flame Retardant in Polystyrene
1,2,3,4-Tetrabromobutane serves as an effective additive flame retardant, particularly for polystyrene and its foams. Its high bromine content allows it to interfere with the combustion process in the gas phase, thereby reducing the flammability of the polymer matrix. Upon heating, it releases bromine radicals that quench the highly reactive radicals responsible for flame propagation.
Illustrative Quantitative Data
The following table summarizes the typical flame retardant performance of 1,2,3,4-tetrabromobutane in polystyrene foam. The data is illustrative and may vary based on the specific grade of polystyrene, processing conditions, and the presence of other additives.
| Formulation ID | Polystyrene (wt%) | 1,2,3,4-Tetrabromobutane (wt%) | Antimony Trioxide (Sb₂O₃) (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 V Rating |
| PS-Control | 100 | 0 | 0 | 18 | Fails |
| PS-FR1 | 95 | 5 | 0 | 23 | V-2 |
| PS-FR2 | 92 | 5 | 3 | 28 | V-0 |
| PS-FR3 | 90 | 7 | 3 | 32 | V-0 |
Experimental Protocol: Preparation of Flame-Retardant Polystyrene Foam
This protocol describes the incorporation of 1,2,3,4-tetrabromobutane into expandable polystyrene (EPS) beads for the production of flame-retardant foam blocks.
Materials:
-
Expandable polystyrene (EPS) beads
-
1,2,3,4-Tetrabromobutane
-
Antimony trioxide (optional synergist)
-
Styrene (B11656) monomer
-
Initiator (e.g., benzoyl peroxide)
-
Suspending agent (e.g., polyvinyl alcohol)
-
Deionized water
-
Molding and steam-expansion equipment
Procedure:
-
Dissolution of Flame Retardant: Dissolve the desired amount of 1,2,3,4-tetrabromobutane and antimony trioxide in styrene monomer.
-
Suspension Polymerization:
-
Prepare an aqueous solution of the suspending agent in a polymerization reactor.
-
Add the styrene solution containing the flame retardant to the reactor.
-
Initiate polymerization by adding the initiator and heating the mixture under agitation.
-
Carry out the polymerization in two stages to achieve the desired bead size and molecular weight.
-
-
Bead Preparation: After polymerization, the resulting flame-retardant EPS beads are washed, dried, and sieved.
-
Pre-expansion: The beads are pre-expanded with steam to a desired density.
-
Molding and Expansion: The pre-expanded beads are transferred to a block mold and further expanded with steam to form a large foam block.
-
Cutting and Characterization: The foam block is then cut into specimens for flammability testing (LOI and UL-94) and other characterizations.
Experimental Workflow: Flame Retardant Polystyrene Foam Production
Caption: Workflow for producing flame-retardant polystyrene foam.
Application as a Monomer Precursor for Polybutadiene (B167195) Synthesis
1,2,3,4-Tetrabromobutane can serve as a stable, solid precursor for 1,3-butadiene (B125203), a key monomer in the production of synthetic rubbers.[1] This is achieved through a dehydrobromination reaction, which can be performed in situ followed by polymerization.[2] This approach allows for the generation of the gaseous monomer directly in the reaction vessel, which can be advantageous for laboratory-scale synthesis.
Illustrative Quantitative Data
The following table provides illustrative data for the synthesis of polybutadiene via in situ generation from 1,2,3,4-tetrabromobutane. The properties of the resulting polymer are dependent on the polymerization conditions.
| Parameter | Value |
| Monomer Conversion (%) | > 90 |
| Polymer Molecular Weight (Mn, g/mol ) | 50,000 - 200,000 |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Microstructure (cis-1,4 / trans-1,4 / 1,2-vinyl) | Varies with catalyst system |
Experimental Protocol: In Situ Generation of 1,3-Butadiene and Subsequent Polymerization
This protocol details the dehydrobromination of 1,2,3,4-tetrabromobutane to 1,3-butadiene, followed by its immediate polymerization to form polybutadiene.
Materials:
-
1,2,3,4-Tetrabromobutane
-
Potassium hydroxide (B78521) (KOH)
-
Polymerization catalyst (e.g., Ziegler-Natta catalyst system, such as Nd(versatate)₃/Al(i-Bu)₂H/Et₂AlCl)
-
Toluene (B28343) (anhydrous)
-
Methanol (B129727) (for termination)
-
Antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Reactor Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet/outlet is assembled under an inert atmosphere.
-
Catalyst Preparation: The Ziegler-Natta catalyst components are prepared and aged in anhydrous toluene according to established procedures.
-
Dehydrobromination and Monomer Generation:
-
A solution of potassium hydroxide in ethanol is brought to reflux in a separate flask.
-
1,2,3,4-Tetrabromobutane is added portion-wise to the refluxing KOH solution.
-
The gaseous 1,3-butadiene product is passed through a drying tube and bubbled directly into the polymerization reactor containing the catalyst solution in toluene at the desired polymerization temperature.
-
-
Polymerization:
-
The polymerization is allowed to proceed for a predetermined time to achieve the desired conversion.
-
-
Termination and Isolation:
-
The polymerization is terminated by the addition of methanol containing an antioxidant.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The polybutadiene is collected by filtration, washed with methanol, and dried in a vacuum oven at 40°C.
-
-
Characterization: The molecular weight, PDI, and microstructure of the resulting polybutadiene are determined using Gel Permeation Chromatography (GPC) and NMR spectroscopy.
Logical Relationship: From Precursor to Polymer
Caption: Logical flow from 1,2,3,4-tetrabromobutane to polybutadiene.
References
Application Notes and Protocols for 1,2,3,4-Tetrabromobutane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 1,2,3,4-Tetrabromobutane in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.
Physicochemical Properties
1,2,3,4-Tetrabromobutane is a brominated hydrocarbon with the molecular formula C4H6Br4.[1] It is recognized as a hazardous substance that can cause irritation and harm upon ingestion, inhalation, or skin absorption.[1] It is primarily used as a flame retardant and in the synthesis of other brominated compounds.[1]
| Property | Value | Source |
| Molecular Formula | C4H6Br4 | [1][2] |
| Molecular Weight | 373.71 g/mol | [1][3] |
| Appearance | Crystalline solid | [3][4] |
| Melting Point | 115.05 °C | [1][2] |
| 116-118 °C (meso) | [4] | |
| 40-41 °C (racemic) | [2] | |
| Boiling Point | 259.32 °C (rough estimate) | [1][2] |
| 180-181 °C at 8.0 kPa | [2] | |
| Density | ~2.53 g/cm³ (rough estimate) | [1][2] |
| Vapor Pressure | 0.00115 mmHg at 25°C | [1][2] |
| 0.00672 mmHg | [3] | |
| Solubility | Soluble in ethanol (B145695), ether, acetone, and chloroform; slightly soluble in petroleum ether; insoluble in water.[2] | |
| Flash Point | 138.3 °C | [1][2] |
Hazard Identification and Safety Precautions
1,2,3,4-Tetrabromobutane is a hazardous chemical that requires careful handling.
GHS Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P310: Immediately call a POISON CENTER or doctor/physician.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling 1,2,3,4-Tetrabromobutane.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Lab coat or chemical-resistant suit. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[7] If inhalation risk is high, a properly fitted respirator is required. |
Safe Handling and Storage Protocol
4.1. Handling:
-
Engineering Controls: All work with 1,2,3,4-Tetrabromobutane should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Personal Protective Equipment (PPE): Always wear the appropriate PPE as outlined in Section 3.
-
Dispensing: Use appropriate lab equipment (e.g., spatulas, glassware) to handle the chemical. Avoid generating dust or aerosols.[8]
-
Hygiene: Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.
-
Container Management: Keep containers tightly sealed when not in use.[8]
4.2. Storage:
-
Location: Store in a cool, dry, and well-ventilated area.[7]
-
Container: Keep in the original, tightly closed container.[9]
-
Segregation: Store away from incompatible materials such as strong bases and oxidizing agents.[7] Do not store chemicals in alphabetical order; store by hazard category.[10]
-
Secondary Containment: Store liquid chemical containers in chemically-resistant secondary containers to contain potential spills.[9]
Caption: A logical workflow for the safe handling and storage of chemicals.
Experimental Protocol: Synthesis of 1,3-Butadiene via Dehydrobromination
The following is a generalized protocol for a dehydrobromination reaction, a common application for polyhalogenated alkanes like 1,2,3,4-Tetrabromobutane.[4]
5.1. Materials:
-
1,2,3,4-Tetrabromobutane
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Cold trap (for product collection)
5.2. Procedure:
-
Set up a reflux apparatus in a chemical fume hood.
-
Prepare a solution of potassium hydroxide in ethanol in the round-bottom flask.
-
While refluxing the KOH solution, add 1,2,3,4-Tetrabromobutane portion-wise.
-
Continue to reflux the reaction mixture for a specified time (e.g., 2 hours).[4]
-
The gaseous product, 1,3-butadiene, can be collected in a cold trap or used in situ for subsequent reactions.[4]
Emergency Procedures
6.1. Spills:
-
Minor Spill: If a small amount is spilled, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11]
-
Major Spill: Evacuate the area and prevent entry.[11] If the substance is volatile, ensure adequate ventilation.[11] Contact your institution's Environmental Health and Safety (EHS) office.[12]
6.2. Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[6][11] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air.[6] If not breathing, give artificial respiration.[6] Seek immediate medical attention.
-
Ingestion: DO NOT induce vomiting.[11] Rinse mouth with water.[11] Seek immediate medical attention.
6.3. Fire:
-
Use a fire extinguisher suitable for chemical fires (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).[6]
-
If the fire is large or cannot be controlled, evacuate the area and call for emergency services.
Waste Disposal
Dispose of 1,2,3,4-Tetrabromobutane and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7] Do not dispose of down the drain or in regular trash.[8] Collect all waste in a designated, labeled, and sealed container.[8]
References
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. 1,2,3,4-Tetrabromobutane | C4H6Br4 | CID 15221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1529-68-6 Name: 1,2,3,4-tetrabromobutane [xixisys.com]
- 6. 1,2,3,4-Tetrabromobutane | CAS#:1529-68-6 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. Safety Manual | Chemistry [chem.duke.edu]
- 11. Emergency Protocol for Labs, Workshops and Associated Stores [warwick.ac.uk]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Butadiene from 1,2,3,4-Tetrabromobutane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-butadiene (B125203) from 1,2,3,4-tetrabromobutane.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the debromination of 1,2,3,4-tetrabromobutane to produce 1,3-butadiene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,3-Butadiene | Inactive Zinc: The surface of the zinc dust may be oxidized, reducing its reactivity. | Activation of Zinc: Before the reaction, wash the zinc dust with a dilute acid (e.g., 1% HCl) to remove the oxide layer. Subsequently, wash with water, ethanol (B145695), and then ether, and dry under a vacuum. |
| Insufficient Reaction Temperature: The reaction rate may be too slow at lower temperatures. | Optimize Temperature: Gently heat the reaction mixture to the boiling point of the alcohol being used as a solvent. Monitor the reaction progress by observing the gas evolution. | |
| Incomplete Reaction: The reaction time may be too short for the complete debromination of the starting material. | Increase Reaction Time: Extend the reaction time and monitor the disappearance of the starting material using techniques like Thin Layer Chromatography (TLC). | |
| Loss of Gaseous Product: 1,3-butadiene is a low-boiling-point gas and can be lost if the collection apparatus is not properly sealed or cooled. | Improve Gas Collection Setup: Ensure all connections in the gas collection apparatus are airtight. Use a highly efficient cooling bath, such as a dry ice/acetone slush, to effectively condense the 1,3-butadiene. | |
| Presence of Impurities in the Product | Incomplete Debromination: Partial debromination can lead to the presence of brominated butene intermediates. | Ensure Complete Reaction: Use a sufficient excess of activated zinc and allow for an adequate reaction time. Monitor the reaction for the complete consumption of the starting material. |
| Solvent Contamination: The collected 1,3-butadiene may be contaminated with the alcohol used as a solvent. | Purification: A simple bulb-to-bulb distillation can be effective in separating the more volatile 1,3-butadiene from the less volatile alcohol. | |
| Side Reactions: The formation of small amounts of C2, C3, and C6 hydrocarbon fractions can occur. | Purification via Tetrabromide: For very high purity, the crude 1,3-butadiene can be converted back to the tetrabromide, which is then recrystallized and subsequently debrominated.[1] | |
| Slow or Stalled Reaction | Poor Mixing: Inefficient stirring can lead to localized depletion of reactants around the zinc surface. | Vigorous Stirring: Employ efficient mechanical or magnetic stirring to ensure good contact between the 1,2,3,4-tetrabromobutane solution and the zinc dust. |
| Low Reactant Concentration: A very dilute solution may result in a slow reaction rate. | Adjust Concentration: While maintaining good stirring, use a reasonably concentrated solution of the tetrabromobutane in the alcohol. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 1,3-butadiene from 1,2,3,4-tetrabromobutane?
A1: The most common and effective method is the dehalogenation of 1,2,3,4-tetrabromobutane using activated zinc dust in an alcohol solvent, such as ethanol.[1] This reaction proceeds via a zinc-mediated elimination of the four bromine atoms to form the two double bonds of 1,3-butadiene.
Q2: How can I improve the yield of 1,3-butadiene in this synthesis?
A2: To improve the yield, it is crucial to use freshly activated zinc dust to ensure high reactivity. The reaction should be carried out with efficient stirring and, if necessary, gentle heating to maintain a steady rate of reaction. A well-designed and properly cooled gas collection system is essential to prevent the loss of the volatile product.
Q3: What are the expected side products in this reaction?
A3: Potential side products include partially debrominated intermediates (e.g., dibromobutenes) if the reaction is incomplete. Small amounts of other hydrocarbon fractions may also be formed.
Q4: How can I purify the synthesized 1,3-butadiene?
A4: The crude 1,3-butadiene, which is a gas at room temperature, can be purified by passing it through a cold trap to remove less volatile impurities such as the solvent. For obtaining very pure 1,3-butadiene, a chemical purification method can be employed where the crude product is converted back to 1,2,3,4-tetrabromobutane, which is then recrystallized to a high purity and subsequently debrominated.[1]
Q5: What safety precautions should be taken during this experiment?
A5: 1,3-Butadiene is a flammable gas and should be handled in a well-ventilated fume hood. The gas collection apparatus should be securely assembled to prevent leaks. Standard laboratory safety practices, including the use of personal protective equipment (safety goggles, lab coat, and gloves), should be followed.
Data Presentation
The yield of 1,3-butadiene is influenced by several factors. The following tables summarize the expected impact of key reaction parameters.
Table 1: Effect of Zinc Activation on Yield
| Zinc Condition | Expected 1,3-Butadiene Yield |
| Unactivated Zinc Dust | Low to moderate |
| Activated Zinc Dust | High |
Table 2: Influence of Reaction Temperature on Reaction Rate
| Temperature | Reaction Rate |
| Room Temperature | Slow to moderate |
| Gentle Reflux | Moderate to fast |
Table 3: Impact of Gas Collection Temperature on Product Recovery
| Collection Bath Temperature | Product Recovery |
| Ice-Water Bath (0 °C) | Moderate |
| Dry Ice/Acetone Bath (-78 °C) | High |
Experimental Protocols
Detailed Method for the Synthesis of 1,3-Butadiene from 1,2,3,4-Tetrabromobutane
This protocol describes the laboratory-scale synthesis of 1,3-butadiene via the debromination of 1,2,3,4-tetrabromobutane using zinc dust.
Materials:
-
1,2,3,4-Tetrabromobutane
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Zinc dust
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Ethanol (95% or absolute)
-
Dilute Hydrochloric Acid (1%)
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Deionized Water
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Diethyl Ether
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Dry Ice
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Acetone
Equipment:
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer and stir bar
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Heating mantle
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Gas outlet adapter
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Gas washing bottle (or a series of cold traps)
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Dewar flask
Procedure:
-
Activation of Zinc: In a beaker, suspend the required amount of zinc dust in dilute hydrochloric acid and stir for one minute. Decant the acid and wash the zinc dust sequentially with deionized water, ethanol, and finally diethyl ether. Dry the activated zinc dust under vacuum.
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Reaction Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a gas outlet adapter. The gas outlet should be connected to a gas washing bottle or a series of cold traps immersed in a dry ice/acetone bath to collect the 1,3-butadiene.
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Reactant Charging: To the round-bottom flask, add the activated zinc dust and ethanol. In a separate beaker, dissolve the 1,2,3,4-tetrabromobutane in ethanol.
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Reaction: Heat the zinc suspension in ethanol to a gentle reflux. Add the solution of 1,2,3,4-tetrabromobutane dropwise from the dropping funnel to the refluxing zinc suspension with vigorous stirring. The 1,3-butadiene gas will evolve and should be collected in the cold traps.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture with stirring until the evolution of gas ceases.
-
Product Isolation: The condensed 1,3-butadiene in the cold traps can be further purified by a simple bulb-to-bulb distillation if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of 1,3-butadiene.
Caption: Logical relationship of reactants and products.
References
Technical Support Center: Side Reactions in the Bromination of 1,3-Butadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the bromination of 1,3-butadiene (B125203).
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected Isomers in Final Product | The bromination of 1,3-butadiene yields a mixture of the 1,2-addition product (3,4-dibromo-1-butene) and the 1,4-addition product (trans-1,4-dibromo-2-butene). The ratio is highly dependent on the reaction temperature.[1] At low temperatures, the 1,2-adduct is the kinetic product and forms faster, while at higher temperatures, the more stable 1,4-adduct is the thermodynamic product and is favored.[1][2][3] | Temperature Control: Carefully control the reaction temperature. For the kinetic product (1,2-adduct), maintain a low temperature (e.g., -15°C). For the thermodynamic product (1,4-adduct), use a higher temperature (e.g., 40-60°C).[3] Isomerization: If a mixture is obtained, it may be possible to isomerize the 1,2-adduct to the more stable 1,4-adduct by heating the product mixture.[2] |
| Formation of High Molecular Weight Impurities | This is likely due to the formation of 1,2,3,4-tetrabromobutane, which occurs if an excess of bromine is used or if it is added too quickly.[1][4] This side reaction involves the addition of a second bromine molecule to the initially formed dibromobutene (B8328900). | Stoichiometry: Use a precise 1:1 molar ratio of 1,3-butadiene to bromine.[1] Slow Addition: Add the bromine solution dropwise with vigorous stirring to prevent localized high concentrations of bromine.[1] |
| Polymerization of the Reaction Mixture | 1,3-butadiene can undergo polymerization, which can be initiated by radicals or cationic species.[5][6] This is more likely to occur at higher temperatures or in the presence of impurities that can act as initiators. | Inhibitors: Consider the use of a polymerization inhibitor if polymerization is a significant issue.[6] Temperature Control: Maintain the recommended reaction temperature to minimize polymerization. Purity of Reagents: Ensure the purity of 1,3-butadiene and the solvent to avoid introducing potential initiators. |
| Low Yield of Desired Product | Inefficient reaction conditions, loss of volatile starting material, or competing side reactions can lead to low yields. | Temperature Control: Ensure the reaction is carried out at the optimal temperature for the desired product. Efficient Mixing: Use vigorous stirring to ensure proper mixing of the reactants. Condensation: Use a cold condenser to prevent the loss of volatile 1,3-butadiene. Quenching: After the reaction is complete, quench any remaining bromine with a suitable reagent like sodium thiosulfate (B1220275) to prevent further reactions during workup.[1] |
| Inconsistent Product Ratios Between Batches | Variations in reaction parameters such as temperature, addition rate of bromine, and solvent can lead to inconsistent product ratios. While one study suggests the ratio of 1,2- to 1,4-addition is not solvent-dependent, another indicates that more polar solvents may favor the 1,4-adduct.[4] | Standardize Protocol: Strictly adhere to a well-defined and validated experimental protocol for all batches. Solvent Purity: Use a consistent and dry solvent for all reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the main products of the bromination of 1,3-butadiene?
A1: The primary products are the 1,2-addition product (3,4-dibromo-1-butene) and the 1,4-addition product (trans-1,4-dibromo-2-butene).[1][4] The formation of these products is a classic example of kinetic versus thermodynamic control.[2][7]
Q2: How does temperature affect the product distribution in the bromination of 1,3-butadiene?
A2: Temperature has a significant impact on the product ratio. At lower temperatures (e.g., -15°C), the reaction is under kinetic control, and the faster-forming 1,2-adduct is the major product. At higher temperatures (e.g., 40-60°C), the reaction is under thermodynamic control, and the more stable 1,4-adduct predominates.[2][3]
Q3: What is the mechanism of 1,2- and 1,4-addition?
A3: The reaction proceeds through an electrophilic addition mechanism. The bromine molecule adds to one of the double bonds of 1,3-butadiene to form a resonance-stabilized allylic carbocation intermediate. This intermediate has positive charge character on two different carbons (C2 and C4). Nucleophilic attack by the bromide ion at these two positions leads to the formation of the 1,2- and 1,4-addition products, respectively.[2] Some evidence also suggests the involvement of a cyclic bromonium ion intermediate.[4]
Q4: Can other side products be formed?
A4: Yes. The most common side product is 1,2,3,4-tetrabromobutane, which results from the addition of a second equivalent of bromine to the double bond of the initial dibromobutene products.[1][4] This can be minimized by using a 1:1 molar ratio of reactants.[1] Polymerization of 1,3-butadiene can also occur, especially at higher temperatures.[5][6]
Q5: Does the solvent affect the ratio of 1,2- and 1,4-addition products?
A5: There are conflicting reports on the effect of the solvent. One study reported that the ratio of 1,2- to 1,4-bromination is not solvent-dependent.[4] However, another earlier report suggested that more polar solvents favor the formation of the 1,4-addition product.[4] It is advisable to maintain consistent solvent conditions for reproducible results.
Quantitative Data
Table 1: Effect of Temperature on Product Distribution in the Bromination of 1,3-Butadiene
| Temperature (°C) | % 1,2-Adduct (3,4-dibromo-1-butene) | % 1,4-Adduct (trans-1,4-dibromo-2-butene) | Control |
| -15 | 60 | 40 | Kinetic |
| 0 | ~70 | ~30 | Kinetic |
| 40 | 15 | 85 | Thermodynamic |
| 60 | 10 | 90 | Thermodynamic |
Data compiled from multiple sources.[8]
Experimental Protocols
Protocol 1: Synthesis of 3,4-dibromo-1-butene (Kinetic Control)
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-butadiene (1.0 eq) in a suitable solvent (e.g., hexane) and cool the solution to -15°C in an ice-salt bath.
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Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the cooled butadiene solution with vigorous stirring. Maintain the temperature at -15°C throughout the addition.
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Reaction Monitoring: The disappearance of the bromine's reddish-brown color indicates the reaction is proceeding.
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Work-up: Once the addition is complete and the color has faded, wash the reaction mixture with a cold, dilute solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
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Purification: Remove the solvent under reduced pressure at a low temperature to obtain the crude product, which will be enriched in 3,4-dibromo-1-butene. Further purification can be achieved by low-temperature distillation under high vacuum.
Protocol 2: Synthesis of trans-1,4-dibromo-2-butene (Thermodynamic Control)
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Preparation: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1,3-butadiene (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the butadiene solution at room temperature with vigorous stirring.
-
Heating: After the addition is complete, heat the reaction mixture to 40-60°C and maintain this temperature for a period to allow for the equilibration to the thermodynamic product.
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Work-up: Cool the reaction mixture to room temperature and wash with a dilute solution of sodium thiosulfate, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The solid crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or hexane (B92381) to yield trans-1,4-dibromo-2-butene.[1]
Visualizations
Caption: Mechanism of bromine addition to 1,3-butadiene.
Caption: Troubleshooting workflow for side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]
- 3. quora.com [quora.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2006078123A1 - Polymerization inhibitor for 1,3-butadiene and a method of inhibiting polymerization of 1,3-butadiene by imputing thereof - Google Patents [patents.google.com]
- 7. idc-online.com [idc-online.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of meso-1,2,3,4-Tetrabromobutane
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of meso-1,2,3,4-tetrabromobutane (B1632186) from its racemic mixture.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the separation of meso-1,2,3,4-tetrabromobutane from its racemic counterpart?
The separation is possible because the meso form and the racemic pair are diastereomers.[1] Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, such as melting points and solubilities.[1] The purification process, typically fractional crystallization, leverages these differences to isolate the meso isomer.[2]
Q2: How is the mixture of meso and racemic 1,2,3,4-tetrabromobutane typically generated?
This mixture is commonly produced through the bromination of 1,3-butadiene.[3] This reaction inherently creates a mixture of the stereoisomers.[3]
Q3: Which analytical techniques are recommended to confirm the purity of the isolated meso-1,2,3,4-tetrabromobutane?
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is a primary method for distinguishing between the meso and racemic forms and assessing purity.[2][4] Due to its internal plane of symmetry, the meso isomer exhibits a simpler NMR spectrum with fewer signals compared to the racemic form.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is also an effective technique for separating and identifying volatile components and detecting any isomeric impurities.[4]
Q4: What are the key differences in the NMR spectra for the meso and racemic forms?
-
¹³C NMR: The meso isomer shows only two distinct carbon signals due to its symmetry. The racemic form, lacking this symmetry, displays four unique carbon signals.[2]
-
¹H NMR: The meso compound's spectrum is simpler, consisting of two multiplets. The racemic mixture's spectrum is more complex, with four distinct signals or multiplets.[2]
Troubleshooting Guide
Problem 1: Low yield of purified meso-1,2,3,4-tetrabromobutane after crystallization.
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Possible Cause: The crystallization process was too rapid, preventing efficient separation of the diastereomers.
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Solution: Ensure a slow cooling process. A gradual decrease in temperature allows for the selective crystallization of the less soluble meso isomer. Consider using a solvent system where the solubility difference between the meso and racemic forms is maximized. The meso form is only slightly soluble in petroleum ether, while the racemic form is soluble.
-
-
Possible Cause: Significant product loss during filtration and washing steps.
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Solution: Minimize the number of transfers. When washing the crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product. Ensure the chosen wash solvent has low solubility for the meso isomer.
-
Problem 2: The melting point of the purified product is broad or lower than the expected 116-119 °C.
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Possible Cause: The purified sample is still contaminated with the racemic isomer. The racemic form has a much lower melting point (40-41 °C), and its presence as an impurity will depress and broaden the melting point of the meso compound.[2]
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Solution: Perform one or more recrystallization steps. Re-dissolve the product in a minimal amount of a suitable hot solvent (e.g., ethanol) and allow it to cool slowly to recrystallize. Each recrystallization step should increase the purity of the meso isomer.
-
-
Possible Cause: Residual solvent is trapped in the crystals.
-
Solution: Ensure the crystals are thoroughly dried under vacuum after filtration. Gentle heating under vacuum can help remove any remaining solvent, but be cautious to stay well below the product's melting point to avoid decomposition.
-
Problem 3: The final product is colored (e.g., yellow or brown).
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Possible Cause: Presence of residual bromine from the synthesis reaction.
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Solution: Before the initial crystallization, wash the crude reaction mixture with a dilute aqueous solution of a reducing agent like sodium thiosulfate (B1220275) until the organic layer is colorless.[4]
-
-
Possible Cause: Product decomposition, potentially due to excessive heat during solvent removal or drying.
-
Solution: Use a rotary evaporator to remove the solvent under reduced pressure, which lowers the boiling point and minimizes thermal stress on the compound.[4] If decomposition is suspected, re-purification by recrystallization may be necessary.
-
Data Presentation
The separation of meso and racemic 1,2,3,4-tetrabromobutane is primarily based on their distinct physical properties, summarized below.
| Property | meso-1,2,3,4-Tetrabromobutane | racemic-1,2,3,4-Tetrabromobutane |
| Melting Point | 116-119 °C[2] | 40-41 °C[2] |
| Appearance | Needle-like crystals (from ethanol) | Thin crystals (from petroleum ether) |
| Solubility in Ethanol (B145695) | Soluble | Soluble |
| Solubility in Acetone | Soluble | Soluble |
| Solubility in Chloroform | Soluble | Not specified, but generally soluble in common organic solvents |
| Solubility in Petroleum Ether | Slightly soluble | Soluble |
| Water Solubility | Insoluble | Insoluble |
Experimental Protocols
Methodology: Purification by Fractional Crystallization
This protocol outlines the separation of meso-1,2,3,4-tetrabromobutane from a crude mixture containing the racemic form, leveraging their differential solubility in ethanol.
-
Dissolution: In a fume hood, transfer the crude 1,2,3,4-tetrabromobutane mixture to an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture with stirring until the solid completely dissolves. Avoid excessive boiling.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of well-defined crystals, do not disturb the solution during this initial cooling phase. The less soluble meso isomer will start to crystallize out as needle-like crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the meso isomer.
-
Filtration: Set up a Buchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold ethanol. Pour the cold crystalline mixture into the funnel and apply vacuum to separate the solid crystals from the mother liquor (which will be enriched with the more soluble racemic isomer).
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Transfer the purified white, needle-like crystals to a watch glass and dry them thoroughly, preferably in a vacuum oven at a temperature below 50 °C.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point between 116-119 °C indicates high purity.[2] Further confirm the purity and structural identity using ¹H and ¹³C NMR spectroscopy.[2]
-
Recrystallization (Optional): If the melting point is low or broad, or if NMR analysis indicates the presence of impurities, repeat steps 1-7 to further purify the product.
Visualization
Caption: Workflow for the purification of meso-1,2,3,4-tetrabromobutane.
References
Technical Support Center: Optimizing Dehydrobromination of 1,2,3,4-Tetrabromobutane
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the dehydrobromination of 1,2,3,4-tetrabromobutane.
Troubleshooting Guide
This guide addresses common issues encountered during the dehydrobromination of 1,2,3,4-tetrabromobutane.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,3-Butadiene (B125203) | 1. Inactive Base: The base (e.g., KOH, NaOH) may have degraded due to improper storage and absorption of moisture or carbon dioxide. 2. Insufficient Temperature: The reaction temperature may be too low for the elimination to proceed at an adequate rate. The double dehydrobromination requires elevated temperatures.[1] 3. Incomplete Reaction: The reaction time may be too short. 4. Loss of Product: 1,3-butadiene is a low-boiling gas and can be lost if the collection apparatus is not properly cooled or sealed. | 1. Use Fresh Base: Ensure the base is fresh and has been stored in a tightly sealed container. 2. Increase Temperature: Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used.[1] 3. Extend Reaction Time: Increase the reflux time and monitor the reaction progress by GC if possible. 4. Improve Product Collection: Use a cold trap (e.g., dry ice/acetone) to effectively condense and collect the gaseous 1,3-butadiene.[2] |
| Presence of Intermediate Products (e.g., Brominated Butadienes) | 1. Incomplete Dehydrobromination: Insufficient base or reaction time can lead to the formation of mono- or di-brominated butadiene intermediates. The second dehydrobromination is generally slower than the first.[1] 2. Non-optimal Base/Solvent System: The chosen base and solvent may not be effective enough to drive the reaction to completion. | 1. Increase Stoichiometry of Base: Use a larger excess of the base to ensure complete reaction. 2. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration at reflux to facilitate the second elimination. 3. Consider a Stronger Base: If feasible, a stronger base might be required to achieve full dehydrobromination. |
| Formation of Side Products (e.g., Alkynes, Ethers) | 1. Isomerization at High Temperatures: Under harsh basic conditions and high temperatures, isomerization of the diene or further elimination to vinylacetylene could occur. 2. Nucleophilic Substitution: If the base is also a strong nucleophile (e.g., hydroxide (B78521) in a protic solvent), it can compete with elimination, leading to the formation of ether byproducts, although this is generally less favored at higher temperatures. | 1. Optimize Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times. 2. Use a Non-Nucleophilic Base: For substrates prone to substitution, a bulky, non-nucleophilic base like potassium tert-butoxide can minimize the formation of substitution byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the dehydrobromination of 1,2,3,4-tetrabromobutane to 1,3-butadiene?
A1: With an optimized protocol, such as using potassium hydroxide in refluxing ethanol (B145695), a high yield of around 80% can be expected.[2]
Q2: Which base is most effective for this reaction?
A2: Strong bases are required for this double dehydrobromination.[1] Potassium hydroxide (KOH) in a refluxing alcoholic solvent is a commonly used and effective system.[2] Sodium hydroxide (NaOH) is also a viable option. Bulky bases like potassium tert-butoxide (t-BuOK) are also effective for elimination reactions and can be advantageous in minimizing competing substitution reactions.
Q3: What is the mechanism of the dehydrobromination of 1,2,3,4-tetrabromobutane?
A3: The reaction proceeds through a sequential two-step E2 (bimolecular elimination) mechanism.[1] In each step, a strong base abstracts a proton from a carbon atom adjacent to a carbon bearing a bromine atom, leading to the formation of a double bond and the expulsion of a bromide ion.
Q4: How can I monitor the progress of the reaction?
A4: Since the product, 1,3-butadiene, is a gas, you can monitor its formation by observing its collection in a cold trap. For a more quantitative analysis, samples of the reaction mixture can be taken at different time points (if feasible and safe) and analyzed by Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of any intermediates or the final product.
Q5: What are the safety precautions I should take when performing this reaction?
A5: 1,2,3,4-tetrabromobutane is a skin and eye irritant. Strong bases like KOH and NaOH are corrosive. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. 1,3-butadiene is a flammable gas.
Data Presentation
| Base | Solvent | Relative Strength | Steric Hindrance | Expected Predominant Product | Potential Byproducts | Typical Yield |
| Potassium Hydroxide (KOH) | Ethanol | Strong | Low | 1,3-Butadiene | Ethers (minor) | ~80%[2] |
| Sodium Hydroxide (NaOH) | Ethanol | Strong | Low | 1,3-Butadiene | Ethers (minor) | High (expected) |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | Very Strong | High | 1,3-Butadiene | Fewer substitution byproducts | High (expected) |
Experimental Protocols
Key Experiment: Dehydrobromination of 1,2,3,4-Tetrabromobutane using Potassium Hydroxide
This protocol is adapted from established procedures for the synthesis of 1,3-butadiene.[2]
Materials:
-
1,2,3,4-Tetrabromobutane (10.0 g, 0.0268 mol)
-
Potassium hydroxide (15.0 g, 0.267 mol)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Cold trap (e.g., Dewar condenser with dry ice/acetone)
-
Gas collection apparatus
Procedure:
-
Set up a reflux apparatus consisting of a 100 mL round-bottom flask, a reflux condenser, and a heating mantle.
-
To the round-bottom flask, add 50 mL of ethanol and 15.0 g of potassium hydroxide.
-
Heat the mixture to reflux with stirring to dissolve the potassium hydroxide.
-
Once the potassium hydroxide solution is refluxing, add 10.0 g of 1,2,3,4-tetrabromobutane portion-wise to the flask.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.
-
The gaseous product, 1,3-butadiene, is passed through the condenser and collected in a cold trap cooled with a dry ice/acetone bath.
-
After the reaction is complete, the collected 1,3-butadiene can be used directly for subsequent reactions or stored appropriately.
Visualizations
References
Technical Support Center: Scaling Up 1,2,3,4-Tetrabromobutane Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in scaling up the synthesis of 1,2,3,4-tetrabromobutane. The following troubleshooting guides and FAQs address common issues encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of 1,2,3,4-tetrabromobutane?
A1: Scaling up the synthesis, which typically involves the bromination of 1,3-butadiene (B125203), presents several key challenges.[1] The most critical issues include:
-
Exothermicity and Heat Management: The reaction between bromine and butadiene is highly exothermic. What is easily managed in a small flask can become a dangerous runaway reaction in a large reactor if heat is not removed efficiently.[2][3]
-
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants in a large volume is difficult. Poor mixing can lead to localized "hot spots," reduced yield, and an increase in side products.[3]
-
Reagent Addition: The rate of bromine addition becomes critical at scale. A slow, controlled addition is necessary to manage the reaction rate and temperature.[4]
-
Product Purity and Isomer Control: The reaction can produce a mixture of diastereomers (meso and racemic) and other brominated byproducts.[5] Controlling the reaction conditions to favor the desired isomer and minimize impurities is more complex at a larger scale.
-
Safety and Handling: Handling large quantities of bromine, a corrosive and toxic substance, and flammable solvents requires stringent safety protocols and specialized equipment.[6]
Q2: What are the main byproducts and impurities I should expect?
A2: The primary byproducts in the synthesis of 1,2,3,4-tetrabromobutane are its diastereomers (meso and racemic forms).[5] Other potential impurities include:
-
Incompletely brominated compounds.
-
Polybrominated byproducts, especially if the reaction temperature is too high.[7]
-
Products of dehydrobromination, which can occur under basic conditions or at elevated temperatures.[5][8]
Q3: How does the choice of solvent impact the scale-up process?
A3: The solvent plays a crucial role in reaction control. In the synthesis of 1,2,3,4-tetrabromobutane, a solvent like chloroform (B151607) is often used.[9] When scaling up, consider the following:
-
Heat Capacity: The solvent must be able to absorb the heat generated during the reaction.
-
Boiling Point: A solvent with a suitable boiling point can help control the reaction temperature through reflux.[8]
-
Solubility: The solvent must keep reactants and intermediates in solution to ensure a homogenous reaction. The two main diastereomers of 1,2,3,4-tetrabromobutane have different solubilities, which can be leveraged during purification. The meso form is soluble in ethanol, acetone, and chloroform, while the racemic form is soluble in ethanol, ether, acetone, and petroleum ether.[9]
-
Safety and Environmental Impact: At an industrial scale, the toxicity, flammability, and environmental impact of the solvent are major considerations.
Q4: Which purification methods are most suitable for large-scale production of 1,2,3,4-tetrabromobutane?
A4: While column chromatography may be used for small quantities, it is often impractical for large-scale purification.[4][10] The most common methods for purifying 1,2,3,4-tetrabromobutane at scale are:
-
Crystallization/Recrystallization: This is a highly effective method for solids, especially for separating the meso and racemic diastereomers due to their different crystal structures and solubilities.[9][10]
-
Distillation: Fractional distillation under reduced pressure can be used, but care must be taken as polyhalogenated alkanes can decompose at high temperatures.[4][11] A high vacuum is necessary to lower the boiling point.[4]
Data Presentation
Table 1: Physicochemical Properties of 1,2,3,4-Tetrabromobutane Diastereomers
| Property | Meso-1,2,3,4-Tetrabromobutane | Racemic (dl)-1,2,3,4-Tetrabromobutane |
| CAS Number | 1529-68-6[12] | 2657-65-0[13] |
| Molecular Formula | C₄H₆Br₄[9] | C₄H₆Br₄[13] |
| Molecular Weight | 373.71 g/mol [9] | 373.71 g/mol [13] |
| Appearance | Needle-like crystals[9] | Thin crystals[9] |
| Melting Point | 118-119 °C[9] | 40-41 °C[9] |
| Boiling Point | 180-181 °C (at 8.0 kPa)[9] | Not well-documented |
| Solubility | Soluble in ethanol, acetone, chloroform; slightly soluble in petroleum ether; insoluble in water.[9] | Soluble in ethanol, ether, acetone, petroleum ether; insoluble in water.[9] |
Table 2: Comparison of Key Parameters for Lab-Scale vs. Pilot-Scale Synthesis
| Parameter | Lab-Scale (Grams) | Pilot-Scale (Kilograms) | Key Considerations for Scale-Up |
| Heat Transfer | High surface-area-to-volume ratio; efficient heat dissipation. | Low surface-area-to-volume ratio; requires jacketed reactors, internal cooling coils. | Inefficient heat removal can lead to runaway reactions.[3] |
| Mixing | Magnetic or overhead stirrer provides efficient mixing. | Requires powerful mechanical agitators (e.g., turbine, anchor); baffles may be needed to prevent vortexing. | Non-homogenous mixing can cause low yields and side product formation.[3] |
| Reagent Addition | Dropping funnel, syringe pump. | Metering pumps for precise, slow addition. | Addition rate is critical to control exotherm.[14] |
| Reaction Time | Typically shorter; reaction completion is rapid. | May be longer to allow for controlled addition and heat management. | A typical lab synthesis might run for 10-12 hours.[9] |
| Work-up & Isolation | Separatory funnel, rotary evaporator, simple filtration. | Large-scale liquid-liquid extractors, centrifuges, filter presses, drying ovens. | Manual separation is not feasible; requires automated or semi-automated equipment. |
| Safety | Fume hood, standard PPE. | Closed systems, process control automation, rupture discs, emergency venting, full-body chemical suits.[15] | Risks of large-scale spills, toxic gas release, and explosions are significantly higher.[2] |
Troubleshooting Guide
Problem 1: The reaction is showing a dangerous temperature spike (runaway reaction) after scaling up.
-
Possible Cause: The rate of heat generation is exceeding the rate of heat removal. This is a common and serious issue when scaling up exothermic reactions.[2]
-
Solution:
-
Reduce Addition Rate: Immediately slow down or stop the addition of bromine.
-
Improve Cooling: Ensure the reactor's cooling system is operating at maximum capacity.
-
Dilution: Adding more pre-chilled solvent can help absorb some of the excess heat.
-
Future Prevention: For subsequent batches, decrease the concentration of reactants, slow the bromine addition rate significantly, and ensure the cooling system is adequate for the scale. Consider a semi-batch process where one reactant is added portion-wise.
-
Problem 2: The final product yield is significantly lower than what was achieved on the lab scale.
-
Possible Cause 1: Inefficient Mixing. In a large reactor, reactants may not be mixing properly, leading to incomplete conversion.
-
Troubleshooting Step: Review the reactor's agitation system. Increase the stirring speed or consider a different type of impeller. Ensure baffles are in place to improve mixing efficiency.
-
-
Possible Cause 2: Poor Temperature Control. If the temperature is too low, the reaction may be sluggish.[4] If it's too high, side reactions or decomposition can occur.[7]
-
Troubleshooting Step: Monitor the internal temperature at multiple points within the reactor if possible. Optimize the heating/cooling jacket setpoints to maintain the ideal reaction temperature (e.g., 60 °C).[9]
-
-
Possible Cause 3: Losses during Work-up. Transferring and handling larger volumes can lead to greater physical loss of product.
-
Troubleshooting Step: Streamline the work-up process. Ensure filter cakes are washed thoroughly and that all vessels are completely emptied between steps.
-
Problem 3: The isolated product is a dark, oily substance instead of a white or off-white crystalline solid.
-
Possible Cause 1: Product Decomposition. 1,2,3,4-Tetrabromobutane can decompose at elevated temperatures, especially during distillation, leading to colored impurities.[11]
-
Possible Cause 2: Presence of Unreacted Bromine. Residual bromine can impart a yellow or brown color.
-
Troubleshooting Step: During the work-up, wash the organic layer with a solution of a reducing agent like sodium thiosulfate (B1220275) until the color disappears.[4]
-
-
Possible Cause 3: Formation of Polymeric Byproducts. Uncontrolled reaction conditions can lead to polymerization.
-
Troubleshooting Step: Re-evaluate the reaction temperature and concentration. Ensure inhibitors are not present if they were used in the starting materials.
-
Problem 4: Analytical tests (GC-MS, NMR) show a high percentage of isomeric impurities.
-
Possible Cause: Reaction conditions are not optimized for selectivity. The formation of different isomers can be sensitive to temperature and solvent.[4]
-
Solution:
-
Temperature Control: Maintain strict and consistent temperature control throughout the reaction.
-
Solvent Effects: Experiment with different solvents on a small scale to see if selectivity can be improved. A non-polar solvent may influence the stereochemical outcome of the bromine addition.
-
Purification: Focus on optimizing the recrystallization process. Seeding the solution with crystals of the desired isomer can sometimes promote its crystallization.
-
Experimental Protocols
Protocol 1: Adapted Synthesis of 1,2,3,4-Tetrabromobutane
Disclaimer: This is a generalized protocol. All procedures must be adapted to specific laboratory or plant conditions and adhere to strict safety protocols. Handle bromine in a well-ventilated area with appropriate PPE.
-
Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser (connected to a scrubber for HBr fumes), and a metering pump for liquid addition.
-
Reactant Charging: Charge the reactor with 1,3-butadiene dissolved in a suitable solvent (e.g., chloroform). Begin agitation and cool the reactor jacket to the desired starting temperature.
-
Bromine Addition: Slowly add a solution of bromine in the same solvent to the reactor via the metering pump. The addition rate should be carefully controlled to maintain the internal temperature within the desired range (e.g., not exceeding 60 °C).[9]
-
Reaction Monitoring: Monitor the reaction progress by GC or TLC. The disappearance of the reddish-brown bromine color is a visual indicator of consumption.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at the set temperature for a specified time (e.g., 10-12 hours) to ensure complete conversion.[9]
-
Quenching: Cool the reaction mixture. Wash the mixture with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine, followed by washes with water and brine.[4]
-
Isolation: Separate the organic layer. Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude solid product to a suitable vessel. Add a minimum amount of a hot solvent (e.g., ethanol) to dissolve the solid completely.[8]
-
Cooling & Crystallization: Slowly cool the solution to room temperature, then chill it in an ice bath to induce crystallization.[8] Agitation may be required for large volumes.
-
Filtration: Isolate the crystallized product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold solvent to remove residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to avoid decomposition.
Mandatory Visualization
Caption: Troubleshooting workflow for low product purity in 1,2,3,4-tetrabromobutane synthesis.
References
- 1. primescholars.com [primescholars.com]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - Reaction scales - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,2,3,4-Tetrabromobutane | CAS#:1529-68-6 | Chemsrc [chemsrc.com]
- 7. lookchem.com [lookchem.com]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. chembk.com [chembk.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Butane, 1,2,3,4-tetrabromo- [webbook.nist.gov]
- 13. 1,2,3,4-Tetrabromobutane, (+/-)- | C4H6Br4 | CID 92144531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
1,2,3,4-Tetrabromobutane stability and degradation issues
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,2,3,4-tetrabromobutane. It provides essential information on the stability and degradation of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1,2,3,4-tetrabromobutane?
A1: To ensure the stability of 1,2,3,4-tetrabromobutane, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] It is advisable to store it away from incompatible materials such as strong bases, oxidizing agents, and reactive metals. For long-term storage, maintaining an inert atmosphere (e.g., with argon or nitrogen) can prevent degradation. The recommended storage temperature is below +30°C.[2]
Q2: Is 1,2,3,4-tetrabromobutane sensitive to light or temperature?
A2: Yes, like many polybrominated alkanes, 1,2,3,4-tetrabromobutane can be sensitive to light and elevated temperatures.[3] Exposure to UV light can cause photochemical degradation by cleaving the carbon-bromine bonds, which leads to the formation of radical species.[3] Thermal decomposition can occur at high temperatures, potentially causing the elimination of hydrogen bromide (HBr) and the formation of unsaturated byproducts.[3]
Q3: What are the primary degradation pathways for 1,2,3,4-tetrabromobutane?
A3: The most common degradation pathway is dehydrobromination, especially in the presence of a base.[4] This reaction involves the elimination of HBr to form bromo-substituted butenes or butadienes.[4] Another potential degradation route is hydrolysis if the compound is exposed to moisture, which can lead to the formation of bromoalcohols.[3]
Q4: What are the visible signs of 1,2,3,4-tetrabromobutane degradation?
A4: Signs of decomposition can include a change in color, such as darkening or the development of a yellowish or brownish tint.[3] The evolution of sharp, acidic fumes may also be noticeable, indicating the formation of HBr gas.[3] If you observe these signs, the purity of the compound should be reassessed before use.
Q5: How can I handle 1,2,3,4-tetrabromobutane safely in the lab?
A5: All work with 1,2,3,4-tetrabromobutane should be conducted in a well-ventilated fume hood.[5] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[5] Avoid creating dust or aerosols.[5] After handling, ensure all surfaces and equipment are properly decontaminated.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield in Reaction | Poor Reagent Quality: The 1,2,3,4-tetrabromobutane may have degraded. | Verify the purity of your starting material using techniques like NMR or GC-MS.[6] If impurities are detected, purify the compound before use.[3] |
| Sub-optimal Reaction Conditions: The temperature may be too low for the reaction to proceed or too high, causing decomposition.[6] | Review the literature for the optimal temperature for your specific reaction. Perform small-scale test reactions to find the ideal temperature.[7] | |
| Presence of Moisture: Water can interfere with many reactions involving haloalkanes. | Ensure all glassware is thoroughly dried and use anhydrous solvents.[3] Conduct the reaction under an inert atmosphere (nitrogen or argon).[8] | |
| Formation of Unexpected Side Products | Dehydrobromination: Your reaction conditions (e.g., presence of a base, high temperature) may be promoting the elimination of HBr. | If HBr is a likely byproduct, consider adding an acid scavenger.[3] If a base is part of your protocol, review its strength and concentration.[4] |
| Isomer Contamination: The starting material may contain other isomers of tetrabromobutane. | Analyze the starting material for isomeric purity. If necessary, purify via fractional distillation or chromatography.[6] | |
| Product is Colored (Yellow/Brown) | Residual Bromine: Traces of elemental bromine from synthesis or degradation can cause coloration. | Wash the organic product solution with a dilute solution of a reducing agent like sodium thiosulfate (B1220275) until the color disappears.[6] |
| Product Decomposition: The compound may have decomposed during the reaction or workup, especially if exposed to high heat. | Re-purify the product, for instance, by distillation at a lower pressure to reduce the boiling point.[6] Consider adding a stabilizer like copper powder during distillation.[6] |
Quantitative Data
The physical and chemical properties of 1,2,3,4-tetrabromobutane can vary between its diastereomers (meso and racemic forms).
| Property | Meso-form | Racemic-form | Reference(s) |
| Molecular Formula | C₄H₆Br₄ | C₄H₆Br₄ | [9] |
| Molecular Weight | 373.71 g/mol | 373.71 g/mol | [9] |
| CAS Number | 2657-67-2 | 2657-65-0 | [1][10] |
| Melting Point | 116-119 °C | 40-41 °C | [4][9] |
| Boiling Point | 180-181 °C at 8.0 kPa | Not readily available | [4][9] |
| Density | ~2.5 g/cm³ | Not readily available | [1] |
| Solubility | Soluble in ethanol (B145695), acetone, chloroform; slightly soluble in petroleum ether; insoluble in water. | Soluble in ethanol, ether, acetone, petroleum ether; insoluble in water. | [9] |
| Appearance | White to almost white crystalline powder. | Thin crystals. | [2][9] |
Experimental Protocols
Protocol 1: Purity Assessment of 1,2,3,4-Tetrabromobutane
Objective: To determine the purity and check for signs of degradation of a 1,2,3,4-tetrabromobutane sample before experimental use.
Methodology:
-
Visual Inspection: Examine the sample for any color change (yellowing or browning) or the presence of a strong acidic odor, which could indicate HBr formation.[3]
-
Melting Point Analysis: Determine the melting point of the solid sample. A broad melting range or a value that is significantly lower than the literature value suggests the presence of impurities.
-
NMR Spectroscopy:
-
Prepare a sample by dissolving a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra for unexpected peaks that may correspond to impurities, such as elimination products (alkenes) or residual solvents.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).
-
Run a GC-MS analysis to separate and identify volatile components. This is highly effective for detecting isomeric impurities or degradation products with different boiling points.[6]
-
Protocol 2: Dehydrobromination of 1,2,3,4-Tetrabromobutane to 1,3-Butadiene (B125203)
Objective: To synthesize 1,3-butadiene through the double dehydrobromination of 1,2,3,4-tetrabromobutane. This protocol is based on established methods for similar reactions.[11]
Materials:
-
1,2,3,4-Tetrabromobutane
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Reflux condenser and heating mantle
-
Distillation apparatus
Methodology:
-
Set up a round-bottom flask with a reflux condenser and a heating mantle.
-
Prepare a solution of potassium hydroxide (15.0 g, 0.267 mol) in 50 mL of ethanol and bring it to a reflux.[11]
-
Carefully add 1,2,3,4-tetrabromobutane (10.0 g, 0.0268 mol) to the refluxing solution in small portions.[11]
-
Continue to reflux the reaction mixture for an additional 2 hours after the addition is complete.[11]
-
The product, 1,3-butadiene, is a gas at room temperature and will evolve from the reaction mixture. It can be collected by passing it through a cold trap or directly into a subsequent reaction.
-
Safety Note: 1,3-butadiene is a flammable gas. This procedure must be carried out in a well-ventilated fume hood, away from ignition sources.
Visualizations
Caption: Workflow for assessing the stability of a new batch of 1,2,3,4-tetrabromobutane.
Caption: Simplified pathway for the dehydrobromination of 1,2,3,4-tetrabromobutane.
Caption: Troubleshooting flowchart for addressing low yield in reactions using 1,2,3,4-tetrabromobutane.
References
- 1. echemi.com [echemi.com]
- 2. MESO-1,2,3,4-TETRABROMOBUTANE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. 1,2,3,4-TETRABROMOBUTANE [chembk.com]
- 10. 1,2,3,4-Tetrabromobutane, (+/-)- | C4H6Br4 | CID 92144531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
1,2,3,4-Tetrabromobutane safety precautions and MSDS
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrabromobutane.
Safety Precautions and MSDS Summary
1,2,3,4-Tetrabromobutane is a hazardous substance that requires strict safety protocols. It is recognized as a skin and eye irritant and is harmful if inhaled or ingested.[1] It is also toxic to aquatic life with long-lasting effects.[2]
Hazard Identification and Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07: Exclamation mark | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | GHS05: Corrosion | Danger | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | GHS07: Exclamation mark | Warning | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Chronic) | GHS09: Environment | Warning | H411: Toxic to aquatic life with long lasting effects |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₆Br₄[1][3] |
| Molecular Weight | 373.71 g/mol [1][3] |
| Appearance | Crystalline solid[3] |
| Melting Point | 116-118 °C (meso-form)[3] |
| Boiling Point | Decomposes upon heating[3] |
| Solubility | Soluble in ethanol (B145695), acetone, and chloroform (B151607); slightly soluble in petroleum ether; insoluble in water.[1][4] |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving 1,2,3,4-Tetrabromobutane.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature, while being cautious of potential decomposition at elevated temperatures.
-
Reagent Purity and Stoichiometry: Ensure the purity of your starting materials and verify the stoichiometry of all reagents. Impurities in 1,2,3,4-Tetrabromobutane can lead to side reactions.
-
Sub-optimal Temperature: Temperature control is critical. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high may cause product decomposition.
-
Loss During Workup: Significant product loss can happen during aqueous washes and extractions. Ensure proper phase separation and consider back-extracting the aqueous layer to recover any dissolved product.
Q2: My final product is impure, showing multiple spots on TLC or peaks in GC-MS. How can I address this?
A2: The presence of multiple products indicates side reactions or incomplete reactions.
-
Isomeric Byproducts: The synthesis of 1,2,3,4-Tetrabromobutane can result in a mixture of diastereomers (meso and racemic), which may have different reactivities.[3] Careful control of reaction conditions is crucial. Purification methods like fractional distillation under reduced pressure or column chromatography may be necessary to separate isomers.
-
Incompletely Brominated Intermediates: The presence of di- or tri-brominated butanes suggests the reaction has not gone to completion. Consider increasing the reaction time or the amount of the brominating agent.
-
Decomposition: 1,2,3,4-Tetrabromobutane can decompose, especially when exposed to heat or light.[5] Signs of decomposition include a color change (darkening or developing a yellowish/brownish tint) or the evolution of acidic fumes (HBr).[5] Store the compound in a cool, dark place and consider using it with an acid scavenger in your reaction if decomposition is suspected.
Q3: The 1,2,3,4-Tetrabromobutane is not dissolving in the specified solvent. What should I do?
A3: 1,2,3,4-Tetrabromobutane has specific solubilities. It is generally soluble in ethanol, acetone, and chloroform, but only slightly soluble in petroleum ether and insoluble in water.[1][4] If you are experiencing solubility issues:
-
Verify the Solvent: Double-check that you are using a recommended solvent.
-
Gentle Heating: Gentle warming of the mixture may aid dissolution, but be mindful of the compound's potential for thermal decomposition.
-
Sonication: Using an ultrasonic bath can sometimes help to dissolve stubborn solids.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1,2,3,4-Tetrabromobutane?
A1: Based on the handling of similar polyhalogenated alkanes, 1,2,3,4-Tetrabromobutane should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[5] It should be kept away from incompatible materials such as strong bases and oxidizing agents. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5]
Q2: What are the signs of decomposition in a sample of 1,2,3,4-Tetrabromobutane?
A2: Signs of decomposition may include a noticeable color change (darkening or turning yellowish/brownish), the presence of a sharp, acidic odor indicating the evolution of hydrogen bromide (HBr) gas, or the formation of a precipitate.[5] Inconsistent experimental results, such as unexpected side products or lower yields, can also be an indicator of reagent degradation.[5]
Q3: What personal protective equipment (PPE) should be worn when handling 1,2,3,4-Tetrabromobutane?
A3: Due to its hazardous nature, appropriate PPE is mandatory. This includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.
-
Body Protection: A chemical-resistant laboratory coat.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood.
Q4: What is the proper procedure for disposing of 1,2,3,4-Tetrabromobutane waste?
A4: All waste materials containing 1,2,3,4-Tetrabromobutane, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[6] Collect the waste in a designated, labeled, and sealed container. Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[6]
Experimental Protocols and Workflows
Synthesis of 1,2,3,4-Tetrabromobutane
A common method for the synthesis of 1,2,3,4-Tetrabromobutane involves the bromination of 1,3-butadiene (B125203).[1]
Materials:
-
1,3-Butadiene
-
Bromine
-
Chloroform (solvent)
-
Ethanol (for washing)
Procedure:
-
In a well-ventilated fume hood, 1,3-butadiene and bromine are added to a chloroform solvent.
-
The reaction is maintained at a temperature of 60°C for 10-12 hours.[4]
-
The resulting reaction product is collected by vacuum filtration.
-
The solid product is washed with ethanol and then dried.[4]
Caption: Experimental workflow for the synthesis of 1,2,3,4-Tetrabromobutane.
Troubleshooting Logic for Low Reaction Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in reactions involving 1,2,3,4-Tetrabromobutane.
Caption: Logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Managing Hazardous Byproducts of 1,2,3,4-Tetrabromobutane Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing hazardous byproducts generated during chemical reactions involving 1,2,3,4-Tetrabromobutane.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous byproducts I should expect when working with 1,2,3,4-Tetrabromobutane?
A1: The most common hazardous byproduct from reactions such as dehydrobromination is hydrogen bromide (HBr), a corrosive and toxic gas that can form acidic solutions.[1] Other potential hazardous materials to manage include unreacted 1,2,3,4-Tetrabromobutane, residual brominating agents (if used in synthesis), and brominated organic intermediates or side-products.[2]
Q2: My reaction mixture has turned a yellow or brown color. What does this indicate and how can I resolve it?
A2: A persistent yellow or brown color in your reaction mixture often indicates the presence of unreacted elemental bromine (Br₂). This can be neutralized by washing the organic phase with a dilute solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the color dissipates.[2]
Q3: How should I properly dispose of waste generated from reactions with 1,2,3,4-Tetrabromobutane?
A3: All waste containing 1,2,3,4-Tetrabromobutane or its brominated byproducts should be treated as hazardous waste.[3] Segregate halogenated organic waste from other waste streams.[4] Aqueous waste containing bromide ions should also be collected separately.[2] All contaminated lab supplies must be disposed of in designated solid hazardous waste containers.[2] Never dispose of this chemical down the drain.[3] Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
Q4: What are the signs of decomposition for 1,2,3,4-Tetrabromobutane and its byproducts?
A4: Signs of decomposition can include a change in color (e.g., darkening), the evolution of gas (such as HBr), or the formation of a precipitate. Polyhalogenated alkanes can be sensitive to heat and light, which can lead to decomposition.[5] Store 1,2,3,4-Tetrabromobutane in a cool, dry, and well-ventilated area away from incompatible materials like strong bases and oxidizing agents.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with 1,2,3,4-Tetrabromobutane.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; Incorrect stoichiometry; Sub-optimal temperature; Loss during workup.[2] | Extend reaction time or moderately increase the temperature, ensuring it does not lead to decomposition. Verify the accurate measurement of all reagents. Refer to literature for optimal temperature ranges for analogous reactions. During aqueous workup, ensure proper phase separation and minimize transfers.[2] |
| Formation of Multiple Unexpected Products | Isomeric byproducts due to lack of reaction control; Incompletely brominated intermediates; Elimination of HBr to form brominated alkenes.[2] | Maintain precise control over reaction conditions (temperature, catalyst, solvent). Consider purification by fractional distillation or column chromatography to separate isomers. To drive the reaction to completion, increase the reaction time or the amount of the limiting reagent. To avoid elimination, control the reaction temperature and perform workup under neutral or slightly acidic conditions until the final neutralization step.[2] |
| Reaction Mixture Becomes Overly Acidic | Formation of hydrogen bromide (HBr) as a byproduct of dehydrobromination or other elimination reactions.[1] | Neutralize the acidic byproduct by carefully adding a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until effervescence ceases.[2][4] |
| Solid Precipitate Forms Unexpectedly | The product or a byproduct may be insoluble in the reaction solvent at the reaction temperature. | If the precipitate is the desired product, it can be isolated by filtration. If it is an impurity, it may be removed by filtration or by choosing a more suitable solvent for the reaction. |
| Violent or Uncontrolled Reaction | The reaction is highly exothermic. | Ensure the reaction is cooled adequately, for example, by using an ice bath. Add reagents slowly and in a controlled manner. Ensure efficient stirring to dissipate heat.[6] |
Quantitative Data Presentation
The following table summarizes quantitative data for a common reaction involving 1,2,3,4-Tetrabromobutane.
| Reaction | Reagents and Conditions | Product(s) | Typical Yield | Key Hazardous Byproduct(s) |
| Double Dehydrobromination | 1,2,3,4-Tetrabromobutane, Potassium Hydroxide (B78521) (KOH) in Ethanol, Reflux | 1,3-Butadiene (B125203) | ~80%[7] | Hydrogen Bromide (HBr) |
Experimental Protocols
Protocol 1: Dehydrobromination of 1,2,3,4-Tetrabromobutane
This protocol describes the synthesis of 1,3-butadiene via the double dehydrobromination of 1,2,3,4-Tetrabromobutane.[7]
Materials:
-
1,2,3,4-Tetrabromobutane
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Cold trap (e.g., cooled with dry ice/acetone)
Procedure:
-
In a round-bottom flask, prepare a solution of potassium hydroxide (15.0 g, 0.267 mol) in 50 mL of ethanol.
-
Heat the solution to reflux using a heating mantle.
-
Carefully add 1,2,3,4-Tetrabromobutane (10.0 g, 0.0268 mol) portion-wise to the refluxing solution.
-
Continue to reflux the reaction mixture for an additional 2 hours.
-
The product, 1,3-butadiene, is a gas at room temperature and should be collected in a cold trap or used in-situ for a subsequent reaction.
Protocol 2: Neutralization and Workup of a Reaction Mixture Containing HBr
This protocol provides a general procedure for neutralizing acidic byproducts and isolating an organic product.
Materials:
-
Reaction mixture containing HBr
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Gently swirl the funnel to mix the contents. Vent the separatory funnel frequently to release the pressure from the carbon dioxide gas that evolves.
-
Continue adding the sodium bicarbonate solution until effervescence ceases, indicating that the acid has been neutralized.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude product.
Mandatory Visualizations
Caption: Experimental workflow for the dehydrobromination of 1,2,3,4-Tetrabromobutane.
Caption: Troubleshooting guide for low or no product yield in 1,2,3,4-Tetrabromobutane reactions.
Caption: Potential signaling pathways for the toxicity of brominated hydrocarbons.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. (2R,3R)-1,2,3,4-tetrabromobutane | C4H6Br4 | CID 92144530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ftp.cdc.gov [ftp.cdc.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Conversion in 1,2,3,4-Tetrabromobutane Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering incomplete conversion in reactions involving 1,2,3,4-tetrabromobutane. The primary focus is on the dehydrobromination reaction to synthesize 1,3-butadiene (B125203), a common application for this substrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 1,2,3,4-tetrabromobutane in synthetic chemistry?
1,2,3,4-Tetrabromobutane is a versatile synthetic intermediate, but its most prominent application is as a precursor for 1,3-butadiene through a double dehydrobromination reaction.[1] This method provides a controlled laboratory-scale generation of 1,3-butadiene, a crucial monomer for the synthesis of polymers and synthetic rubbers.[1] The vicinal bromine atoms at the C1-C2 and C3-C4 positions make it an excellent substrate for elimination reactions.
Q2: What is a typical cause for incomplete conversion in the dehydrobromination of 1,2,3,4-tetrabromobutane?
Incomplete conversion in this reaction can often be attributed to several factors, including insufficient base, suboptimal reaction temperature, or a short reaction time. The double dehydrobromination is a stepwise process, and failure to provide adequate energy or reagents can lead to the formation of partially dehydrobrominated intermediates.
Q3: Are there common byproducts to expect even with a successful reaction?
Yes, even under optimized conditions, side reactions can occur. Nucleophilic substitution reactions can compete with the desired elimination pathway, especially since the primary bromine atoms at C1 and C4 are susceptible to SN2 reactions.[2] The specific byproducts will depend on the nucleophiles present in the reaction mixture.
Troubleshooting Guide for Incomplete Conversion
Problem: Low yield of 1,3-butadiene from the dehydrobromination of 1,2,3,4-tetrabromobutane.
Below is a step-by-step guide to troubleshoot and optimize your reaction for a higher yield of 1,3-butadiene.
Step 1: Verify Reagent Quality and Stoichiometry
Question: Are my reagents of sufficient quality and used in the correct amounts?
Answer: The quality and stoichiometry of your reagents are critical for driving the reaction to completion.
-
Base Quality: Ensure your base (e.g., potassium hydroxide) is fresh and has not been significantly carbonated by exposure to air.
-
Base Stoichiometry: A significant excess of the base is typically required to ensure the double dehydrobromination goes to completion. For every mole of 1,2,3,4-tetrabromobutane, at least two moles of a strong base are stoichiometrically required. However, using a larger excess can improve reaction rates and yields.
-
Solvent Purity: The solvent, typically ethanol (B145695), should be of an appropriate grade and dry, as water can affect the solubility and reactivity of the base.
| Parameter | Recommendation | Rationale |
| Base (KOH) Stoichiometry | >10 molar equivalents relative to 1,2,3,4-tetrabromobutane | To ensure complete double dehydrobromination and overcome any deactivation of the base. |
| Solvent | Anhydrous Ethanol | Provides good solubility for both the substrate and the base. |
Step 2: Optimize Reaction Conditions
Question: Are the reaction temperature and time appropriate for the conversion?
Answer: Temperature and reaction time are key parameters that influence the rate and extent of the dehydrobromination reaction.
-
Temperature: The reaction is typically performed at the reflux temperature of the solvent (e.g., ethanol) to provide sufficient energy for the elimination reactions to occur.
-
Reaction Time: The reaction should be allowed to proceed for a sufficient duration to ensure the formation of the final product. Monitoring the reaction progress by techniques like TLC or GC can help determine the optimal reaction time. A typical reflux time is at least 2 hours.[2]
| Parameter | Typical Value | Rationale |
| Temperature | Reflux (approx. 78 °C for ethanol) | Provides the necessary activation energy for the E2 elimination reactions. |
| Reaction Time | 2+ hours | Allows for the completion of the double dehydrobromination. |
Step 3: Investigate Potential Side Reactions
Question: Could side reactions be consuming my starting material or product?
Answer: Besides incomplete conversion, side reactions can also lead to a lower yield of the desired 1,3-butadiene.
-
Nucleophilic Substitution: As mentioned, the primary bromines are susceptible to SN2 attack. If your solvent or base contains nucleophilic impurities, this can lead to the formation of substitution byproducts.
-
Stereoisomers: 1,2,3,4-tetrabromobutane exists as a mixture of diastereomers (meso and racemic).[2] While both will undergo dehydrobromination, there might be slight differences in their reaction rates, which could contribute to a complex product mixture if the reaction is not driven to completion.
Experimental Protocols
Detailed Methodology for the Dehydrobromination of 1,2,3,4-Tetrabromobutane to 1,3-Butadiene
This protocol is a representative example for the synthesis of 1,3-butadiene from 1,2,3,4-tetrabromobutane.
Materials:
-
1,2,3,4-Tetrabromobutane (10.0 g, 0.0268 mol)
-
Potassium Hydroxide (B78521) (15.0 g, 0.267 mol)
-
Ethanol (50 mL)
-
Reflux apparatus
-
Cold trap (e.g., cooled with dry ice/acetone)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (15.0 g) in ethanol (50 mL).
-
Heat the solution to reflux.
-
Add 1,2,3,4-tetrabromobutane (10.0 g) portion-wise to the refluxing solution.
-
Continue to reflux the reaction mixture for an additional 2 hours.
-
The product, 1,3-butadiene, is a gas at room temperature and should be collected in a cold trap cooled with a dry ice/acetone bath.
-
The collected 1,3-butadiene can then be used for subsequent reactions or purified further if necessary.
Expected Yield: Approximately 80%.[2]
Visualizations
Below are diagrams illustrating key aspects of the 1,2,3,4-tetrabromobutane to 1,3-butadiene conversion.
Caption: Reaction pathway for 1,2,3,4-tetrabromobutane.
Caption: Troubleshooting workflow for low yield.
Caption: Factors affecting reaction yield.
References
Technical Support Center: Solvent Effects on the Reactivity of 1,2,3,4-Tetrabromobutane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,4-tetrabromobutane. The following sections address common issues related to solvent effects on the reactivity of this compound, offering insights into reaction outcomes, and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of 1,2,3,4-tetrabromobutane, and how do solvents influence them?
A1: 1,2,3,4-Tetrabromobutane typically undergoes elimination (dehydrobromination) and substitution reactions. Solvents play a crucial role in determining the predominant reaction pathway and the reaction rate.
-
Elimination (E2 Mechanism): This is often the major pathway, especially with strong bases, leading to the formation of butadienes. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and acetone (B3395972), tend to accelerate E2 reactions.
-
Substitution (SN2 Mechanism): Nucleophilic substitution can compete with elimination, particularly with less sterically hindered substrates and less basic nucleophiles. Polar aprotic solvents can also enhance the rate of SN2 reactions.[1][2]
Q2: How does solvent polarity affect the rate of reaction?
A2: The polarity of the solvent significantly impacts the reaction rate by stabilizing or destabilizing transition states.
-
Polar Protic Solvents (e.g., ethanol (B145695), methanol, water): These solvents can solvate both the nucleophile and the leaving group through hydrogen bonding. While they can dissolve ionic reagents, they may slow down SN2 and E2 reactions by stabilizing the nucleophile, making it less reactive.[2]
-
Polar Aprotic Solvents (e.g., DMSO, acetone, DMF): These solvents are excellent for SN2 and E2 reactions.[3] They solvate cations well but leave anions (the nucleophiles/bases) relatively "naked" and more reactive. This leads to a significant rate enhancement compared to protic solvents.
Q3: What is the expected product of the reaction of 1,2,3,4-tetrabromobutane with a strong base like potassium hydroxide (B78521)?
A3: The primary product of the reaction with a strong, non-nucleophilic base like potassium hydroxide (KOH) is 1,3-butadiene, formed via a double dehydrobromination reaction.[1] The choice of solvent can influence the yield and reaction time. For instance, using ethanol as a solvent is a common practice for this transformation.[1]
Q4: Can I use sodium iodide in acetone to achieve a reaction with 1,2,3,4-tetrabromobutane?
A4: Yes, sodium iodide in acetone is a classic reagent system for promoting both substitution and elimination reactions of alkyl halides. In the case of vicinal dibromides like 1,2,3,4-tetrabromobutane, an E2 elimination is expected. The iodide ion acts as a base/nucleophile, and the insolubility of the resulting sodium bromide in acetone helps to drive the reaction to completion according to Le Chatelier's principle.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Elimination Product
| Possible Cause | Troubleshooting Step |
| Insufficiently Strong Base | Ensure the base is strong enough to induce elimination. For dehydrobromination, strong bases like KOH, sodium ethoxide, or potassium tert-butoxide are recommended. |
| Inappropriate Solvent | The choice of solvent is critical. For E2 reactions, polar aprotic solvents like DMSO or DMF are generally superior to polar protic solvents like ethanol in terms of reaction rate. If using a protic solvent, ensure reaction conditions (temperature, concentration) are optimized. |
| Low Reaction Temperature | Elimination reactions often require heating to overcome the activation energy. If the reaction is sluggish, consider gradually increasing the temperature while monitoring the progress by TLC or GC. |
| Starting Material Degradation | Polyhalogenated alkanes can be unstable. Ensure the purity of your 1,2,3,4-tetrabromobutane and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Solubility | The substrate and reagents must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently. Check the solubility of 1,2,3,4-tetrabromobutane in your selected solvent. It is soluble in ethanol, ether, acetone, and chloroform. |
Problem 2: Formation of Multiple Unexpected Products
| Possible Cause | Troubleshooting Step |
| Competing Substitution and Elimination Reactions | The balance between SN2 and E2 pathways is sensitive to reaction conditions. To favor elimination, use a strong, sterically hindered base (e.g., potassium tert-butoxide). To favor substitution, a less basic, good nucleophile might be used, although with a polyhalogenated substrate, elimination is often competitive. Analyzing the product mixture by GC-MS or NMR can help identify the different products. |
| Isomerization of Products | The initial kinetic product may isomerize to a more thermodynamically stable product under the reaction conditions. Try analyzing the reaction mixture at earlier time points to identify the primary product. |
| Reaction with Solvent | If a nucleophilic solvent (e.g., ethanol) is used, it may participate in the reaction, leading to substitution products (e.g., ethoxy-substituted butanes). Using a non-nucleophilic solvent can prevent this. |
| Impure Starting Material | Impurities in the 1,2,3,4-tetrabromobutane can lead to side reactions. Purify the starting material before use if necessary. |
Data Presentation
The following table summarizes the expected effect of different solvents on the rate and product distribution for the reaction of 1,2,3,4-tetrabromobutane with a strong base (e.g., potassium tert-butoxide). The rate constants are hypothetical but illustrate the expected trend based on established principles of physical organic chemistry.
| Solvent | Solvent Type | Relative Rate Constant (k_rel) | Major Product(s) | Typical Yield of 1,3-butadiene | Notes |
| Ethanol | Polar Protic | 1 | 1,3-Butadiene | ~80% | A common and effective solvent, though reaction rates are moderate.[1] |
| Methanol | Polar Protic | 0.8 | 1,3-Butadiene | ~75% | Similar to ethanol, but may be slightly less effective due to stronger solvation of the base. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 50 | 1,3-Butadiene | >90% | Significantly enhances the rate of E2 reactions by poorly solvating the anionic base, making it more reactive. |
| Acetone | Polar Aprotic | 20 | 1,3-Butadiene | >85% | Another good polar aprotic solvent that accelerates E2 reactions. |
| Tetrahydrofuran (THF) | Aprotic | 5 | 1,3-Butadiene | ~80% | Less polar than DMSO or acetone, leading to a slower reaction rate. |
| Chloroform | Nonpolar | 0.1 | 1,3-Butadiene, possible side products | Lower | Generally not the solvent of choice for E2 reactions due to poor stabilization of the transition state. |
Experimental Protocols
Protocol 1: Dehydrobromination of 1,2,3,4-Tetrabromobutane in Ethanol
This protocol is adapted from established procedures for the synthesis of 1,3-butadiene.[1]
Materials:
-
1,2,3,4-Tetrabromobutane (10.0 g, 0.0268 mol)
-
Potassium hydroxide (15.0 g, 0.267 mol)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Cold trap (e.g., with dry ice/acetone) for collecting the gaseous product
Procedure:
-
Set up a reflux apparatus with a 100 mL round-bottom flask, a reflux condenser, and a heating mantle.
-
To the round-bottom flask, add potassium hydroxide (15.0 g) and ethanol (50 mL).
-
Heat the mixture to reflux with stirring until the potassium hydroxide is fully dissolved.
-
Once the solution is refluxing, add 1,2,3,4-tetrabromobutane (10.0 g) portion-wise to control the reaction rate.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.
-
The product, 1,3-butadiene, is a gas at room temperature and can be collected in a cold trap or used in-situ for subsequent reactions.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC (if a non-volatile derivative is expected or to check for starting material disappearance).
Mandatory Visualizations
Caption: General experimental workflow for the dehydrobromination of 1,2,3,4-tetrabromobutane.
Caption: A decision tree for troubleshooting low yield in the elimination reaction of 1,2,3,4-tetrabromobutane.
References
Validation & Comparative
A Researcher's Guide to Distinguishing Stereoisomers of 1,2,3,4-Tetrabromobutane Using NMR Spectroscopy
For scientists and professionals in synthetic chemistry and drug development, the precise structural characterization of molecules is fundamental. Stereoisomers, molecules with the same connectivity but different spatial arrangements of atoms, can exhibit vastly different chemical, physical, and biological properties. 1,2,3,4-Tetrabromobutane, a versatile synthetic intermediate, possesses two chiral centers at carbons C2 and C3, giving rise to three distinct stereoisomers: a meso compound and a pair of enantiomers (racemic mixture).[1] Differentiating between these stereoisomers is crucial for controlling reaction outcomes and understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and definitive tool for this purpose.
This guide provides a comparative analysis of the stereoisomers of 1,2,3,4-tetrabromobutane, focusing on the application of ¹H and ¹³C NMR spectroscopy for their differentiation. We present expected spectral data based on molecular symmetry, detailed experimental protocols for data acquisition, and a logical workflow to guide researchers in their analysis.
The Stereoisomers of 1,2,3,4-Tetrabromobutane
The two stereogenic centers in 1,2,3,4-tetrabromobutane lead to the formation of diastereomers, which have different physical properties and are readily distinguishable by NMR.[2] The isomers are:
-
Meso-1,2,3,4-tetrabromobutane ((2R,3S)- or (2S,3R)- configuration): This molecule is achiral due to an internal plane of symmetry. It has a reported melting point of 116-118 °C.[3]
-
Racemic-1,2,3,4-tetrabromobutane (a 1:1 mixture of (2R,3R)- and (2S,3S)- enantiomers): These two enantiomers are chiral. As a pair, they are diastereomeric to the meso form. The racemic mixture has a reported melting point of approximately 40-41 °C.[1]
While the two enantiomers of the racemic mixture will produce identical NMR spectra in a standard achiral solvent, they can be distinguished from the meso compound.
Comparative NMR Data Analysis
The key to distinguishing the meso and racemic diastereomers lies in the differences in their molecular symmetry, which dictates the chemical equivalence of nuclei.
-
Meso Isomer: The plane of symmetry renders the two chiral centers (C2 and C3) equivalent. Consequently, the protons and carbons on the C1/C4 pair and the C2/C3 pair are also chemically equivalent. This leads to a simpler NMR spectrum.
-
Racemic Isomers: Each enantiomer possesses a C2 axis of symmetry, which also makes the C1/C4 and C2/C3 pairs equivalent.
Although both the meso and racemic forms are expected to show the same number of signals, the distinct spatial arrangement of the bromine atoms results in different chemical environments for the corresponding nuclei. This leads to different chemical shifts (δ) and coupling constants (J).
Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for Stereoisomers of 1,2,3,4-Tetrabromobutane
| Isomer | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Differentiating Features |
| Meso | ¹H (H1, H4) | ~3.9 - 4.1 | Multiplet (dd) | Unique set of chemical shifts and coupling constants distinct from the racemic form. |
| ¹H (H2, H3) | ~4.6 - 4.8 | Multiplet | ||
| ¹³C (C1, C4) | Downfield | Singlet | Two distinct signals. | |
| ¹³C (C2, C3) | Further Downfield | Singlet | ||
| Racemic | ¹H (H1, H4) | ~3.9 - 4.1 | Multiplet (dd) | A different set of chemical shifts and coupling constants compared to the meso form. |
| ¹H (H2, H3) | ~4.6 - 4.8 | Multiplet | ||
| ¹³C (C1, C4) | Downfield | Singlet | Two distinct signals, with chemical shifts different from the meso isomer. | |
| ¹³C (C2, C3) | Further Downfield | Singlet |
Note: The chemical shift ranges are based on general predictions for 1,2,3,4-tetrabromobutane.[4] The crucial factor for differentiation is that the specific δ and J values will be different for the meso and racemic diastereomers.
Experimental Protocols for NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible NMR data for comparison.[4]
-
Weigh approximately 5-10 mg of the purified 1,2,3,4-tetrabromobutane isomer.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Ensure the solid is fully dissolved to achieve a homogeneous solution for analysis. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
2. ¹H NMR Data Acquisition [5]
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm.
-
Number of Scans: Acquire 16-64 scans, depending on the sample concentration, to ensure a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
3. ¹³C NMR Data Acquisition [4][5]
-
Pulse Sequence: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30) to obtain singlets for each unique carbon.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) may be required.
-
Relaxation Delay: A relaxation delay of 2 seconds is typically sufficient.
4. Data Processing [4]
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Perform phase and baseline corrections to the resulting spectrum.
-
Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to confirm the relative proton ratios.
Logical Workflow for Isomer Identification
The following workflow provides a systematic approach to distinguishing the stereoisomers of 1,2,3,4-tetrabromobutane based on NMR data.
References
A Comparative Analysis of 1,2,3,4-Tetrabromobutane and 1,1,1,2-Tetrabromobutane for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the selection of appropriate halogenated hydrocarbons is a critical decision that can significantly influence the outcome of a research endeavor. This guide provides a detailed comparative analysis of two isomers of tetrabromobutane: 1,2,3,4-tetrabromobutane and 1,1,1,2-tetrabromobutane (B15482466). While both compounds share the same molecular formula (C4H6Br4) and molecular weight, their distinct structural arrangements lead to differences in their physicochemical properties, reactivity, and potential applications.
It is important to note a significant disparity in the available scientific literature for these two isomers. 1,2,3,4-Tetrabromobutane is a well-characterized compound with readily available experimental data. In stark contrast, 1,1,1,2-tetrabromobutane is a poorly characterized compound, with most of the available information being derived from computational models and theoretical predictions.[1][2] This guide will present the available data for both, clearly distinguishing between experimental and predicted values.
Physicochemical Properties
A summary of the key physicochemical properties for both isomers is presented in Table 1. The data for 1,2,3,4-tetrabromobutane is largely based on experimental measurements, while the data for 1,1,1,2-tetrabromobutane is primarily computed.[2][3]
| Property | 1,2,3,4-Tetrabromobutane | 1,1,1,2-Tetrabromobutane |
| Molecular Formula | C4H6Br4[4][5] | C4H6Br4[3][6] |
| Molecular Weight | 373.71 g/mol [2][4] | 373.71 g/mol [3][6] |
| CAS Number | 1529-68-6[2][4] | 25497-47-6[6][7] |
| Appearance | Colorless liquid or crystalline solid[4][8] | Predicted to be a liquid |
| Melting Point | 115.05 °C (meso-form)[2][4] | Not available |
| Boiling Point | 259.32 °C (rough estimate)[4][5] | Not available |
| Density | 2.5297 g/cm³ (rough estimate)[2][4] | Not available |
| Solubility | Soluble in ethanol, acetone, chloroform (B151607); slightly soluble in petroleum ether; insoluble in water (meso-form)[2][5] | Not available |
| Vapor Pressure | 0.00115 mmHg at 25°C[4] | Not available |
Spectroscopic Data
Spectroscopic data is fundamental for the identification and characterization of chemical compounds. Experimental spectra for 1,2,3,4-tetrabromobutane are available, whereas for 1,1,1,2-tetrabromobutane, the data is predicted.[2][9]
1,2,3,4-Tetrabromobutane:
-
NMR Spectroscopy: Both ¹H and ¹³C NMR spectra are available and have been used for its characterization.[10][11][12]
-
Infrared (IR) Spectroscopy: The IR spectrum of 1,2,3,4-tetrabromobutane has been recorded.[11][13]
-
Mass Spectrometry (MS): Mass spectral data from electron ionization is available, showing the characteristic isotopic pattern of bromine.[10][11][14]
1,1,1,2-Tetrabromobutane:
-
Predicted Spectroscopic Data: High-quality predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are available to serve as a reference for the identification and characterization of this compound.[9] The predicted ¹H and ¹³C NMR data provide insights into the chemical environment of the hydrogen and carbon atoms. The predicted IR spectrum indicates characteristic vibrational frequencies, and the predicted mass spectrum reveals the expected fragmentation pattern.[9]
Synthesis and Reactivity
The synthetic routes and chemical reactivity of these isomers are dictated by the arrangement of the bromine atoms on the butane (B89635) backbone.
1,2,3,4-Tetrabromobutane is commonly synthesized by the bromination of 1,3-butadiene (B125203).[5][8] The vicinal bromine atoms make it a useful precursor for the formation of dienes through elimination reactions.[8]
1,1,1,2-Tetrabromobutane synthesis is not well-documented in publicly available literature.[7] A hypothetical two-step synthesis has been proposed, involving the preparation of 1,1,1-tribromobutane followed by a selective free-radical bromination at the C-2 position.[15] The presence of a tribromomethyl group suggests a different reactivity profile compared to its isomer, potentially being a precursor to terminal alkynes via dehydrobromination.[7][8]
Caption: A hypothetical two-step workflow for the synthesis of 1,1,1,2-Tetrabromobutane.
Applications
The applications of these two isomers are distinct due to their different properties and reactivity.
1,2,3,4-Tetrabromobutane is primarily used as a flame retardant.[4] Its ability to slow down or prevent the spread of fire makes it a valuable component in various materials requiring fire safety measures.[4] It also serves as a precursor in the synthesis of other brominated compounds.[4]
1,1,1,2-Tetrabromobutane currently has no well-documented applications in industry or drug development.[1] Based on its structure, it could theoretically be used in various synthetic transformations, such as dehydrobromination to form alkynes and bromoalkenes, or as a brominating agent under specific conditions.[7][16] However, these are potential applications that require experimental validation.[7]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 1,2,3,4-tetrabromobutane are available in the literature. In contrast, for 1,1,1,2-tetrabromobutane, only generalized or hypothetical protocols can be outlined due to the lack of specific experimental studies.[1][7]
General Experimental Workflow for Characterization
A general workflow for the characterization of a tetrabromobutane isomer would involve a series of spectroscopic and chromatographic techniques to confirm its identity and purity.
Caption: A generalized experimental workflow for the characterization of tetrabromobutane isomers.
Synthesis of 1,2,3,4-Tetrabromobutane (Example Protocol): A documented method involves the reaction of 1,3-butadiene with bromine in a chloroform solvent.[5] The reaction is typically carried out at an elevated temperature (e.g., 60°C) for several hours.[3][5] The product can then be purified by filtration, washing with ethanol, and drying.[5]
Hypothetical Synthesis of 1-Bromo-1-butyne from 1,1,1,2-Tetrabromobutane: This hypothetical protocol involves the dehydrobromination of 1,1,1,2-tetrabromobutane using a strong base like sodium amide in liquid ammonia.[7] The reaction would be conducted at low temperatures, followed by a gradual warm-up to room temperature.[7] The product would then be extracted and purified using standard laboratory techniques like distillation or column chromatography.[7]
Relevance to Drug Development
Currently, there is no direct evidence to suggest the involvement of either 1,2,3,4-tetrabromobutane or 1,1,1,2-tetrabromobutane in any biological signaling pathways.[1][17] Their relevance to drug development is not established.[1] Halogenated hydrocarbons are generally evaluated for their biological activity and toxicity. While 1,2,3,4-tetrabromobutane is recognized as a hazardous substance that can cause irritation, specific toxicological data for 1,1,1,2-tetrabromobutane is lacking.[1][4] Any potential application in drug development would necessitate extensive biological screening and toxicological studies.[1]
Caption: A logical workflow for the initial biological assessment of a novel chemical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. spectrabase.com [spectrabase.com]
- 11. benchchem.com [benchchem.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Butane, 1,2,3,4-tetrabromo- [webbook.nist.gov]
- 14. Butane, 1,2,3,4-tetrabromo- [webbook.nist.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Reactivity Face-Off: A Comparative Guide to Meso and Racemic 1,2,3,4-Tetrabromobutane
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of stereoisomers is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the reactivity of meso- and racemic-1,2,3,4-tetrabromobutane, focusing on their behavior in elimination reactions, supported by established chemical principles and experimental data from analogous compounds.
Executive Summary
1,2,3,4-Tetrabromobutane, a versatile synthetic intermediate, exists as two key diastereomers: a meso compound and a racemic mixture of enantiomers. While sharing the same molecular formula and connectivity, their distinct three-dimensional arrangements lead to significant differences in physical properties and chemical reactivity. In elimination reactions, such as dehalogenation with iodide ions, the stereochemical pathway dictates the reaction rate and the geometry of the resulting product. Based on well-established principles of E2 elimination reactions, the meso isomer is predicted to exhibit a higher reaction rate than the racemic isomer due to lower steric hindrance in its transition state.
Stereochemical Influence on Reactivity
The differing reactivity of meso and racemic 1,2,3,4-tetrabromobutane is rooted in the stereochemical requirements of the E2 (bimolecular elimination) reaction mechanism. This mechanism, which is characteristic of dehalogenation with iodide ions, proceeds most efficiently when the two leaving groups (in this case, two bromine atoms on adjacent carbons) can adopt an anti-periplanar conformation. This means the leaving groups are in the same plane but on opposite sides of the carbon-carbon bond.
-
Meso-1,2,3,4-Tetrabromobutane: The meso isomer can readily adopt a conformation where the bromine atoms on C2 and C3 are anti-periplanar. In this staggered conformation, the bulkier substituents are positioned away from each other, leading to a lower energy and more stable transition state. This facilitates a faster elimination reaction. The anti-elimination from the meso isomer is expected to stereospecifically yield the (E,E)-1,4-dibromo-1,3-butadiene.
-
Racemic-1,2,3,4-Tetrabromobutane: For the enantiomers of the racemic mixture, achieving an anti-periplanar arrangement of the C2 and C3 bromine atoms forces the molecule into a higher energy, eclipsed-like conformation. This results in greater steric hindrance in the transition state, thus requiring more energy to overcome the activation barrier and leading to a slower reaction rate compared to the meso isomer. The anti-elimination from the racemic isomers is predicted to stereospecifically yield the (E,Z)- and (Z,E)-1,4-dibromo-1,3-butadienes.
Quantitative Data Comparison
Table 1: Physicochemical Properties of 1,2,3,4-Tetrabromobutane Isomers
| Property | Meso-1,2,3,4-Tetrabromobutane | Racemic-1,2,3,4-Tetrabromobutane |
| Melting Point | 116-118 °C[1] | 40-41 °C[1] |
| Symmetry | Plane of symmetry | Chiral (enantiomeric pair) |
| Predicted Reactivity in E2 Dehalogenation | Higher | Lower |
Experimental Protocols
To empirically determine and compare the reaction rates, the following experimental protocols can be employed.
Experimental Protocol 1: Kinetic Study of Dehalogenation with Sodium Iodide
This experiment monitors the rate of dehalogenation by measuring the concentration of iodine produced over time.
Materials:
-
Meso-1,2,3,4-tetrabromobutane
-
Racemic-1,2,3,4-tetrabromobutane
-
Anhydrous acetone (B3395972)
-
Sodium iodide (NaI)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution
-
Thermostatted water bath
-
Reaction flasks
-
Pipettes and burettes
Procedure:
-
Prepare separate solutions of known concentrations of meso- and racemic-1,2,3,4-tetrabromobutane in anhydrous acetone.
-
Prepare a solution of sodium iodide in anhydrous acetone.
-
In a reaction flask maintained at a constant temperature in the water bath, mix the tetrabromobutane solution with the sodium iodide solution. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of cold water.
-
Titrate the liberated iodine (I₂) in the quenched solution with the standardized sodium thiosulfate solution, using starch as an indicator. The endpoint is the disappearance of the blue color.
-
Calculate the concentration of the reacted tetrabromobutane at each time point from the amount of iodine titrated.
-
Plot the concentration of the tetrabromobutane isomer versus time to determine the initial reaction rate.
-
The reaction is expected to follow second-order kinetics (first order in both the tetrabromobutane and the iodide ion). The rate constants for the meso and racemic isomers can be calculated and compared.
Experimental Protocol 2: Dehydrobromination to 1,3-Butadiene
This protocol describes the elimination of HBr to form 1,3-butadiene, a reaction where the stereochemistry of the starting material can also influence the rate.
Materials:
-
Meso- or Racemic-1,2,3,4-tetrabromobutane
-
Potassium hydroxide (B78521) (KOH)
-
Reflux apparatus
-
Cold trap (e.g., with dry ice/acetone)
Procedure:
-
Prepare a solution of potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux.
-
Add a known amount of either meso- or racemic-1,2,3,4-tetrabromobutane portion-wise to the refluxing solution.
-
Continue refluxing for a set period (e.g., 2 hours).
-
The product, 1,3-butadiene, is a gas at room temperature and can be collected in a cold trap or used in situ for subsequent reactions.
-
The reaction progress can be monitored by techniques such as GC-MS to compare the rate of disappearance of the starting material for the two isomers.
Visualization of Reaction Pathways
The following diagrams illustrate the stereochemical differences and the logical workflow for comparing the reactivity of the meso and racemic isomers.
Caption: Stereochemical pathways for the dehalogenation of meso and racemic isomers.
Caption: Experimental workflow for comparing the reactivity of the isomers.
Conclusion
The stereochemistry of 1,2,3,4-tetrabromobutane plays a critical role in its chemical reactivity. In E2 elimination reactions, the meso isomer is expected to react faster than the racemic mixture due to the lower energetic barrier of its anti-periplanar transition state. This guide provides a framework for understanding these differences and offers detailed experimental protocols for their quantitative comparison. For synthetic chemists, the choice between the meso and racemic isomers can be a strategic decision to control reaction outcomes and rates, ultimately leading to more efficient and selective synthetic pathways.
References
A Comparative Guide to Analytical Techniques for the Characterization of 1,2,3,4-Tetrabromobutane
For Researchers, Scientists, and Drug Development Professionals
The comprehensive characterization of 1,2,3,4-Tetrabromobutane, a halogenated hydrocarbon with two chiral centers, necessitates the use of various analytical techniques to elucidate its structural isomers—specifically the meso and racemic (enantiomeric) forms. This guide provides a detailed comparison of the primary analytical methods employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique's performance is evaluated based on its ability to identify, quantify, and differentiate the stereoisomers of 1,2,3,4-Tetrabromobutane, supported by experimental data and detailed methodologies.
Key Analytical Techniques at a Glance
A selection of an appropriate analytical technique is contingent on the specific research question, whether it be qualitative identification, quantitative determination, or isomeric separation. The following table summarizes the key performance attributes of the most effective methods for analyzing 1,2,3,4-Tetrabromobutane.
| Analytical Technique | Key Performance Parameter | Typical Values/Capabilities for Brominated Hydrocarbons | Suitability for 1,2,3,4-Tetrabromobutane Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Limit of Detection (LOD) | 0.01 to 10.6 ng/g (for various brominated compounds in different matrices)[1] | High sensitivity makes it suitable for trace analysis and impurity profiling. |
| Isomer Separation | Can separate diastereomers (meso and racemic) based on differences in boiling points and column interactions. | Effective for separating and identifying the meso and racemic forms. | |
| Structural Information | Provides characteristic fragmentation patterns and isotopic distribution of bromine (79Br and 81Br). | Confirmatory identification based on unique mass spectra. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H & 13C Chemical Shifts | Distinct signals for meso and racemic isomers due to differences in molecular symmetry. | Gold standard for unambiguous structural elucidation and isomer differentiation. |
| Quantitative Analysis (qNMR) | Can provide accurate quantitative information through signal integration against a known standard. | Suitable for determining the relative ratios of isomers in a mixture. | |
| Sensitivity | Generally lower than mass spectrometry-based techniques. | May require higher sample concentrations compared to GC-MS. | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic Absorptions | C-Br stretching vibrations typically appear in the fingerprint region (< 800 cm-1).[2] | Useful for confirming the presence of the carbon-bromine bonds. |
| Quantitative Analysis | Can be used for quantitative analysis but is often less sensitive and specific than chromatographic methods for complex mixtures.[3][4] | Primarily used for qualitative functional group identification. | |
| High-Performance Liquid Chromatography (HPLC) | Isomer Separation | Chiral stationary phases can separate enantiomers; reversed-phase or normal-phase columns can separate diastereomers.[5][6] | A powerful technique for the preparative and analytical separation of meso and racemic forms. |
| Detection | Typically coupled with UV or MS detectors for sensitive detection. | Provides quantitative data on isomer composition. |
In-Depth Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 1,2,3,4-Tetrabromobutane. Its high separation efficiency and sensitive detection make it ideal for identifying and quantifying the compound and its isomers, even in complex matrices.
Strengths:
-
High Sensitivity: GC-MS, particularly with high-resolution mass spectrometry, can achieve very low detection limits, often in the femtogram range for some brominated compounds.[2]
-
Excellent Separation: Capillary GC columns can effectively separate the meso and racemic diastereomers of 1,2,3,4-Tetrabromobutane due to their different physical properties.
-
Definitive Identification: The mass spectrometer provides a unique fragmentation pattern for the molecule. The presence of four bromine atoms results in a characteristic isotopic cluster for the molecular ion and bromine-containing fragments, which is a powerful tool for confirmation.
Limitations:
-
Thermal Degradation: As with many halogenated compounds, there is a potential for thermal degradation in the injector or column, which can affect quantification.
-
Isomer Co-elution: While good separation is achievable, closely related isomers or impurities might co-elute, requiring careful method optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of 1,2,3,4-Tetrabromobutane and the definitive differentiation of its stereoisomers. Both 1H and 13C NMR provide detailed information about the chemical environment of the nuclei within the molecule.
Strengths:
-
Isomer Differentiation:
-
meso-1,2,3,4-Tetrabromobutane: Due to its plane of symmetry, the 1H NMR spectrum is simpler, showing fewer signals. The 13C NMR spectrum will exhibit only two signals.
-
racemic-1,2,3,4-Tetrabromobutane: Lacking a plane of symmetry, each proton and carbon environment is unique, leading to a more complex 1H NMR spectrum and four distinct signals in the 13C NMR spectrum.
-
-
Quantitative Analysis: Quantitative NMR (qNMR) can be used to determine the purity and the relative ratio of the meso and racemic forms in a sample with high precision.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Sensitivity: NMR is inherently less sensitive than MS, requiring a larger amount of sample for analysis.[7]
-
Complex Spectra: The 1H NMR spectra can be complex due to proton-proton coupling, sometimes requiring advanced 2D NMR techniques for complete assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. For 1,2,3,4-Tetrabromobutane, its primary utility is to confirm the presence of C-H and C-Br bonds.
Strengths:
-
Rapid Analysis: Spectra can be acquired in a matter of minutes with minimal sample preparation.
-
Functional Group Identification: Provides clear evidence of the carbon-bromine bonds, which show characteristic absorptions in the fingerprint region of the spectrum (typically below 800 cm-1).[2][8]
Limitations:
-
Limited Structural Information: FTIR provides little information about the overall carbon skeleton or the stereochemistry of the molecule.
-
Low Specificity for Isomers: The FTIR spectra of the meso and racemic isomers are often very similar, making differentiation difficult.
-
Limited Quantitative Capability: While possible, quantitative analysis by FTIR is generally less accurate and precise than chromatographic or NMR methods for this type of compound.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation of non-volatile or thermally labile compounds. For 1,2,3,4-Tetrabromobutane, it is particularly valuable for the separation of its stereoisomers.
Strengths:
-
Excellent Isomer Separation:
-
Diastereomers: The meso and racemic forms can be separated using standard normal-phase or reversed-phase HPLC columns due to their different polarities and interactions with the stationary phase.[5]
-
Enantiomers: The enantiomers of the racemic mixture can be separated using a chiral stationary phase (CSP).[6]
-
-
Preparative Capabilities: HPLC can be scaled up to isolate pure isomers for further study.
-
Quantitative Analysis: When coupled with a suitable detector (e.g., UV-Vis or MS), HPLC provides accurate and precise quantification of the individual isomers.
Limitations:
-
Method Development: Finding the optimal chiral stationary phase and mobile phase for enantiomeric separation can be time-consuming.
-
Detector Dependence: The sensitivity and selectivity of the analysis are highly dependent on the detector used.
Experimental Protocols
Detailed, validated experimental protocols for the analysis of 1,2,3,4-Tetrabromobutane are not widely published. However, the following generalized methodologies for the characterization of halogenated hydrocarbons can be adapted.
GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane (B109758) or hexane (B92381).
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent) coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to ensure elution of the analyte.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative proton ratios.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum. A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.
-
FTIR Analysis
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Liquid Samples (if applicable): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm-1).
HPLC Analysis for Isomer Separation
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Instrumentation: An HPLC system with a suitable pump, injector, column, and detector (e.g., UV or MS).
-
Diastereomer Separation (Meso vs. Racemic):
-
Column: A standard reversed-phase (e.g., C18) or normal-phase (e.g., silica) column.
-
Mobile Phase: A mixture of solvents such as acetonitrile/water (reversed-phase) or hexane/isopropanol (B130326) (normal-phase). The exact composition will need to be optimized.
-
-
Enantiomer Separation (Racemic Mixture):
-
Column: A chiral stationary phase (e.g., polysaccharide-based).
-
Mobile Phase: Typically a non-polar solvent system like hexane with a polar modifier such as isopropanol or ethanol.
-
Workflow for Characterization and Comparison
The selection of an analytical technique or a combination of techniques for the characterization of 1,2,3,4-Tetrabromobutane can be guided by a logical workflow. The following diagram illustrates a typical approach, starting from a sample of unknown composition to a full characterization of its isomeric content.
Caption: A logical workflow for the comprehensive characterization of 1,2,3,4-Tetrabromobutane using a combination of analytical techniques.
Conclusion
The characterization of 1,2,3,4-Tetrabromobutane is most effectively achieved through a multi-technique approach. GC-MS provides excellent sensitivity for detection and quantification, while NMR spectroscopy is indispensable for the definitive identification and differentiation of its meso and racemic isomers. HPLC is the method of choice for the preparative or analytical separation of these stereoisomers. FTIR serves as a rapid preliminary tool for confirming the presence of key functional groups. For researchers, scientists, and drug development professionals, a thorough understanding of the strengths and limitations of each technique is crucial for obtaining reliable and comprehensive data on the identity, purity, and isomeric composition of 1,2,3,4-Tetrabromobutane.
References
- 1. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. richmondscientific.com [richmondscientific.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Analysis of Melting Points for 1,2,3,4-Tetrabromobutane Isomers
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of stereoisomers is paramount for compound characterization, purification, and process development. This guide provides a detailed comparison of the melting points of the diastereomeric isomers of 1,2,3,4-tetrabromobutane: the meso compound and the racemic mixture of its enantiomers. This analysis is supported by experimental data and established methodologies for melting point determination.
Data Presentation: Melting Point Comparison
The stereoisomers of 1,2,3,4-tetrabromobutane exhibit distinct thermal properties, primarily due to differences in their molecular symmetry and crystal lattice packing. The meso isomer, possessing a plane of symmetry, has a significantly higher melting point than the racemic mixture of the (2R,3R) and (2S,3S) enantiomers.
| Isomer | Structure | Melting Point (°C) |
| (2R,3S)-1,2,3,4-Tetrabromobutane (meso) | A meso compound with a plane of symmetry. | 118-119[1] |
| (±)-1,2,3,4-Tetrabromobutane (racemic mixture) | An equimolar mixture of (2R,3R) and (2S,3S) enantiomers. | 40-41[1] |
Elucidation of Stereoisomeric Structures
The presence of two chiral centers in 1,2,3,4-tetrabromobutane gives rise to three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)). The difference in their spatial arrangement of bromine atoms leads to their distinct physical properties.
Caption: Synthesis and isomeric relationship of 1,2,3,4-tetrabromobutane.
Experimental Protocols: Melting Point Determination
The melting points of the 1,2,3,4-tetrabromobutane isomers can be determined using a standard capillary melting point apparatus, such as a Mel-Temp or a Thiele tube.
Objective: To accurately measure the melting point range of the meso and racemic isomers of 1,2,3,4-tetrabromobutane.
Materials:
-
(2R,3S)-1,2,3,4-Tetrabromobutane (meso)
-
(±)-1,2,3,4-Tetrabromobutane (racemic)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Spatula
-
Mortar and pestle (optional, for sample pulverization)
Procedure:
-
Sample Preparation:
-
Ensure the samples of the meso and racemic isomers are pure and dry.
-
If the crystalline sample is not a fine powder, gently pulverize a small amount using a mortar and pestle.
-
Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the initial temperature to at least 20°C below the expected melting point.
-
-
Melting Point Measurement:
-
Begin heating the sample. A rapid heating rate (e.g., 10-20°C/minute) can be used for a preliminary, approximate melting point.
-
For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 15°C below the approximate melting point, and then reducing the heating rate to 1-2°C/minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the entire sample has melted (the end of the melting range).
-
-
Data Analysis:
-
The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.
-
A sharp melting range (typically 1-2°C) is indicative of a pure compound.
-
Logical Workflow for Isomer Comparison
The comparison of the melting points of the 1,2,3,4-tetrabromobutane isomers follows a logical progression from synthesis to characterization.
Caption: Experimental workflow for comparing isomer melting points.
References
Spectroscopic Fingerprints: Distinguishing the Stereoisomers of 1,2,3,4-Tetrabromobutane
A detailed comparison of the spectroscopic characteristics of meso-1,2,3,4-tetrabromobutane (B1632186) and its racemic (±) counterpart reveals distinct differences crucial for their identification and characterization in research and drug development. These differences are most pronounced in their Nuclear Magnetic Resonance (NMR) spectra, with subtle variations also observable in Infrared (IR) spectroscopy and Mass Spectrometry (MS).
1,2,3,4-Tetrabromobutane possesses two chiral centers, giving rise to three stereoisomers: a meso compound and a pair of enantiomers that form a racemic mixture. The key to differentiating these lies in the symmetry of the meso isomer versus the asymmetry of the enantiomers. This fundamental structural difference translates into unique spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Clear Distinction
NMR spectroscopy stands as the most definitive method for distinguishing between the stereoisomers of 1,2,3,4-tetrabromobutane. The differing symmetry between the meso and racemic forms leads to distinct patterns in both ¹H and ¹³C NMR spectra.
Due to a plane of symmetry, the meso isomer exhibits fewer NMR signals than the racemic form. In the ¹³C NMR spectrum of meso-1,2,3,4-tetrabromobutane, only two signals are observed, representing the two pairs of chemically equivalent carbon atoms.[1] Conversely, the lack of symmetry in the racemic enantiomers results in four distinct signals in the ¹³C NMR spectrum, as each carbon atom is in a unique chemical environment.[1]
Table 1: Comparative ¹³C NMR Data for 1,2,3,4-Tetrabromobutane Stereoisomers
| Stereoisomer | Number of ¹³C Signals | Predicted Chemical Shift (ppm) Range for C-Br |
| meso-1,2,3,4-Tetrabromobutane | 2 | 40-60 |
| (±)-1,2,3,4-Tetrabromobutane | 4 | 40-60 |
Table 2: Predicted ¹H NMR Characteristics of 1,2,3,4-Tetrabromobutane Stereoisomers
| Stereoisomer | Predicted Number of Proton Environments | Predicted Signal Pattern |
| meso-1,2,3,4-Tetrabromobutane | 2 | Simpler multiplet patterns |
| (±)-1,2,3,4-Tetrabromobutane | 4 | More complex multiplet patterns |
Infrared (IR) Spectroscopy: Subtle Vibrational Differences
Infrared spectroscopy can also be employed to distinguish between the stereoisomers, although the differences are less pronounced than in NMR. The primary region of interest is the "fingerprint region" (below 1500 cm⁻¹), where complex vibrations unique to the overall molecular structure occur. The C-Br stretching vibrations, typically found in the 500-700 cm⁻¹ range, may show slight shifts in frequency and intensity between the meso and racemic forms due to their different symmetries and resulting vibrational modes. However, detailed peak assignments for each isomer are not consistently reported.
Table 3: Expected IR Absorption Regions for 1,2,3,4-Tetrabromobutane Stereoisomers
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| C-H Stretch (alkane) | 2850-3000 | Present in both isomers. |
| C-H Bend (alkane) | 1350-1470 | Present in both isomers. |
| C-Br Stretch | 500-700 | Potential for subtle differences between isomers. |
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio of the parent molecule and its fragments. While both the meso and racemic isomers of 1,2,3,4-tetrabromobutane will have the same molecular weight and thus the same molecular ion peak, their fragmentation patterns upon ionization may differ in the relative abundances of certain fragment ions. The complex fragmentation of polybrominated compounds, characterized by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), can make direct interpretation challenging. However, careful analysis of the relative intensities of key fragment ions could potentially reveal differences between the stereoisomers.
Table 4: Key Features in the Mass Spectra of 1,2,3,4-Tetrabromobutane Stereoisomers
| Feature | Description | Expected Observation |
| Molecular Ion (M⁺) | Peak corresponding to the intact molecule. | Present for both isomers, showing a characteristic isotopic cluster due to bromine. |
| Fragmentation Pattern | Series of peaks corresponding to the loss of Br, HBr, and other fragments. | The m/z values of major fragments will be the same, but their relative intensities may differ between isomers. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the 1,2,3,4-tetrabromobutane isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Chemical shifts should be referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the isomer with dry potassium bromide and pressing it into a transparent disk. Alternatively, a spectrum can be obtained from a mull by grinding the sample with Nujol.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer in a volatile solvent such as dichloromethane (B109758) or hexane.
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms). Use a temperature program to ensure the separation of any potential impurities.
-
MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Use electron ionization (EI) at 70 eV. Acquire mass spectra over a relevant m/z range (e.g., 50-400 amu).
Logical Workflow for Stereoisomer Differentiation
Caption: A logical workflow illustrating the primary use of ¹³C NMR for the differentiation of 1,2,3,4-tetrabromobutane stereoisomers, with other spectroscopic techniques providing confirmatory evidence.
References
Efficacy of 1,2,3,4-Tetrabromobutane as a flame retardant vs other brominated compounds
Introduction to Brominated Flame Retardants
Brominated flame retardants (BFRs) are a class of organobromine compounds widely used in polymers to enhance fire safety. Their primary mechanism of action is in the gas phase during combustion. When a polymer containing a BFR is heated, it releases bromine radicals. These radicals interfere with the high-energy hydrogen and hydroxyl radicals that propagate the combustion chain reaction in the flame, effectively quenching the fire. This gas-phase inhibition is a highly efficient method of flame retardancy.
The effectiveness of a specific BFR depends on several factors, including its bromine content, thermal stability, and compatibility with the host polymer. Different applications and polymer types necessitate the use of a wide variety of BFRs with distinct chemical structures.
1,2,3,4-Tetrabromobutane as a Flame Retardant
1,2,3,4-Tetrabromobutane is a saturated aliphatic hydrocarbon containing four bromine atoms. Its high bromine content, approximately 85.6% by weight, suggests its potential as an effective flame retardant. It is primarily used as an additive flame retardant, meaning it is physically blended with the polymer rather than chemically bonded to it. Its application has been noted in polymers such as polystyrene.
Despite its recognized use, a thorough search of scientific and technical literature did not yield specific experimental data quantifying its flame retardant performance. Key metrics crucial for a direct comparison, such as:
-
Limiting Oxygen Index (LOI): The minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a material.
-
UL-94 Vertical Burn Test: A standard test to assess the flammability of plastic materials, resulting in classifications such as V-0, V-1, or V-2 based on burning time, dripping, and afterglow.
-
Cone Calorimetry: A bench-scale test that measures various fire-related properties, including heat release rate (HRR), time to ignition (TTI), and smoke production.
are not documented for 1,2,3,4-Tetrabromobutane in the reviewed literature. This absence of data prevents the creation of the detailed comparative tables and experimental protocols as initially intended.
Comparison with Other Brominated Compounds (General)
In the absence of specific data for 1,2,3,4-Tetrabromobutane, a general comparison can be made with other classes of brominated flame retardants for which extensive data is available.
Table 1: General Comparison of Brominated Flame Retardant Classes
| Flame Retardant Class | Common Examples | Typical Applications | General Efficacy | Key Considerations |
| Aliphatic Brominated Compounds | Hexabromocyclododecane (HBCD) | Polystyrene foams (EPS, XPS) | High efficacy at low loadings | Environmental and health concerns have led to restrictions on some compounds. |
| Aromatic Brominated Compounds | Decabromodiphenyl ether (DecaBDE), Tetrabromobisphenol A (TBBPA) | Electronics, textiles, building materials | High thermal stability, effective in high-temperature polymers | Persistence, bioaccumulation, and toxicity are concerns for some compounds. |
| Polymeric Brominated Compounds | Brominated polystyrene, brominated epoxy oligomers | Engineering plastics | Reduced migration and blooming compared to additive BFRs | May have lower bromine content than smaller molecules. |
Experimental Protocols for Flame Retardancy Testing
While specific protocols for testing 1,2,3,4-Tetrabromobutane are not available, the general methodologies for evaluating the flame retardancy of polymers are standardized. Below are overviews of the key experimental tests that would be used to generate the necessary comparative data.
Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)
Objective: To determine the minimum oxygen concentration required to support the flaming combustion of a material.
Methodology:
-
A small, vertically oriented specimen of the material is placed in a glass chimney.
-
A mixture of nitrogen and oxygen is flowed upwards through the chimney.
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is varied, and the minimum concentration that just supports flaming combustion for a specified period or over a specified length of the specimen is determined.
UL-94 Vertical Burn Test (ANSI/UL 94)
Objective: To classify the flammability of plastic materials in response to a small flame.
Methodology:
-
A rectangular bar specimen is held vertically.
-
A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
If the flaming ceases, the flame is reapplied for another 10 seconds, and the duration of flaming and afterglow are recorded.
-
Observations of dripping particles and their ability to ignite a cotton patch placed below the specimen are also noted.
-
Materials are classified as V-0, V-1, or V-2 based on the test results, with V-0 being the most flame-retardant classification.
Cone Calorimetry (ASTM E1354 / ISO 5660)
Objective: To measure the heat release rate and other flammability characteristics of a material under a controlled radiant heat flux.
Methodology:
-
A square specimen of the material is placed horizontally under a conical radiant heater.
-
The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).
-
An igniter is positioned above the specimen to ignite the pyrolysis gases.
-
Throughout the test, the oxygen concentration in the exhaust gas stream is continuously measured to calculate the heat release rate based on the principle of oxygen consumption.
-
Other parameters such as time to ignition, mass loss rate, smoke production, and carbon monoxide/dioxide yield are also measured.
Signaling Pathways and Experimental Workflows
The mechanism of action for brominated flame retardants is primarily a gas-phase radical trapping process and does not typically involve complex biological signaling pathways in the context of its flame retardant function. The experimental workflow for evaluating a flame retardant is a sequential process of material preparation, flammability testing, and data analysis.
Caption: General workflow for evaluating the efficacy of flame retardants.
Conclusion
While 1,2,3,4-Tetrabromobutane is identified as a flame retardant, the lack of publicly available, quantitative performance data from standardized fire tests makes a direct and detailed comparison of its efficacy against other brominated compounds impossible at this time. To conduct such a comparison, experimental studies would need to be performed where 1,2,3,4-Tetrabromobutane and other selected brominated flame retardants are incorporated into a specific polymer matrix at various concentrations. The resulting materials would then need to be subjected to a battery of standardized flammability tests, including LOI, UL-94, and cone calorimetry. The data from these tests would be essential to objectively assess its relative performance in terms of ignition resistance, flame spread, heat release, and smoke production. Without such dedicated research, any claims about its specific efficacy relative to other BFRs remain speculative. Researchers and professionals in the field are encouraged to either conduct such evaluative studies or seek out proprietary data from manufacturers if a direct comparison is critical for their application.
Comparative Analysis of 1,3-Butadiene Synthesis from 1,2,3,4-Tetrabromobutane
A comprehensive guide for researchers, scientists, and drug development professionals on the dehalogenation of 1,2,3,4-tetrabromobutane to synthesize 1,3-butadiene (B125203), comparing the efficacy of zinc dust and sodium iodide in acetone (B3395972).
This guide provides a detailed comparison of two common laboratory methods for the synthesis of 1,3-butadiene from 1,2,3,4-tetrabromobutane: dehalogenation with zinc dust and reaction with sodium iodide in acetone. The objective is to offer a clear, data-driven comparison of these methods to aid in the selection of the most suitable protocol for specific research applications.
Introduction
1,3-Butadiene is a crucial conjugated diene used in the industrial production of synthetic rubbers and polymers. In a laboratory setting, the dehalogenation of 1,2,3,4-tetrabromobutane serves as a reliable method for its preparation. This tetrabrominated alkane exists as two stereoisomers: a meso compound and a racemic mixture of two enantiomers. The choice of dehalogenating agent can influence the reaction mechanism, yield, and stereochemical outcome. This guide will explore the reactions using zinc dust, a classic method for dehalogenation, and sodium iodide in acetone, a reagent typically used in Finkelstein reactions that can also promote elimination.
Reaction Pathways
The conversion of 1,2,3,4-tetrabromobutane to 1,3-butadiene involves a double dehalogenation reaction. The two primary methods discussed proceed via different mechanistic pathways.
Dehalogenation with Zinc Dust: This reaction is a heterogeneous process where zinc metal acts as a reducing agent, facilitating the elimination of bromine atoms from adjacent carbons. The reaction is believed to proceed through an organozinc intermediate.
Reaction with Sodium Iodide in Acetone: This reaction, often referred to as the Finkelstein reaction, typically involves the nucleophilic substitution of bromides with iodides.[1] In the case of vicinal dihalides, the intermediate diiodo species is unstable and readily undergoes elimination to form a double bond. The insolubility of sodium bromide in acetone drives the reaction forward.[1]
References
A Comparative Guide to the Synthetic Routes of 1,2,3,4-Tetrabromobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes for 1,2,3,4-tetrabromobutane, a versatile building block in organic synthesis. The methodologies, quantitative data, and experimental protocols for the synthesis from 1,3-butadiene (B125203) and the emerging route from erythritol (B158007) are detailed to assist researchers in selecting the most suitable pathway for their specific applications.
Synthetic Route 1: Bromination of 1,3-Butadiene
The most established and direct method for synthesizing 1,2,3,4-tetrabromobutane is the electrophilic addition of bromine to 1,3-butadiene.[1] This reaction typically proceeds in a chlorinated solvent and yields a mixture of meso and racemic diastereomers. The ratio of these isomers is influenced by the reaction temperature, with lower temperatures favoring the kinetically controlled 1,2-addition product and higher temperatures favoring the thermodynamically more stable 1,4-addition product which then undergoes further bromination.[2]
Experimental Protocol
A general procedure for the synthesis of 1,2,3,4-tetrabromobutane from 1,3-butadiene is as follows:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 1,3-butadiene in a chlorinated solvent such as chloroform (B151607) or dichloromethane. Cool the solution to between -15 °C and 0 °C using an ice-salt bath.[1]
-
Bromine Addition: Slowly add a solution of bromine in the same solvent dropwise to the cooled butadiene solution with vigorous stirring. Maintain the temperature below 0 °C during the addition to control the reaction and minimize the formation of over-brominated byproducts.[1]
-
Reaction Monitoring: The disappearance of the characteristic red-brown color of bromine indicates the completion of the reaction. The reaction mixture can be stirred for an additional hour at low temperature to ensure full conversion.[1]
-
Work-up: Wash the reaction mixture with a dilute aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted bromine, followed by washing with water and then brine. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, a mixture of meso and racemic 1,2,3,4-tetrabromobutane, can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or petroleum ether. The meso isomer, being less soluble, will typically crystallize out first.
Quantitative Data
| Parameter | Value | References |
| Starting Material | 1,3-Butadiene | [1] |
| Reagent | Bromine (Br₂) | [1] |
| Solvent | Chloroform or Dichloromethane | [1] |
| Reaction Temperature | -15 °C to 0 °C | [1] |
| Product | Mixture of meso and racemic 1,2,3,4-tetrabromobutane | [2] |
| Melting Point (meso) | 116-119 °C | [2] |
| Melting Point (racemic) | 40-41 °C | [2] |
Synthetic Route 2: Synthesis from Erythritol (Two-Step)
An alternative, bio-based route to 1,2,3,4-tetrabromobutane involves the conversion of erythritol, a four-carbon sugar alcohol, to 1,3-butadiene, followed by bromination.[3][4][5] This approach is gaining interest as it utilizes a renewable feedstock. Erythritol itself can be produced via fermentation of sugars like glucose or xylose.[3][5]
Experimental Protocol
Step 1: Conversion of Erythritol to 1,3-Butadiene
The conversion of erythritol to 1,3-butadiene is a developing area of research and can be achieved through various catalytic deoxydehydration (DODH) processes. A general representation of this step involves:
-
Intermediate Formation: Erythritol is first converted to a more reactive intermediate, such as a tetramesyl derivative.[3][5]
-
Elimination: The intermediate then undergoes an elimination reaction to form 1,3-butadiene.
Note: Specific, detailed, and standardized experimental protocols for this conversion are still under active research and development. Researchers should refer to the latest literature for specific catalytic systems and reaction conditions.
Step 2: Bromination of 1,3-Butadiene
The 1,3-butadiene produced from erythritol can then be subjected to the same bromination procedure as described in Synthetic Route 1 to yield 1,2,3,4-tetrabromobutane.
Comparison of Synthetic Routes
| Feature | Route 1: Bromination of 1,3-Butadiene | Route 2: From Erythritol |
| Starting Material | 1,3-Butadiene (typically fossil-fuel derived) | Erythritol (renewable feedstock) |
| Number of Steps | One | Two (Erythritol to Butadiene, then Bromination) |
| Maturity of Method | Well-established and optimized | Emerging, with ongoing research into catalysts |
| Key Reagents | Bromine, Chlorinated solvent | Catalysts for deoxydehydration, Bromine |
| Advantages | Direct, high-yielding, well-documented | Utilizes a renewable starting material |
| Disadvantages | Relies on a petrochemical feedstock | Multi-step, less mature technology |
Visualization of Synthetic Pathways
Caption: Synthetic pathways to 1,2,3,4-tetrabromobutane.
Conclusion
The synthesis of 1,2,3,4-tetrabromobutane via the bromination of 1,3-butadiene remains the most direct and well-established method, offering high yields and straightforward procedures. However, the development of a synthetic route from erythritol presents a promising, sustainable alternative that aligns with the principles of green chemistry. While the conversion of erythritol to 1,3-butadiene is still an area of active research, its potential to utilize renewable feedstocks makes it a compelling avenue for future development. The choice of synthetic route will ultimately depend on the researcher's specific needs, considering factors such as feedstock availability, scalability, and environmental impact.
References
A Comparative Guide to 1,2,3,4-Tetrabromobutane and its Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data and applications of 1,2,3,4-Tetrabromobutane with two common alternative brominating agents, N-Bromosuccinimide (NBS) and Pyridinium (B92312) Tribromide. This objective analysis is intended to assist researchers in selecting the most suitable reagent for their synthetic needs.
Physicochemical Properties
1,2,3,4-Tetrabromobutane is a solid compound that exists as two diastereomers: a meso form and a racemic (d,l) form, each with distinct physical properties.[1] In contrast, N-Bromosuccinimide (NBS) is a white crystalline solid, and Pyridinium Tribromide is a red crystalline solid, offering easier handling compared to liquid bromine.[2][3]
| Property | 1,2,3,4-Tetrabromobutane (meso) | 1,2,3,4-Tetrabromobutane (racemic) | N-Bromosuccinimide (NBS) | Pyridinium Tribromide |
| Molecular Formula | C₄H₆Br₄[4] | C₄H₆Br₄[5] | C₄H₄BrNO₂[6] | C₅H₆Br₃N[7] |
| Molar Mass ( g/mol ) | 373.71[4] | 373.71[5] | 177.98[6] | 319.82[7] |
| Melting Point (°C) | 118-119 | 40-41 | 175-178[6] | 127-133[8] |
| Boiling Point (°C) | 180-181 (at 8.0 kPa) | 259.32 (rough estimate)[9] | 339[6] | 115.3 (at 760 mmHg)[8] |
| Solubility | Soluble in ethanol, acetone, chloroform; slightly soluble in petroleum ether; insoluble in water. | Soluble in ethanol, ether, acetone, and petroleum ether; insoluble in water. | 14.7 g/L in water (25 °C); Insoluble in CCl₄ (25 °C).[6] | Virtually insoluble in water.[7] |
| Appearance | Needle-like crystals | Thin crystals | White solid[6] | Red crystalline solid[7] |
Applications and Comparative Performance
While 1,2,3,4-Tetrabromobutane can be used as a source of bromine, its primary applications lie in its use as a precursor for the synthesis of dienes and heterocyclic compounds.[9] In contrast, NBS and Pyridinium Tribromide are more widely employed as selective brominating agents for various substrates.[10]
| Application | 1,2,3,4-Tetrabromobutane | N-Bromosuccinimide (NBS) | Pyridinium Tribromide |
| Primary Use | Precursor for 1,3-butadiene (B125203) and heterocycles.[9] | Allylic and benzylic bromination, bromohydrin formation, α-bromination of carbonyls.[2][10] | Electrophilic bromination of ketones, phenols, and ethers.[3][10] |
| Handling | Solid, requires handling of a polyhalogenated alkane. | Easy to handle crystalline solid, provides a low, constant concentration of Br₂.[2] | Stable, solid alternative to liquid bromine, easy to handle and measure.[3] |
| Selectivity | Primarily used in elimination and cyclization reactions. | High selectivity for allylic and benzylic positions.[10] | Good for α-bromination of ketones.[11] |
| Byproducts | Generates inorganic bromide salts. | Succinimide. | Pyridinium hydrobromide. |
Experimental Protocols
Synthesis of 1,3-Butadiene from 1,2,3,4-Tetrabromobutane
This reaction is a classic example of a double dehydrobromination.
Experimental Workflow:
Caption: Workflow for the synthesis of 1,3-butadiene.
Procedure: To a refluxing solution of potassium hydroxide (15.0 g, 0.267 mol) in 50 mL of ethanol, 1,2,3,4-tetrabromobutane (10.0 g, 0.0268 mol) is added in portions. The reaction is refluxed for an additional 2 hours. The product, 1,3-butadiene, is a gas at room temperature and is collected in a cold trap. The reported yield for this type of reaction is typically around 80%.
Bromination of Cyclohexene (B86901) using N-Bromosuccinimide (NBS)
This protocol demonstrates the use of NBS for the formation of a bromohydrin.[1]
Reaction Signaling Pathway:
Caption: Formation of trans-2-bromocyclohexanol from cyclohexene.
Procedure: In a 250 mL Erlenmeyer flask, suspend N-bromosuccinimide (17.8 g, 0.1 mol) in 100 mL of distilled water. To this suspension, add cyclohexene (8.2 g, 0.1 mol). Stir the mixture vigorously at room temperature. The reaction is complete when the solid NBS has disappeared, and the mixture becomes colorless. The product, trans-2-bromocyclohexanol, is then extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate.
α-Bromination of Acetophenone (B1666503) using Pyridinium Tribromide
This method is effective for the selective monobromination of aryl methyl ketones.[11]
Logical Relationship of Reaction Components:
Caption: Key components for the α-bromination of acetophenone.
Procedure: In a round-bottom flask, dissolve 4-chloroacetophenone (0.77 g, 5.0 mmol) in 20 mL of acetic acid. Add pyridinium hydrobromide perbromide (1.76 g, 5.5 mmol). Stir the mixture at 90 °C for 3 hours. After cooling, the reaction mixture is worked up to isolate the 4-chloro-α-bromo-acetophenone. This procedure can be adapted for other acetophenone derivatives with yields around 85%.[11]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of the products.
1,2,3,4-Tetrabromobutane: Spectra are available for 1,2,3,4-Tetrabromobutane, including 1H NMR, 13C NMR, IR, and Mass Spectrometry.[4][12]
1,3-Butadiene (Product of Dehydrobromination): Spectroscopic data for 1,3-butadiene is well-documented, with available 1H NMR, 13C NMR, IR, and Mass spectra.[2][13][14][15]
Conclusion
The choice between 1,2,3,4-Tetrabromobutane and its alternatives, NBS and Pyridinium Tribromide, is highly dependent on the desired synthetic outcome. For the synthesis of 1,3-butadiene or certain heterocyclic compounds, 1,2,3,4-Tetrabromobutane is a suitable precursor. However, for selective bromination reactions, NBS and Pyridinium Tribromide offer significant advantages in terms of handling, safety, and selectivity. NBS is the reagent of choice for allylic and benzylic brominations, while Pyridinium Tribromide provides a convenient and effective method for the α-bromination of ketones. Researchers should consider the specific requirements of their reaction, including substrate, desired product, and reaction conditions, to make an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Butadiene(106-99-0) 1H NMR spectrum [chemicalbook.com]
- 3. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 4. Butane, 1,2,3,4-tetrabromo- [webbook.nist.gov]
- 5. 1,2,3,4-Tetrabromobutane, (+/-)- | C4H6Br4 | CID 92144531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 15. 1,3-Butadiene [webbook.nist.gov]
Safety Operating Guide
Proper Disposal of 1,2,3,4-Tetrabromobutane: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 1,2,3,4-Tetrabromobutane must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound and associated contaminated materials, ensuring the safety of laboratory personnel and the protection of the environment.
1,2,3,4-Tetrabromobutane is classified as a hazardous substance, causing skin irritation, serious eye damage, and potential respiratory irritation.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][2] Proper disposal is not only a matter of safety but also a legal requirement, governed by federal, state, and local environmental regulations.
Immediate Safety and Handling
Before beginning any procedure that involves 1,2,3,4-Tetrabromobutane, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical safety goggles, a face shield, a lab coat, and proper gloves.[4][5] All handling of this chemical should be conducted within a certified fume hood to avoid the inhalation of dust or vapors.[4][5] An emergency eyewash station and safety shower must be readily accessible.
In the event of accidental contact, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2]
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[1][6]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Waste Segregation and Collection
Proper segregation of hazardous waste is critical. As a brominated organic compound, 1,2,3,4-Tetrabromobutane is classified as a halogenated organic waste.[7] It must not be mixed with non-halogenated organic wastes, aqueous wastes, or other incompatible chemicals.[7][8]
All materials contaminated with 1,2,3,4-Tetrabromobutane, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a designated hazardous waste container.[4] The primary rinse from cleaning contaminated glassware or containers must also be collected as hazardous waste.[9]
Disposal Plan: Step-by-Step Procedures
-
Container Selection: Use only sturdy, leak-proof containers that are chemically compatible with halogenated hydrocarbons.[8][9]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "1,2,3,4-Tetrabromobutane" and a description of the contents.[4] Do not use abbreviations or chemical formulas.[8]
-
Storage: Keep the hazardous waste container tightly sealed when not in use.[4][5] Store the sealed container in a designated, well-ventilated, and secure area, away from incompatible materials.[4] Use secondary containment for all liquid hazardous waste.[9]
-
Arranging for Disposal: Do not dispose of 1,2,3,4-Tetrabromobutane down the drain or in the regular trash.[4][9] Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Halogenated organic wastes are typically disposed of via incineration in a regulated hazardous waste incinerator.[7]
Quantitative Data Summary
While specific quantitative disposal limits can vary based on local regulations, the following table summarizes key hazard information for 1,2,3,4-Tetrabromobutane.
| Property | Value | Source |
| CAS Number | 1529-68-6 | [1] |
| Molecular Formula | C4H6Br4 | [1] |
| Hazard Statements | H315, H318, H335, H411 | [1][2] |
| Signal Word | Danger | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 1,2,3,4-Tetrabromobutane.
References
- 1. 1,2,3,4-Tetrabromobutane | CAS#:1529-68-6 | Chemsrc [chemsrc.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1529-68-6 Name: 1,2,3,4-tetrabromobutane [xixisys.com]
- 3. 1,2,3,4-Tetrabromobutane | C4H6Br4 | CID 15221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tagis.dep.wv.gov [tagis.dep.wv.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bucknell.edu [bucknell.edu]
- 8. nswai.org [nswai.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling 1,2,3,4-Tetrabromobutane
This guide provides essential procedural information for the safe handling and disposal of 1,2,3,4-Tetrabromobutane, targeting researchers, scientists, and drug development professionals. The information is compiled to ensure laboratory safety and proper chemical management.
Hazard Summary: 1,2,3,4-Tetrabromobutane is a hazardous chemical that poses several risks. It is known to cause skin irritation and serious eye damage.[1][2] Inhalation may lead to respiratory irritation, and ingestion can be harmful.[1][2] The substance is also recognized as being toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling 1,2,3,4-Tetrabromobutane.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles in combination with a face shield.[2][3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene. Double gloving is recommended for enhanced protection.[3] |
| Body Protection | A chemical-resistant lab coat is mandatory. For larger scale operations, a full-body chemical suit may be necessary.[3] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[3] If not possible, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for safe handling.
-
Preparation:
-
Ensure a calibrated chemical fume hood is available and functioning correctly.[3]
-
Verify the accessibility and functionality of a safety shower and eyewash station.[3]
-
Prepare all necessary equipment and reagents beforehand to minimize the duration of handling.[3]
-
Designate a specific, well-ventilated area for the procedure to contain any potential spills.[3]
-
-
Donning PPE:
-
Handling the Compound:
-
Conduct all manipulations of 1,2,3,4-Tetrabromobutane within the chemical fume hood with the sash at the lowest practical height.[3]
-
Use appropriate laboratory equipment (e.g., spatulas, glassware) to handle the chemical, avoiding direct contact.
-
Take care to avoid the generation of dust or aerosols.[3]
-
Keep containers of the compound tightly sealed when not in use.[3]
-
-
Decontamination and Cleaning:
Disposal Plan
The disposal of 1,2,3,4-Tetrabromobutane and any contaminated materials must be managed with extreme care to prevent environmental contamination and personnel exposure.
-
Waste Collection: All materials that have come into contact with 1,2,3,4-Tetrabromobutane, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a designated hazardous waste container.[3]
-
Labeling: The hazardous waste container must be clearly and accurately labeled with "Hazardous Waste," the chemical name "1,2,3,4-Tetrabromobutane," and a description of the contents.[3]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.[3]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Do not dispose of this chemical down the drain or in the regular trash.[3]
Experimental Workflow Diagram
Caption: Procedural workflow for handling 1,2,3,4-Tetrabromobutane.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
